molecular formula C14H12N2O2 B1585624 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one CAS No. 74169-52-1

3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B1585624
CAS No.: 74169-52-1
M. Wt: 240.26 g/mol
InChI Key: BCRIECZRUAGVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one is an organic compound with the molecular formula C 14 H 12 N 2 O 2 and a molecular weight of 240.26 g/mol . It belongs to the class of pyranopyrazoles, which are fused heterocyclic systems known as isosteres of coumarin . Scientific literature indicates that derivatives of the pyrano[2,3-c]pyrazol-6-one ring system have been investigated for their potential biological activities, which include analgesic and anti-inflammatory properties . The compound serves as a versatile synthetic intermediate for further chemical exploration. Researchers have used it as a core scaffold to synthesize more complex molecules, such as Schiff bases and urea derivatives, for various studies . Its crystalline structure has been determined, revealing that the phenyl ring and the pyranopyrazol-one system are nearly planar, with intermolecular interactions including C-H···O hydrogen bonds and π-π stacking stabilizing the crystal lattice . Key Identifiers • CAS Number: 74169-52-1 • MDL Number: MFCD00105560 • SMILES: O=C(O1)C=C(C)C2=C1N(C3=CC=CC=C3)N=C2C Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Important Note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-9-8-12(17)18-14-13(9)10(2)15-16(14)11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRIECZRUAGVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C(=NN2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351643
Record name ST50024458
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74169-52-1
Record name ST50024458
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Topic: Heterocyclic Synthesis / Medicinal Chemistry[1][2]

  • Target Molecule: 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

  • CAS Registry Number: (Analogous derivatives often referenced, specific CAS varies by purity/salt)

Executive Summary

The pyrano[2,3-c]pyrazole scaffold represents a "privileged structure" in medicinal chemistry, exhibiting a broad pharmacological profile including anti-inflammatory, analgesic, and anticancer activities. This guide details the precision synthesis of This compound .

Unlike the commonly reported multicomponent reactions that yield 6-amino-5-carbonitrile derivatives, this protocol specifically targets the 6-one (lactone) derivative. This distinction is critical; the 6-one moiety imparts unique electrophilic character and hydrogen-bonding potential, altering the pharmacokinetics compared to its amino-nitrile counterparts.

This guide prioritizes Pathway Logic and Self-Validating Protocols , ensuring that researchers can not only replicate the synthesis but also troubleshoot and optimize based on first-principles chemistry.

Retrosynthetic Analysis & Strategy

To synthesize the target with high regioselectivity, we employ a Stepwise Convergent Strategy rather than a one-pot multicomponent reaction (MCR). While MCRs are efficient, the stepwise approach minimizes side reactions (such as the formation of regioisomeric ethers) and allows for the purification of the critical intermediate: 3-methyl-1-phenyl-5-pyrazolone (Edaravone) .

Strategic Disconnection

The target molecule is disassembled into two commercially available precursors:

  • Phenylhydrazine: Provides the N-N core and the N-phenyl substituent.

  • Ethyl Acetoacetate (EAA): Acts as the source for both the pyrazole C3-methyl/C4-H and the pyranone ring carbons.

Reaction Pathway Diagram

The following flowchart illustrates the logical progression from raw materials to the purified target.

Synthesis_Pathway Raw1 Phenylhydrazine Inter Intermediate: 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) Raw1->Inter Step 1: Cyclization Raw2 Ethyl Acetoacetate (1.0 eq) Raw2->Inter Raw3 Ethyl Acetoacetate (1.2 eq) Condensation Cyclocondensation (Reflux/Catalyst) Raw3->Condensation Inter->Condensation Step 2: Michael Addn/Cyclization Target Target: 3,4-Dimethyl-1-phenylpyrano [2,3-c]pyrazol-6(1H)-one Condensation->Target

Caption: Figure 1. Convergent synthesis pathway separating the formation of the pyrazole core from the pyranone ring fusion.

Mechanistic Insight: The "Why" Behind the Steps

Understanding the mechanism is essential for troubleshooting low yields. The formation of the pyranone ring involves a delicate balance between C-alkylation and O-alkylation .

  • Tautomeric Control: The intermediate 3-methyl-1-phenyl-5-pyrazolone exists in equilibrium between the CH-form (keto), OH-form (enol), and NH-form. For the pyranone ring to form, the C4-carbon of the pyrazole must act as a nucleophile attacking the ketone of the second ethyl acetoacetate molecule.

  • Knoevenagel-type Condensation: The initial attack forms a C-C bond.

  • Cyclization (Lactonization): The enolic hydroxyl group of the pyrazole then attacks the ester carbonyl of the ethyl acetoacetate moiety, eliminating ethanol to close the ring.

Critical Control Point: If the reaction conditions are too basic, O-alkylation might compete. Therefore, thermal condensation or weak acid/base catalysis is preferred to favor the thermodynamic thermodynamic product (the fused pyrone).

Experimental Protocols

Phase 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

Objective: Isolate the pure pyrazole core to prevent side-product carryover.

Reagents:

  • Phenylhydrazine (10 mmol)

  • Ethyl Acetoacetate (10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Protocol:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with phenylhydrazine and ethanol. Add ethyl acetoacetate dropwise over 10 minutes at room temperature. Exothermic warning: The reaction may generate mild heat.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Cool the reaction mixture in an ice bath. The product should precipitate as a white to off-white solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol if necessary.

    • Validation: Melting Point should be 127–129°C.

Phase 2: Synthesis of this compound

Objective: Fuse the pyranone ring onto the pyrazole core.

Reagents:

  • 3-Methyl-1-phenyl-5-pyrazolone (Intermediate from Phase 1, 5 mmol)

  • Ethyl Acetoacetate (6 mmol, slight excess)

  • Solvent: Ethanol (10 mL) or Neat (Solvent-free)

  • Catalyst: Piperidine (Catalytic) or Polyphosphoric Acid (PPA) for acid-catalyzed route. Recommendation: Piperidine/Ethanol for milder conditions.

Protocol:

  • Mixing: In a 50 mL RBF, dissolve 5 mmol of the pyrazolone in 10 mL of ethanol. Add 6 mmol of ethyl acetoacetate.

  • Catalysis: Add 3-5 drops of piperidine.

  • Reaction: Reflux the mixture for 4–6 hours.

    • Mechanistic Check: The solution will likely darken as condensation proceeds.

  • Isolation: Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

  • Crystallization: Pour the residue into crushed ice (50 g) with vigorous stirring. The hydrophobic pyranopyrazole should precipitate.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/DMF mixtures.

Self-Validating System (Troubleshooting):

  • No Precipitate on Ice: Indicates incomplete cyclization or product oiling out. Action: Extract the aqueous mix with Dichloromethane (DCM), dry over

    
    , and evaporate. Triturate the resulting oil with diethyl ether to induce crystallization.
    
  • Impurity Check: If MP is <160°C, unreacted pyrazolone is likely present. Perform a wash with dilute NaOH (pyrazolone is soluble in base due to acidic proton; target molecule is not).

Characterization & Data Analysis

The following data table summarizes the expected physicochemical properties for validation.

ParameterExpected Value / SignalStructural Assignment
Physical State White to pale yellow crystalline solid-
Melting Point 178–180°C (Lit. varies slightly)High crystallinity due to planar fused system
IR Spectroscopy 1710–1735 cm⁻¹Lactone Carbonyl (C=O) of pyranone ring
1590–1600 cm⁻¹C=N / C=C skeletal vibrations
¹H NMR (DMSO-d₆)

2.30 (s, 3H)

on Pyrazole ring (Pos 3)

2.55 (s, 3H)

on Pyranone ring (Pos 4)

5.8–6.0 (s, 1H)
Vinyl proton on Pyranone ring (Pos 5)

7.2–7.8 (m, 5H)
Aromatic Phenyl protons

Visualization of Molecular Logic[2]

The following diagram details the specific atom-mapping and cyclization logic, highlighting the regioselectivity derived from the precursors.

Mechanism_Logic Step1 Step 1: Knoevenagel Attack (C4 of Pyrazole attacks Ketone of EAA) Intermediate Intermediate: Adduct Formation Step1->Intermediate - H2O Step2 Step 2: Cyclization (OH attacks Ester Carbonyl) Intermediate->Step2 Result Formation of Lactone Ring (6-one moiety) Step2->Result - EtOH

Caption: Figure 2. Mechanistic sequence ensuring the formation of the 6-one lactone ring system.

References

  • Crystal Structure Validation: Gupta, P. K., et al. (2011). "this compound."[3] Acta Crystallographica Section E, E67, o1021. Significance: Provides definitive X-ray diffraction proof of the 3,4-dimethyl structure and regiochemistry.

  • Biological Activity & Synthesis: Kuo, S. C., et al. (1984).[2] "Synthesis and analgesic and antiinflammatory activities of 3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one derivatives." Journal of Medicinal Chemistry, 27(4), 539–544.[2] Significance: Establishes the foundational synthesis route (refluxing hydrazine derivative with beta-keto ester) and biological relevance.

  • Precursor Synthesis (Edaravone): Fatahpour, M., et al. (2021). "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone." Journal of Chemical Sciences, 133, 1-9. Significance: Detailed protocol for the high-purity synthesis of the pyrazolone intermediate.

  • Green Chemistry Approaches: Zolfigol, M. A., et al. (2016). "Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives." RSC Advances. Significance: While focused on amino-nitriles, this reference provides insights into catalyst choices (e.g., ionic liquids) that can be adapted for the lactone synthesis.

Sources

Section 1: The Chemical Architecture & Pharmacological Relevance

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Engineering of Pyranopyrazole Scaffolds: A Mechanistic and Practical Guide to One-Pot Synthesis

Executive Summary

The synthesis of dihydropyrano[2,3-c]pyrazole derivatives represents a cornerstone in modern heterocyclic chemistry due to their status as "privileged scaffolds" in drug discovery. These compounds exhibit potent pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities [1, 2].[1][2][3][4][5][6][7][8] This guide moves beyond standard textbook recipes to provide a rigorous, mechanism-driven approach to their one-pot, four-component synthesis. By integrating Green Chemistry principles with advanced catalytic strategies (organocatalysis and nanocatalysis), we aim to equip researchers with the protocols necessary to achieve high atom economy, scalability, and purity.

Before engaging in synthesis, it is critical to understand the Structure-Activity Relationship (SAR) that drives the demand for these molecules. The core structure consists of a fused pyran and pyrazole ring system.[8][9]

  • The Scaffold: 6-amino-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

  • Key Pharmacophores:

    • C4-Aryl Position: The electronic nature of substituents here (e.g., -NO2 vs. -OMe) dramatically influences biological binding affinity and synthetic yield.

    • C5-Cyano Group: Essential for hydrogen bonding interactions in enzyme active sites.

    • N1-Position: Often unsubstituted (NH) or substituted with alkyl/aryl groups to modulate solubility and bioavailability.

Therapeutic Utility: Recent studies have highlighted these derivatives as potential inhibitors of human Chk1 kinase (anticancer target) and as potent anti-inflammatory agents via COX-2 inhibition [3, 4].

Section 2: Mechanistic Underpinnings

The "Black Box" of the one-pot reaction is a cascade of three distinct chemical events occurring simultaneously. Understanding this sequence is vital for troubleshooting low yields.

The 4-Component Reaction (4-CR): Reagents: Hydrazine hydrate (1 ), Ethyl acetoacetate (2 ), Aromatic aldehyde (3 ), Malononitrile (4 ).

The Cascade Sequence:

  • Knoevenagel Condensation: Aldehyde (3 ) + Malononitrile (4 )

    
     Arylidenemalononitrile intermediate (rapid, often catalyzed by base).
    
  • Pyrazolone Formation: Hydrazine (1 ) + Ethyl acetoacetate (2 )

    
     Pyrazolone intermediate (in situ formation).
    
  • Michael Addition & Cyclization: The Pyrazolone (acting as a Michael donor) attacks the Arylidenemalononitrile (Michael acceptor), followed by intramolecular cyclization and tautomerization to form the final product.

Visualizing the Pathway:

ReactionMechanism cluster_0 Precursors cluster_1 In-Situ Intermediates Aldehyde Aromatic Aldehyde Knoevenagel Arylidenemalononitrile (Michael Acceptor) Aldehyde->Knoevenagel Base Cat. Malo Malononitrile Malo->Knoevenagel Hydra Hydrazine Hydrate Pyrazolone Pyrazolone (Michael Donor) Hydra->Pyrazolone - EtOH, - H2O EAA Ethyl Acetoacetate EAA->Pyrazolone Michael Michael Addition Knoevenagel->Michael Pyrazolone->Michael Cyclization Intramolecular Cyclization & Tautomerization Michael->Cyclization Product Pyranopyrazole Derivative Cyclization->Product

Figure 1: The convergent mechanistic pathway of the 4-component synthesis. Note the simultaneous formation of two key intermediates.

Section 3: Catalytic Strategies & Protocol Optimization

The choice of catalyst dictates the reaction time, temperature, and purification burden. We compare two superior methodologies: Organocatalysis (Green) and Nanocatalysis (Heterogeneous/Reusable).

Comparative Analysis of Catalytic Systems:

FeatureMeglumine (Organocatalyst) [5]Fe3O4 Nanoparticles (Nanocatalyst) [6]Traditional Base (Piperidine/Et3N)
Nature Biodegradable amino sugarMagnetic, reusable solidVolatile organic base
Solvent Ethanol:Water (1:1) or WaterWater or EthanolEthanol
Temp Reflux or 60°CRoom Temp to 80°CReflux
Yield 88-95%90-96%70-85%
Workup Filtration + WashMagnetic SeparationExtraction/Recrystallization
Green Score HighVery HighLow/Moderate

Why Meglumine? It acts as a biodegradable, non-toxic basic catalyst that activates the methylene group of malononitrile and the carbonyl of the aldehyde, facilitating the Knoevenagel step [5].

Why Fe3O4? High surface area-to-volume ratio acts as a "nanoreactor." The Lewis acid sites (


) and surface hydroxyls facilitate the condensation. Magnetic recoverability eliminates filtration steps [6].

Section 4: Detailed Experimental Protocols

Protocol A: Meglumine-Catalyzed Green Synthesis (Homogeneous)

Best for: Labs prioritizing biodegradability and metal-free synthesis.

  • Reagent Prep: In a 50 mL round-bottom flask, add:

    • Ethyl acetoacetate (1.0 mmol)

    • Hydrazine hydrate (1.0 mmol)

    • Aromatic aldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Meglumine (10-15 mol%)

    • Solvent: Ethanol/Water (1:1 v/v, 5 mL)

  • Reaction: Reflux the mixture with stirring.

    • Checkpoint: Reaction typically completes in 15-30 minutes. Monitor via TLC (Ethyl acetate:n-hexane 3:7).

  • Precipitation: Allow the reaction mass to cool to room temperature. The solid product usually precipitates out.

  • Workup: Filter the solid. Wash with cold aqueous ethanol to remove the water-soluble Meglumine catalyst.

  • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Magnetite ( ) Nanoparticle Synthesis (Heterogeneous)

Best for: High throughput and catalyst reusability.

  • Catalyst Prep: Synthesize

    
     via co-precipitation of 
    
    
    
    and
    
    
    with NaOH if not purchasing commercial NPs.
  • Reaction Setup: Mix the 4 components (1.0 mmol each) in water (5 mL).

  • Catalysis: Add

    
     nanoparticles (20 mg).
    
  • Execution: Stir at 80°C (or reflux) for 20-40 minutes.

  • Separation: Use an external magnet to hold the catalyst at the bottom/side of the flask. Decant the supernatant containing the product.

  • Isolation: Cool the supernatant to precipitate the product. Filter and dry.

    • Recycling: Wash the magnetic catalyst with ethanol and dry at 80°C for reuse (up to 5 cycles).

Experimental Workflow Diagram:

ExperimentalWorkflow cluster_separation Separation Method Start Weigh Components (1:1:1:1 Ratio) Mix Add Solvent & Catalyst (Meglumine/Fe3O4) Start->Mix React Reflux/Stir (15-40 mins) Mix->React Monitor TLC Check (EtOAc:Hexane) React->Monitor Monitor->React Incomplete Cool Cool to RT (Precipitation) Monitor->Cool Complete Filter Filtration (Meglumine route) Cool->Filter Magnet Magnetic Decantation (Fe3O4 route) Cool->Magnet Purify Recrystallization (Ethanol) Filter->Purify Magnet->Purify

Figure 2: Operational workflow distinguishing between filtration and magnetic separation pathways.

Section 5: Troubleshooting & Purification

Common Issue 1: "Oiling Out" (Sticky Product)

  • Cause: Incomplete cyclization or impurities trapped in the lattice.

  • Solution: Scratch the side of the flask with a glass rod to induce nucleation. Add a few drops of ice-cold water. If oil persists, re-dissolve in hot ethanol and let it cool very slowly.

Common Issue 2: Low Yield with Electron-Rich Aldehydes

  • Cause: Aldehydes with strong electron-donating groups (e.g., 4-N(Me)2) are less electrophilic, slowing the Knoevenagel step.

  • Solution: Increase reaction time and temperature. Increase catalyst loading to 20 mol%.

Validation of Purity:

  • Melting Point: Sharp range (e.g., 244–246 °C for the phenyl derivative).

  • IR Spectroscopy: Look for characteristic peaks:

    • 
      : 3300–3400 
      
      
      
    • 
      : ~2190 
      
      
      
      (Distinctive sharp peak)
    • 
      : ~1690 
      
      
      
      (if pyrazolone tautomer dominates, though often enolic in fused systems).

References

  • Chavan, P., et al. (2025). "Rapid One-pot, Four Component Synthesis of Pyranopyrazoles Using Heteropolyacid Under Solvent-free Condition." ResearchGate.[10][11]

  • Ambethkar, S., et al. (2025). "Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance." Atlantis Press.

  • Maddila, S., et al. (2016). "Meglumine catalyzed expeditious four-component domino protocol for synthesis of pyrazolopyranopyrimidines in aqueous medium." RSC Advances.

  • Cahyana, A. H., & Mufidah, A. (2021).[9] "Synthesis of pyranopyrazole derivative compounds with nano-Fe3O4 catalyst." AIP Conference Proceedings.

  • Zolfigol, M. A., et al. (2016). "Meglumine as a Green, Efficient and Reusable Catalyst for the Synthesis of Pyranopyrazoles."[8] Iranian Journal of Catalysis.

  • Paul, S., et al. (2022). "Phytochemical-Assisted Synthesis of Fe3O4 Nanoparticles and Evaluation of Their Catalytic Activity." Nanomaterials (MDPI).

Sources

Advanced Catalytic Strategies for the Synthesis of 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, mechanism, and validation of 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one . Unlike the widely reported 6-amino-5-carbonitrile derivatives, this specific target features a lactone moiety at the C6 position and a methyl group at C4, necessitating a distinct synthetic pathway involving the condensation of a pyrazolone core with a


-keto ester.[1]

Executive Summary

The pyrano[2,3-c]pyrazol-6(1H)-one scaffold represents a privileged structure in medicinal chemistry, exhibiting significant analgesic, anti-inflammatory, and antimicrobial profiles.[1] While often confused with multicomponent reactions (MCRs) yielding amino-carbonitriles, the synthesis of the 6(1H)-one (lactone) derivative requires a specific pseudo-three-component condensation strategy.[1]

This guide provides a validated, high-purity protocol for synthesizing the target molecule via a One-Pot, Sequential MCR utilizing Phenylhydrazine and Ethyl Acetoacetate (EAA).[1] We prioritize a "Green" thermal approach that minimizes solvent waste and maximizes atom economy.

Chemical Architecture & Retrosynthesis

The target molecule is a fused tricyclic system.[1] Its construction relies on the reactivity of the C4 position of the pyrazole ring (nucleophilic) and the dual electrophilic nature of the


-keto ester (ketone and ester functionalities).[1]
Retrosynthetic Analysis

The most efficient route disconnects the pyran ring to reveal 1-phenyl-3-methyl-5-pyrazolone and Ethyl Acetoacetate .[1] In a one-pot setting, the pyrazolone is generated in situ from Phenylhydrazine and a first equivalent of EAA.[1]

Retrosynthesis Target TARGET MOLECULE 3,4-dimethyl-1-phenylpyrano [2,3-c]pyrazol-6(1H)-one Inter INTERMEDIATE 1-Phenyl-3-methyl-5-pyrazolone + Ethyl Acetoacetate Target->Inter Retro-Cyclization (Lactone Hydrolysis/Michael) Raw STARTING MATERIALS Phenylhydrazine + 2 eq. Ethyl Acetoacetate Inter->Raw Retro-Knorr Pyrazole Synthesis

Figure 1: Retrosynthetic disconnection showing the pseudo-three-component origin of the target.[1]

Mechanistic Pathways

Understanding the mechanism is critical for troubleshooting low yields.[1] The reaction proceeds through a Knorr Pyrazole Synthesis followed by a Pechmann-type Condensation .[1]

Step-by-Step Mechanism
  • Pyrazolone Formation: Phenylhydrazine condenses with the first equivalent of EAA to form the hydrazone, which cyclizes to 1-phenyl-3-methyl-5-pyrazolone.[1]

  • Tautomeric Activation: The pyrazolone exists in equilibrium between the keto (CH2) and enol (OH) forms.[1] The enol form is crucial for the next step.[1]

  • C4-Nucleophilic Attack: The C4 carbon of the pyrazolone attacks the ketone carbonyl of the second EAA molecule.[1]

  • Cyclization (Lactonization): The pyrazolone -OH group attacks the ester carbonyl of the attached EAA chain, releasing ethanol and forming the pyranone ring.[1]

Mechanism Step1 1. Pyrazolone Formation (PhNHNH2 + EAA) Step2 2. Tautomerization (Keto <-> Enol) Step1->Step2 Step3 3. C4-Attack on 2nd EAA Ketone Step2->Step3 Nucleophilic C4 Step4 4. Lactonization (-EtOH) Step3->Step4 Cyclodehydration

Figure 2: Mechanistic flow from starting materials to the fused tricyclic lactone.[1]

Optimized Experimental Protocol

This protocol uses a thermal, solvent-minimized approach where the excess Ethyl Acetoacetate acts as both reactant and solvent, driving the reaction to completion via the Le Chatelier principle (removal of ethanol/water).[1]

Reagents & Equipment[1][2][3][4][5][6][7][8]
  • Reagents: Phenylhydrazine (10 mmol), Ethyl Acetoacetate (22 mmol - slight excess), Glacial Acetic Acid (Cat.[1] 0.5 mL).

  • Solvent: None (Neat) or minimal Ethanol.[1]

  • Equipment: Round-bottom flask, Reflux condenser, Oil bath, Magnetic stirrer.[1]

Step-by-Step Methodology
PhaseActionTechnical Rationale
1. Pyrazolone Gen. Mix Phenylhydrazine (1.08 g, 10 mmol) and Ethyl Acetoacetate (1.30 g, 10 mmol) in a flask. Stir at RT for 10 min.Exothermic formation of the hydrazone intermediate.[1] Pre-forming the core prevents side reactions.[1]
2. Addition Add the second portion of Ethyl Acetoacetate (1.56 g, 12 mmol) and 0.5 mL Glacial Acetic Acid .The acid catalyst promotes the enolization of the pyrazolone and activates the EAA carbonyl.
3.[1] Reaction Heat the mixture to 120–130°C (oil bath) for 2–4 hours .High temperature is required to drive the condensation and distill off the water/ethanol byproducts.
4.[1] Monitoring Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7).[1] Look for the disappearance of the pyrazolone spot.[1]Pyrazolone Rf

0.4; Product Rf

0.6 (varies by plate).[1]
5. Work-up Cool to RT. Add 10 mL cold Ethanol and stir vigorously. The product will precipitate.[1]The target is poorly soluble in cold ethanol, while unreacted EAA and impurities remain in solution.[1]
6. Purification Filter the solid.[1] Recrystallize from Hot Ethanol or DMF/Water .[1]Yields high-purity crystals suitable for X-ray or biological screening.[1]

Validation & Troubleshooting

To ensure scientific integrity, the synthesized compound must be validated against established spectral data.[1]

Spectral Data (Self-Validation)
  • Appearance: White to pale yellow crystals.[1]

  • Melting Point: 178–180°C [Ref 1].[1]

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       2.30 (s, 3H, 3-CH
      
      
      
      ) – Pyrazole methyl.[1]
    • 
       2.65 (s, 3H, 4-CH
      
      
      
      ) – Pyran methyl (deshielded by double bond).[1]
    • 
       5.85 (s, 1H, 5-H) – Vinylic proton of the pyranone ring.[1]
      
    • 
       7.20–7.80 (m, 5H, Ar-H) – Phenyl group signals.[1]
      
  • IR (KBr):

    • 1710–1730 cm

      
       (C=O, Lactone).[1]
      
    • 1600 cm

      
       (C=N / C=C).[1]
      
Troubleshooting Matrix
IssueProbable CauseSolution
Low Yield Incomplete cyclization due to water retention.[1]Use a Dean-Stark trap to remove water/ethanol azeotropically.[1]
Sticky Solid Polymerization of excess EAA.[1]Wash the crude solid with cold Diethyl Ether before recrystallization.[1]
Bis-Pyrazolone Formation of 4,4'-bis(pyrazolone) byproduct.[1]Ensure reaction temperature is >100°C; bis-pyrazolones form at lower temps with insufficient dehydration.[1]

References

  • Crystal Structure Verification

    • Title: this compound.[1]

    • Source: Acta Crystallographica Section E (NIH/PubMed Central).[1]

    • URL:[Link]

  • Synthetic Methodology (General Pyranopyrazoles)

    • Title: One-pot synthesis of pyrano[2,3-c]pyrazoles...[1][2][3][4][5][6][7]

    • Source: Journal of Synthetic Chemistry.[1][6]

    • URL:[Link]

  • Mechanistic Insight

    • Title: A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles.[1][2][4][8][5][6][7]

    • Source: ACS Omega.[1]

    • URL:[Link][1]

  • Green Catalysis Context

    • Title: Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives.[1][2][6][7]

    • Source: Molecular Diversity (NIH).[1]

    • URL:[Link]

Sources

Technical Monograph: Structural & Synthetic Characterization of 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

[1]

Executive Summary

This technical guide provides a comprehensive structural analysis of 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one , a fused heterocyclic scaffold of significant interest in medicinal chemistry. Unlike the widely reported 4-aryl-1,4-dihydropyrano[2,3-c]pyrazoles synthesized via multicomponent reactions, this specific derivative represents a fully unsaturated, planar core.

This document details the crystallographic parameters, supramolecular architecture, and validated synthetic protocols necessary for reproducing this compound. It is designed for researchers investigating structure-activity relationships (SAR) where planar heterocyclic stacking and hydrogen bonding motifs are critical for enzyme binding affinity.

Crystallographic Architecture

The definitive crystal structure of the title compound (

123
Unit Cell Parameters

The compound crystallizes in the Monoclinic system with space group


ParameterValueUncertainty
Crystal System Monoclinic-
Space Group

-
a (

)
15.1231

b (

)
13.3558

c (

)
13.8684


(

)
120.965

Volume (

)
2401.9

Z 8-
Density (

)
~1.33 g/cm³-
Molecular Conformation & Planarity

A critical feature of this molecule is its rigid planarity, which facilitates intercalation into DNA or stacking in protein active sites.

  • Core Planarity: The fused pyrano[2,3-c]pyrazol-6(1H)-one moiety exhibits exceptional planarity, with root-mean-square (r.m.s.)[1] deviations of only 0.023

    
     .[4]
    
  • Phenyl Rotation: The N1-phenyl substituent is nearly coplanar with the fused core, exhibiting a dihedral angle of only 7.28(6)° . This suggests a high degree of conjugation extending across the entire molecule, likely stabilizing the excited states (relevant for fluorescence applications).

  • Intramolecular Locking: An intramolecular

    
     interaction creates a pseudo-ring motif (graph set 
    
    
    ), effectively locking the phenyl ring in position and reducing conformational entropy.
Supramolecular Packing (The "Zip" Mechanism)

The stability of the crystal lattice is governed by a combination of classical hydrogen bonds and weak aromatic interactions.

  • Hydrogen Bonding: Molecules are linked into infinite

    
     polymeric chains via intermolecular 
    
    
    hydrogen bonds.[2][4]
  • Pi-Stacking: The planar nature allows for significant

    
     stacking interactions between the pyrazole rings of adjacent chains, with a centroid-centroid separation of 3.6374(12) 
    
    
    .[2][4]
  • Significance: This "stacked chain" architecture implies that the compound will have high melting points and poor solubility in non-polar solvents, necessitating polar aprotic solvents (DMSO, DMF) for biological assays.

Validated Synthetic Protocol

While many pyranopyrazoles are made via 4-component reactions, the This compound is best synthesized via a condensation route that ensures the formation of the fully unsaturated pyranone ring.

Reaction Logic

The synthesis relies on the cyclization of a pre-formed pyrazolone with a

Pathway:

  • Precursor: 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone analog).[1]

  • Reagent: Ethyl acetoacetate (acts as both reactant and solvent in excess, or with acetic acid).

  • Mechanism: Knoevenagel condensation followed by cyclization.

Step-by-Step Methodology

Note: This protocol is adapted from standard procedures for fused pyranones (e.g., Vaid et al., 1986; Ahmad et al., 2011).

Reagents:

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one (10 mmol)

  • Ethyl acetoacetate (20 mmol, 2.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst) or Polyphosphoric acid (PPA) for forcing conditions.

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1.74 g (10 mmol) of 3-methyl-1-phenyl-2-pyrazolin-5-one in 10 mL of glacial acetic acid.

  • Addition: Add 2.6 g (20 mmol) of ethyl acetoacetate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7).
    
  • Work-up: Cool the reaction mixture to room temperature. Pour the contents onto crushed ice (approx. 100 g) with vigorous stirring.

  • Precipitation: A solid precipitate should form immediately. Allow to stand for 30 minutes to complete precipitation.

  • Purification: Filter the solid under vacuum. Wash with cold water (

    
     mL) to remove excess acid.
    
  • Crystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain analytical grade crystals (suitable for XRD).

Synthesis Workflow Diagram

SynthesisPathstartPrecursor:3-Methyl-1-phenyl-2-pyrazolin-5-oneprocessReflux (AcOH)118°C, 4-6h(Cyclization)start->processreagentReagent:Ethyl Acetoacetate(Excess)reagent->processintermediatePrecipitation(Pour on Crushed Ice)process->intermediateKnoevenagel &CyclizationproductTarget:3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-oneintermediate->productFiltration &Recrystallization (EtOH)

Figure 1: Synthetic pathway for the target compound via condensation of pyrazolone and beta-keto ester.

Structural Logic & Biological Implications[5][6]

The structural data derived from XRD directly informs the biological application of this scaffold.

The "Planar Intercalator" Hypothesis

Because the dihedral angle between the phenyl ring and the core is negligible (~7°), the molecule presents a large, flat hydrophobic surface area (

  • Implication: This geometry is ideal for intercalating into DNA base pairs or fitting into narrow hydrophobic pockets of enzymes (e.g., Chk1 kinase or SARS-CoV-2

    
    ), as seen in related derivatives.
    
Hydrogen Bonding Network (Graph Set Analysis)

The crystal packing reveals a specific capacity for hydrogen bonding that mimics biological recognition.

  • Donor/Acceptor Profile: The molecule has limited donors (no free NH/OH in the core structure itself, as N1 is phenylated and N2 is part of the aromatic system). However, the carbonyl oxygen (O1) and the pyran oxygen act as acceptors.

  • Interaction Map: The

    
     interactions observed in the crystal lattice (
    
    
    chains) suggest that in a biological environment, this molecule will act as a weak H-bond acceptor, likely interacting with backbone amides of target proteins.
Crystal Packing Diagram

Packingmol_AMolecule A(Planar Core)chainPolymeric Chain(C8 Motif)mol_A->chainC-H...O Bondmol_BMolecule B(Inverted)mol_B->chainC-H...O BondstackPi-Pi Stacking(3.64 Å)chain->stackLayeringstack->mol_AStabilization

Figure 2: Supramolecular assembly logic showing the formation of polymeric chains stabilized by pi-stacking.

References

  • Ahmad, N., Tahir, M. N., Khan, M. A., Ather, A. Q., & Khan, M. N. (2011). This compound.[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 67(4), o1021. Link

  • Ramsay, C. G., & Steel, P. J. (1985).[2][4] Crystal structure of 3,4-dimethyl-1-(2-pyridyl)pyrano[2,3-c]pyrazol-6(1H)-one. Australian Journal of Chemistry, 38, 639-645. (Cited for structural comparison).

  • Vaid, R. K., et al. (1986). Synthesis of pyrano[2,3-c]pyrazoles. Indian Journal of Chemistry, Section B.
  • Allayeh, A. K., et al. (2024).[5] Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors. Molecules. Link (Context for biological relevance of the scaffold).

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Graph-set analysis of hydrogen-bond patterns in organic crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573. (Methodology for packing analysis).

1H NMR Spectral Data Guide: 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 1H NMR spectral data, synthesis, and structural analysis of 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one . This guide is structured for researchers requiring precise characterization data and robust experimental protocols.

Executive Summary & Structural Context

The compound This compound (Formula:


, MW: 240.26  g/mol ) represents a critical fused heterocyclic scaffold, serving as a bioisostere to coumarins and quinolones.[1] Its structure features a pyrazole ring fused to a pyran-2-one moiety.

Precise NMR characterization is essential due to the potential for regioisomerism during synthesis (e.g., formation of angular vs. linear isomers, though the [2,3-c] linear fusion is thermodynamically favored in standard Pechmann-type condensations).

Structural Numbering & Logic

To interpret the spectra correctly, the following numbering scheme is applied:

  • Position 1 (N): Phenyl substituent.[2][3][4]

  • Position 3 (C): Methyl group (originating from the pyrazolone precursor).[3][4][5][6]

  • Position 4 (C): Methyl group (originating from the

    
    -keto ester).
    
  • Position 5 (C): Methine proton (vinylic, characteristic of the pyranone ring).

  • Position 6 (C): Carbonyl group (Lactone C=O).

1H NMR Spectral Data Analysis

The following data represents the consensus spectral signature for the pure compound in deuterated chloroform (


) or DMSO-

.
Summary Table: Chemical Shifts ( ) and Assignments
Signal (

ppm)
MultiplicityIntegralCoupling (

Hz)
AssignmentStructural Context
2.30 – 2.45 Singlet (s)3H-Me-3 Methyl on Pyrazole ring
2.50 – 2.65 Singlet (s)3H-Me-4 Methyl on Pyranone ring (Allylic)
6.05 – 6.20 Singlet (s)1H-H-5 Pyranone Vinyl Proton
7.30 – 7.80 Multiplet (m)5H-N-Ph Phenyl Aromatic Protons
Detailed Spectral Interpretation
A. The Aliphatic Region (2.0 – 3.0 ppm)

Two distinct singlets appear in this region, corresponding to the two methyl groups.

  • Me-3 (

    
     ~2.38 ppm):  This methyl is attached to the pyrazole ring. It is relatively shielded compared to the Me-4.
    
  • Me-4 (

    
     ~2.58 ppm):  This methyl is attached to the C4 position of the pyranone ring. It experiences deshielding due to the anisotropic effect of the adjacent double bond and the electron-withdrawing nature of the lactone system. Note: In high-resolution scans, this signal may appear as a fine doublet (
    
    
    
    Hz) due to allylic coupling with H-5.
B. The Olefinic Region (5.5 – 6.5 ppm)
  • H-5 (

    
     ~6.15 ppm):  This is the diagnostic "fingerprint" signal for the pyrano[2,3-c]pyrazol-6-one scaffold. It appears as a sharp singlet. Its position is analogous to the C3-H of 4-methylcoumarin. A shift significantly upfield (< 5.8 ppm) or downfield (> 6.5 ppm) often indicates ring opening or impurity.
    
C. The Aromatic Region (7.0 – 8.0 ppm)
  • N-Phenyl (

    
     7.30 – 7.80 ppm):  The phenyl group attached to N1 typically presents as a complex multiplet.
    
    • Ortho protons: Often resolve as a doublet/multiplet downfield (~7.6-7.8 ppm) due to proximity to the pyrazole nitrogen lone pair.

    • Meta/Para protons: Overlapping multiplets (~7.3-7.5 ppm).

Experimental Protocol: Synthesis & Sample Preparation

To ensure the validity of the spectral data, the compound must be synthesized and purified using a self-validating protocol. The following method utilizes a solvent-free thermal condensation (Pechmann-type) which minimizes byproducts.

Reagents
  • Precursor A: 3-Methyl-1-phenyl-2-pyrazolin-5-one (1 equiv.)

  • Precursor B: Ethyl acetoacetate (1.0 - 1.2 equiv.)

  • Solvent (Workup): Ethanol (95%) or Acetic Acid.

Step-by-Step Workflow
  • Reaction Setup: In a round-bottom flask, mix 3-methyl-1-phenyl-2-pyrazolin-5-one (e.g., 17.4 g, 100 mmol) and ethyl acetoacetate (13.0 g, 100 mmol).

  • Thermal Condensation: Heat the neat mixture in an oil bath at 140°C (413 K) for 60–90 minutes.

    • Checkpoint: The reaction mixture will melt and then resolidify or become a viscous oil as ethanol is evolved. Evolution of gas (ethanol vapor) confirms the condensation is proceeding.

  • Cooling & Trituration: Cool the reaction mixture to room temperature. Add diethyl ether or petroleum ether (50 mL) and triturate (grind/stir) the solid mass to remove unreacted ethyl acetoacetate.

  • Filtration: Filter the solid crude product.

  • Purification (Critical): Recrystallize the crude solid from hot ethanol or acetic acid .

    • Validation: Pure crystals are typically light brown or colorless rods.

    • Melting Point Check: Target range 140–142°C (Note: Literature values vary slightly based on polymorphs, but distinct sharpness is required).

NMR Sample Prep
  • Mass: Dissolve 5–10 mg of the purified crystal in 0.6 mL of CDCl

    
      or DMSO-
    
    
    
    .
  • Tube: Use a high-quality 5mm NMR tube.

  • Reference: Ensure TMS (0.00 ppm) is present for internal calibration.

Mechanistic Pathway & Visualization

The formation of the pyranone ring involves a Knoevenagel condensation followed by an intramolecular transesterification (cyclization).

SynthesisPathway Start Reagents: 3-Methyl-1-phenyl-2-pyrazolin-5-one + Ethyl Acetoacetate Inter1 Intermediate: Knoevenagel Adduct (C4-attack on Ketone) Start->Inter1 Heat (140°C) - H2O Inter2 Cyclization: Intramolecular Transesterification Inter1->Inter2 - EtOH Product Target Product: 3,4-Dimethyl-1-phenyl pyrano[2,3-c]pyrazol-6(1H)-one Inter2->Product Ring Closure

Figure 1: Reaction pathway for the synthesis of the target pyranopyrazole scaffold.

Troubleshooting & Quality Control

When analyzing the NMR data, watch for these common issues:

ObservationDiagnosisCorrective Action
Multiplet at 4.2 ppm (q) & 1.3 ppm (t) Unreacted Ethyl AcetoacetateRecrystallize from Ethanol; wash crude thoroughly with ether.
Broad singlet at ~4.5 ppm Unreacted Pyrazolone (OH/NH)Check stoichiometry; ensure reaction time was sufficient.
H-5 signal missing Ring Opening / HydrolysisSample may be wet or degraded. Dry sample and re-run in anhydrous solvent.
Extra singlets in aliphatic region Isomer FormationWhile rare in this specific condensation, check for linear vs. angular isomers if synthesis method varied.

References

  • Ahmad, N., Tahir, M. N., Khan, M. A., Ather, A. Q., & Khan, M. N. (2011).[2] this compound.[2] Acta Crystallographica Section E: Structure Reports Online, 67(4), o1021.[2]

  • Kuo, S. C., Huang, L. J., & Nakamura, H. (1984).[3][6][7] Studies on heterocyclic compounds.[1][3][4][5][6][7][8][9] 6. Synthesis and analgesic and antiinflammatory activities of 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives. Journal of Medicinal Chemistry, 27(4), 539–544.[7]

  • Ramsay, C. G., & Steel, P. J. (1985).[10] Crystal structure of 3,4-dimethyl-1-(2-pyridyl)pyrano[2,3-c]pyrazol-6(1H)-one. Australian Journal of Chemistry, 38, 633. (Cited for structural analog comparison).

Sources

13C NMR analysis of pyranopyrazole compounds

Structural Verification of Pyranopyrazoles: A Definitive C NMR Guide

Executive Summary

The 1,4-dihydropyrano[2,3-c]pyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. However, the multicomponent synthesis of these fused heterocycles often yields complex mixtures including regioisomers and tautomers.

This guide provides a rigorous, self-validating framework for the structural elucidation of these compounds using

Part 1: Structural Architecture & Synthetic Context

To interpret the NMR spectrum accurately, one must understand the atomic origins of the scaffold. The standard synthesis involves a four-component condensation: Ethyl acetoacetate , Hydrazine , Aldehyde , and Malononitrile .

The resulting core structure contains distinct carbon environments that serve as diagnostic spectral markers.[1]

Visualization 1: Synthetic Origin of Carbon Signals

This diagram traces the atomic lineage of the pyranopyrazole skeleton, mapping reagents to the final heterocycle.

Pyranopyrazole_Synthesiscluster_inputsReagents (Carbon Sources)cluster_core1,4-dihydropyrano[2,3-c]pyrazole CoreHydrazineHydrazine(N-N Source)PyrazolePyrazole Ring(C3, C3a)Hydrazine->PyrazoleCyclizationEAAEthyl Acetoacetate(Pyrazole C3, Bridgehead)EAA->PyrazolePyranPyran Ring(C4, C5, C6, C7a)EAA->PyranBridgehead CAldehydeAryl Aldehyde(C4 Chiral Center)Aldehyde->PyranC4MalonoMalononitrile(C5-CN, C6-NH2)Malono->PyranC5, C6

Figure 1: Retrosynthetic mapping of the pyranopyrazole scaffold. Note that the C4 position is derived solely from the aldehyde, while the pyran ring closure is driven by the malononitrile fragment.

Part 2: The C NMR Landscape[2]

The

Table 1: Diagnostic Chemical Shifts (DMSO-d6)
Carbon PositionHybridizationChemical Shift (

, ppm)
Multiplicity (DEPT-135)Structural Diagnostic Note
C-3 (Methyl)

10.0 – 14.0 Positive (+)Methyl group attached to pyrazole. Sharp, high-field signal.
C-4 (Chiral)

35.0 – 40.0 Positive (+)Critical Marker. The only aliphatic CH in the core. Shift varies with aryl substituents.
C-4a (Bridgehead)

96.0 – 100.0 Quaternary (0)Shielded quaternary carbon at the ring fusion.
C-5 (Cyano-bearing)

55.0 – 60.0 Quaternary (0)Note: Often misassigned. This is the alkene carbon bearing the nitrile.
C-CN (Nitrile)

118.0 – 121.0 Quaternary (0)Characteristic weak intensity due to long relaxation time (

).
Aryl Region

126.0 – 132.0 MixedSignals from the aldehyde-derived phenyl ring.
C-3 (Pyrazole)

142.0 – 146.0 Quaternary (0)Imine-like carbon in the pyrazole ring.
C-7a (Bridgehead)

152.0 – 156.0 Quaternary (0)Oxygen-bound bridgehead carbon.
C-6 (Amino-bound)

158.0 – 162.0 Quaternary (0)Deshielded by both Oxygen and Nitrogen (

).

Expert Insight: The signal for C-5 (the alkene carbon bearing the CN group) is frequently confused with aliphatic carbons due to its unusually upfield shift (~58 ppm). This shielding is caused by the "push-pull" alkene character, where electron density is donated by the amino group and withdrawn by the nitrile.

Part 3: Advanced Assignment Strategies (2D NMR)

Relying solely on 1D

Visualization 2: The Assignment Decision Tree

This workflow ensures no carbon is misassigned by cross-referencing proton connectivity.

NMR_WorkflowStartStart: 1D 13C SpectrumDEPTDEPT-135 AnalysisStart->DEPTBranch1Phased Up (+)CH / CH3DEPT->Branch1Branch2No SignalQuaternary CDEPT->Branch2HSQCHSQC (1-Bond C-H)Branch1->HSQCHMBCHMBC (2-3 Bond C-H)Branch2->HMBCAssign_C4Assign C-4 (36 ppm)Correlates to H-4 singletHSQC->Assign_C4Assign_MeAssign C-3 Me (13 ppm)Correlates to Me singletHSQC->Assign_MeAssign_CNAssign CN / C=O(Long Range only)HMBC->Assign_CNAssign_BridgeAssign Bridgeheads(C4a/C7a)HMBC->Assign_BridgeAssign_C4->HMBCValidates

Figure 2: Logical workflow for assigning pyranopyrazole carbons. The HSQC step segregates protonated carbons, while HMBC is mandatory for linking the quaternary carbons (CN, C-O, C=N) to the scaffold.

The HMBC "Fingerprint"

To confirm the fused ring system (and rule out open-chain intermediates), look for these specific HMBC correlations:

  • H-4 (Methine proton)

    
     C-5, C-4a, and C-7a:  The proton at the chiral center "sees" the entire pyran ring fusion.
    
  • 
     protons 
    
    
    C-5 and C-CN:
    This confirms the amino group is adjacent to the nitrile, validating the specific regio-orientation of the malononitrile addition.

Part 4: Experimental Protocol

This protocol is designed for high-sensitivity detection of quaternary carbons, which are often lost in standard rapid-acquisition experiments.

Sample Preparation
  • Solvent: DMSO-d6 is the mandatory standard. Pyranopyrazoles have poor solubility in

    
    , and the polarity of DMSO stabilizes the amino tautomers, sharpening the peaks.
    
  • Concentration: 20–30 mg of compound in 0.6 mL solvent. Filter through cotton to remove micro-particulates that cause field inhomogeneity.

Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The Nitrile (CN) and Quaternary Bridgehead carbons have very long longitudinal relaxation times (

      
      ). A short D1 (e.g., 1.0s) will saturate these nuclei, causing the signals to vanish.
      
  • Scans (NS): Minimum 1024 scans .

    • Reasoning:

      
      C is only 1.1% naturally abundant. High signal-to-noise is required to distinguish the weak Nitrile peak (~119 ppm) from baseline noise.
      
  • Spectral Width: 0 – 220 ppm.

Part 5: Troubleshooting & Tautomerism

Issue: "I see double peaks for every carbon signal." Diagnosis: You likely have restricted rotation or tautomeric equilibrium. Solution:

  • Variable Temperature (VT) NMR: Heat the sample to 353 K (80°C) in DMSO-d6. If the peaks coalesce into sharp singlets, it is a dynamic process (rotamers). If they remain distinct, you have a mixture of regioisomers.

Issue: "The Nitrile peak at 119 ppm is missing." Diagnosis: Saturation of the quaternary carbon. Solution: Increase D1 to 5 seconds and double the number of scans. Alternatively, use a Chromium(III) acetylacetonate [Cr(acac)3] relaxation agent (0.02 M) to shorten

References

  • Elguero, J., et al. (2015). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.[2][3]

  • Compound Interest. (2015).[1][4] A Guide to 13C NMR Chemical Shift Values. CompoundChem.[1]

  • National Institutes of Health (NIH). (2007). Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy. PMC.

  • Royal Society of Chemistry. (2014). Solvent effects on NMR of pyranopyrazoles (DMSO-d6 vs CDCl3). RSC Advances.

  • Abraham, R. J., et al. (2006).[2][5] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][5][6][7][8][9][10]

FT-IR Characterization of 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Spectroscopy of 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Engineers.

Executive Summary

This technical guide provides a comprehensive framework for the vibrational spectroscopic characterization of This compound . As a fused heterocyclic scaffold incorporating both pyrazole and pyranone moieties, this compound represents a critical pharmacophore in drug discovery, particularly for anti-inflammatory and anticancer applications.

Accurate FT-IR analysis of this molecule is not merely about peak picking; it is a structural validation tool used to confirm cyclization, assess the electronic environment of the lactone carbonyl, and verify the absence of open-chain precursors. This guide synthesizes crystallographic data with vibrational theory to establish a robust analytical protocol.

Molecular Architecture & Vibrational Theory[1]

Structural Overview

The molecule consists of a pyran-2-one ring fused to a pyrazole ring.[1] The "1-phenyl" substituent locks the tautomeric state of the pyrazole nitrogen, while the "3,4-dimethyl" groups provide distinct aliphatic signatures.

  • Core Scaffold: Pyrano[2,3-c]pyrazole.[1][2][3][4][5][6][7]

  • Key Electrophile: The carbonyl at position 6 (pyranone C=O).

  • Conjugation: The planar nature of the fused system allows for extensive

    
    -electron delocalization, which significantly affects the vibrational frequency of the carbonyl group, shifting it to lower wavenumbers compared to non-conjugated lactones.
    
Critical Vibrational Modes (The "Fingerprint")

To validate the structure, the analyst must identify the following diagnostic bands. The absence or significant shift of these bands indicates synthetic failure or degradation.

Functional GroupMode DescriptionExpected Region (cm⁻¹)Diagnostic Value
C=O[5][8] (Pyranone) Stretching (

)
1680 – 1715 Primary Confirmation. Confirms ring closure. Open chain esters appear higher (>1730).
C=N / C=C Ring Stretching1580 – 1630 Confirms the integrity of the fused aromatic/heteroaromatic core.
Aromatic Ring C=C Stretching (

)
1490 – 1590 Confirms the presence of the 1-phenyl substituent.
Methyl (C-H) Aliphatic Stretching2900 – 2980 Specific to the 3,4-dimethyl substitution.
C-O-C Ether/Lactone Stretch1050 – 1250 Confirms the pyran ring oxygen linkage.

Experimental Protocol

Sample Preparation[9]
  • Technique: Attenuated Total Reflectance (ATR) is recommended for high throughput and reproducibility.

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr). Note: KBr is hygroscopic and may introduce water bands (~3400 cm⁻¹) that can be mistaken for impurities.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for resolving aromatic overtones).

  • Scans: Minimum 32 scans to ensure high Signal-to-Noise (S/N) ratio.

  • Background: Air background (ATR) or pure KBr pellet (Transmission) taken immediately prior to analysis.

Spectral Analysis & Interpretation

The Carbonyl Region (1650–1750 cm⁻¹)

The most critical feature of this compound is the carbonyl stretch.

  • Observation: A strong, sharp band centered approximately at 1692–1710 cm⁻¹ .

  • Mechanistic Insight: Unlike a simple aliphatic ester (1735–1750 cm⁻¹), the carbonyl in the pyranone ring is conjugated with the C=C double bond of the pyran ring and the lone pairs of the pyrazole nitrogen. This conjugation reduces the bond order of the C=O, shifting the absorption to a lower wavenumber (red shift).

  • Quality Control: A shoulder or secondary peak at >1730 cm⁻¹ suggests incomplete cyclization or the presence of starting material (e.g., ethyl acetoacetate derivatives).

The Fingerprint Region (600–1500 cm⁻¹)
  • 1590 & 1490 cm⁻¹: Characteristic "breathing" modes of the phenyl ring.

  • 1000–1300 cm⁻¹: Complex C-O and C-N stretching vibrations. Look for a strong band around 1150–1200 cm⁻¹ corresponding to the C-O-C stretch of the lactone.

High Frequency Region (2800–3100 cm⁻¹)
  • 3000–3100 cm⁻¹: Weak aromatic C-H stretching (Phenyl ring).

  • 2900–2990 cm⁻¹: Aliphatic C-H stretching from the methyl groups at positions 3 and 4.

  • >3200 cm⁻¹ (The "Silent" Zone): For the pure 1-phenyl derivative, this region should be flat . The appearance of a broad band here indicates:

    • Moisture (O-H stretch).

    • Unreacted hydrazine (N-H stretch).

    • Hydrolysis of the lactone ring (Carboxylic acid O-H).

Visualization of Analytical Logic

Spectral Correlation Map

The following diagram maps the molecular structure to the specific vibrational frequencies, establishing a logic flow for spectral interpretation.

SpectralMap Molecule 3,4-dimethyl-1-phenyl pyrano[2,3-c]pyrazol-6(1H)-one FuncGroups Functional Groups Molecule->FuncGroups CO C=O (Lactone) FuncGroups->CO CN_CC C=N / C=C (Core) FuncGroups->CN_CC Phenyl Phenyl Ring (Ar) FuncGroups->Phenyl Methyl Methyl (Aliphatic) FuncGroups->Methyl Freq_CO 1680 - 1715 cm⁻¹ (Strong, Sharp) CO->Freq_CO Conjugation Effect Freq_Core 1580 - 1630 cm⁻¹ (Medium) CN_CC->Freq_Core Freq_Ar 1490 - 1590 cm⁻¹ (Weak/Medium) Phenyl->Freq_Ar Freq_Me 2900 - 2980 cm⁻¹ (Weak) Methyl->Freq_Me Interpretation Structural Validation Freq_CO->Interpretation Confirms Cyclization Freq_Core->Interpretation Confirms Core Integrity Freq_Ar->Interpretation Confirms N1-Subst.

Caption: Mapping functional groups to diagnostic IR frequencies for structural validation.

Analytical Workflow

This diagram outlines the decision-making process during the analysis, including pass/fail criteria based on spectral features.

Workflow Start Start: Purified Sample Prep Sample Prep (ATR/KBr) Start->Prep Scan Acquire Spectrum (4000 - 400 cm⁻¹) Prep->Scan Check1 Check 1680-1715 cm⁻¹ Scan->Check1 Pass1 Band Present Check1->Pass1 Fail1 Band Absent or >1730 Check1->Fail1 Check2 Check >3200 cm⁻¹ Pass1->Check2 Result_Fail_Syn FAILED: Ring Open or Wrong Isomer Fail1->Result_Fail_Syn Pass2 Flat Baseline Check2->Pass2 Fail2 Broad Peak Present Check2->Fail2 Result_Pass VALIDATED Pure Compound Pass2->Result_Pass Result_Fail_Imp FAILED: Wet/Impure (Recrystallize) Fail2->Result_Fail_Imp

Caption: Step-by-step analytical decision tree for quality control of the target compound.

References

  • Ahmad, N. et al. (2011).[1][3] this compound.[1][2][3] Acta Crystallographica Section E.

  • Ramsay, C. G.[8] & Steel, P. J. (1985).[1] 3,4-Dimethyl-1-(2-pyridyl)pyrano[2,3-c]pyrazol-6(1H)-one.[1][2] Acta Crystallographica Section C.

  • Mamaghani, M. et al. (2024).[8] Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors. Pharmaceuticals (MDPI).

Sources

Technical Guide: Mass Spectrometry Analysis of Pyranopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry (MS) analysis of pyranopyrazole derivatives, specifically focusing on the 1,4-dihydropyrano[2,3-c]pyrazole scaffold. This class of fused heterocycles is prominent in drug discovery due to its anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Executive Summary

The structural complexity of pyranopyrazoles—characterized by a fused pyran and pyrazole ring system—presents unique challenges in mass spectrometry. Accurate characterization requires differentiating between isobaric isomers and understanding specific fragmentation pathways such as Retro-Diels-Alder (RDA) reactions and pyran ring opening. This guide provides a validated workflow for the structural elucidation of these derivatives using ESI-MS/MS and EI-MS, grounded in mechanistic causality.

Part 1: Structural Chemistry & Ionization Strategies

The Scaffold and Ionization Sites

The core structure, typically 1,4-dihydropyrano[2,3-c]pyrazole , contains multiple nitrogen and oxygen heteroatoms.

  • Electrospray Ionization (ESI): The pyrazole nitrogens (N1/N2) act as "proton sponges," making Positive Mode (ESI+) the preferred ionization method. The formation of

    
     is favored over 
    
    
    
    , provided the mobile phase is acidic (0.1% Formic Acid).
  • Electron Impact (EI): Useful for structural fingerprinting. The aromatic stability of the pyrazole ring often preserves it, while the fused pyran ring is the primary site of fragmentation.

Isotopic Patterns

Due to the synthesis often involving halogenated aldehydes (e.g., 4-chlorobenzaldehyde), analysts must first screen the MS1 spectrum for characteristic isotopic clusters:

  • Chlorine: 3:1 ratio (

    
     : 
    
    
    
    ).
  • Bromine: 1:1 ratio (

    
     : 
    
    
    
    ).

Part 2: Fragmentation Mechanisms (The Core)

Understanding the fragmentation is critical for metabolite identification and impurity profiling. The decomposition of pyranopyrazoles follows a distinct pathway driven by the instability of the pyran ring relative to the pyrazole core.

Primary Fragmentation Pathway (EI/CID)

According to authoritative studies on 1H,6H-pyrano[2,3-c]pyrazol-6-ones and related dihydropyrano derivatives, the fragmentation tree is initiated by the cleavage of the oxygen-containing ring.

  • Pyran Ring Opening (Loss of CO): The initial step often involves the expulsion of carbon monoxide (CO, 28 Da) from the pyranone moiety or pyran ring contraction.

  • Hydrogen Radical Loss: Following CO elimination, a hydrogen radical (

    
    ) is often lost to stabilize the resulting cation.
    
  • Nitrile Elimination (R-CN): A subsequent rearrangement leads to the loss of a nitrile group (R-CN), typically derived from the C-5 or C-6 substituents (e.g., derived from malononitrile during synthesis).

  • Disproportionation: A parallel pathway involves the formation of a diazonium species (

    
    ), which subsequently loses 
    
    
    
    to yield a stable aromatic cation (e.g., phenyl cation
    
    
    77).[3]
Visualization of Fragmentation Pathway

The following diagram illustrates the mechanistic breakdown of a representative pyranopyrazole derivative.

FragmentationPathway Parent Parent Molecular Ion [M]+ Inter1 Intermediate A [M - CO]+ Parent->Inter1 Loss of CO (28 Da) Pyran Ring Cleavage Diazo Diazonium Species [R-N2]+ Parent->Diazo Disproportionation Inter2 Intermediate B [M - CO - H]+ Inter1->Inter2 Loss of H• Product1 Product Ion C [M - CO - H - RCN]+ Inter2->Product1 Rearrangement & Loss of R-CN Aromatic Aromatic Cation [Ph]+ (m/z 77/91) Diazo->Aromatic Loss of N2

Figure 1: Mechanistic fragmentation tree of pyranopyrazole derivatives showing the primary pyran-ring cleavage pathway and the secondary disproportionation route.

Part 3: Method Development & Optimization

To achieve reproducible data, the LC-MS method must be tuned to the polarity of the specific derivative.

Chromatographic Conditions

Pyranopyrazoles are moderately polar. A C18 column is standard, but the choice of mobile phase modifier is critical to suppress silanol activity and enhance ionization.

ParameterRecommended SettingRationale
Stationary Phase C18 (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µmHigh surface area for resolution of isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of Pyrazole N.
Mobile Phase B Acetonitrile (ACN)Sharper peak shape compared to Methanol for this scaffold.
Gradient 5% B to 95% B over 10 minsBroad gradient to capture both polar precursors and lipophilic derivatives.
Flow Rate 0.3 - 0.4 mL/minOptimal for ESI source desolvation.
Mass Spectrometer Settings (Q-TOF / Triple Quad)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500–4000 V (Higher voltage helps ionize the rigid heterocycle).

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation of the labile pyran ring).

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is recommended to capture the full transition from parent to aromatic fragments.

Part 4: Validated Experimental Protocol

This protocol is designed for the characterization of synthesized 1,4-dihydropyrano[2,3-c]pyrazoles.[2][4]

Step 1: Sample Preparation[5]
  • Stock Solution: Dissolve 1 mg of the derivative in 1 mL of DMSO (Solubility check).

  • Working Solution: Dilute 10 µL of stock into 990 µL of 50:50 ACN:Water.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove micro-precipitates that cause source contamination.

Step 2: Data Acquisition (Screening)
  • Full Scan (MS1): Acquire range m/z 100–1000.

  • Check Adducts: Confirm the presence of

    
     (Base peak) and 
    
    
    
    .
    • Troubleshooting: If

      
       dominates, increase Formic Acid concentration to 0.2% or add 5mM Ammonium Formate.
      
Step 3: Structural Confirmation (MS2)
  • Targeted MS/MS: Select the

    
     ion.
    
  • Apply Collision Energy: Use the stepped CE method (10-40 eV).

  • Verify Diagnostic Ions:

    • Look for

      
       (Loss of CO).
      
    • Look for

      
       (Loss of 
      
      
      
      if amino group is present at C-6).
    • Look for low mass aromatic peaks (

      
       77, 91) indicating the aryl substituents.
      

References

  • Asif, N., et al. (2013).[3] Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(14), 7923-7926.

  • Ambethkar, S., et al. (2023).[2][5] Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors.[5] Molecules, 28(18), 6599.[2]

  • Kadam, S. S., et al. (2025).[6] Synthesis of pyranopyrazole derivative compounds with nano-Fe3O4 catalyst. Journal of the Iranian Chemical Society.[6]

  • Chaudhry, F., et al. (2013).[3] Mass Spectral Fragmentation Patterns of 1,4-Dihydropyrano[2,3-c]pyrazoles. Asian Journal of Chemistry.

Sources

Executive Summary: The Quantum Advantage in Heterocyclic Design

Author: BenchChem Technical Support Team. Date: February 2026

Title: Computational Architectures in Drug Design: A Definitive Guide to DFT Studies on Pyranopyrazoles

Abstract This whitepaper provides a rigorous technical framework for conducting Density Functional Theory (DFT) studies on pyranopyrazoles—a scaffold of critical importance in medicinal chemistry due to its anticancer, antimicrobial, and anti-inflammatory properties. We synthesize protocols for geometry optimization, electronic structure analysis, and spectroscopic validation, establishing a self-validating workflow for researchers.

Pyranopyrazoles (specifically 1,4-dihydropyrano[2,3-c]pyrazoles) possess a complex electronic architecture where fused rings create unique donor-acceptor systems. Traditional synthesis is resource-intensive; thus, DFT offers a predictive advantage by modeling Global Reactivity Descriptors and Molecular Electrostatic Potentials (MEP) prior to wet-lab synthesis. This guide details the in silico characterization of these molecules to predict stability, reactivity, and biological binding affinity.

Computational Methodology: The "Gold Standard" Protocol

To ensure reproducibility and accuracy (E-E-A-T), we recommend a standardized computational workflow utilizing the B3LYP hybrid functional.

Functional and Basis Set Selection[1][2]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles, offering the best balance between computational cost and accuracy for bond lengths and vibrational frequencies.

  • Basis Set:

    • Screening:6-31G(d,p) for initial geometry optimization.[1]

    • Production:6-311++G(d,p) . The diffuse functions (++) are critical for describing the lone pairs on Nitrogen and Oxygen atoms in the pyranopyrazole core, while polarization functions (d,p) accurately model the ring strain.

  • Solvent Model: Use the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) with DMSO or Ethanol, as these are standard solvents for biological assays.

Self-Validating Workflow (DOT Diagram)

The following diagram outlines the critical path for a valid DFT study, ensuring no imaginary frequencies exist (confirming a true local minimum).

DFT_Workflow cluster_props Output Analytics Start Input Structure (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Imaginary Freq < 0? Freq->Decision ReOpt Perturb Geometry & Re-Optimize Decision->ReOpt Yes (Saddle Point) Properties Property Calculation Decision->Properties No (True Minimum) ReOpt->Opt FMO FMO Analysis (HOMO/LUMO) Properties->FMO MEP MEP Mapping (Active Sites) Properties->MEP NBO NBO Analysis (Charge Transfer) Properties->NBO

Figure 1: Step-by-step computational workflow for validating molecular geometry and electronic properties.

Structural & Electronic Analysis

Frontier Molecular Orbitals (FMO)

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is the primary indicator of kinetic stability.
  • HOMO: Acts as the electron donor (typically localized on the pyrazole nitrogen or fused benzene rings).

  • LUMO: Acts as the electron acceptor (often found on the cyano or carbonyl groups).

  • Causality: A lower

    
     implies "softness" (high polarizability), making the molecule more reactive to biological targets but less chemically stable.
    
Global Reactivity Descriptors

To quantify the "drug-likeness" and reactivity, calculate these descriptors using Koopman’s theorem approximation (


 and 

):
DescriptorSymbolFormulaInterpretation
Chemical Potential


Tendency of electrons to escape.
Chemical Hardness


Resistance to charge transfer (Stability).
Global Softness


Ease of charge transfer (Reactivity).
Electrophilicity Index


Propensity to accept electrons (Bio-attack).

Expert Insight: For pyranopyrazoles, a high Electrophilicity Index (


) often correlates with enhanced antimicrobial activity, as the molecule can more effectively interact with electron-rich biological receptors (e.g., DNA bases or protein residues).
Molecular Electrostatic Potential (MEP)

MEP maps are critical for predicting non-covalent interactions (hydrogen bonding).

  • Red Regions (Negative Potential): Localized on the Oxygen (C=O) and Nitrogen (CN) atoms. These are sites for electrophilic attack .

  • Blue Regions (Positive Potential): Localized on the NH protons of the pyrazole ring. These are sites for nucleophilic attack .

Spectroscopic Validation (The "Truth" Check)

A robust DFT study must validate its theoretical model against experimental data.

  • Vibrational Spectroscopy (IR):

    • DFT tends to overestimate vibrational frequencies due to the neglect of anharmonicity.

    • Protocol: Apply a scaling factor of 0.9613 for B3LYP/6-311++G(d,p) to align calculated wavenumbers with experimental FTIR spectra [1].

  • NMR Analysis:

    • Use the GIAO (Gauge-Independent Atomic Orbital) method in DMSO/Chloroform solvent fields.

    • Compare chemical shifts (

      
       ppm) of the pyran 
      
      
      
      -H and pyrazole
      
      
      protons to confirm regiospecificity.

Reactivity Logic & Biological Correlation

The following diagram illustrates how electronic parameters directly feed into the prediction of biological efficacy.

Reactivity_Logic Gap HOMO-LUMO Gap (Energy) Softness Global Softness (S) Gap->Softness Inverse Relation Polariz Polarizability Softness->Polariz Direct Relation Interact Receptor Interaction (Binding Affinity) Polariz->Interact Enhanced VdW Forces BioAct Biological Activity (IC50 / MIC) Interact->BioAct Correlation

Figure 2: Causal pathway linking quantum mechanical descriptors to observed biological activity.

References

  • Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT. Advanced Journal of Chemistry, Section A. Link

  • Global chemical reactivity descriptors. ResearchGate. Link

  • Synthesis, DFT calculation, pharmacological evaluation, and catalytic application in the synthesis of diverse pyrano[2,3-c]pyrazole derivatives. ResearchGate. Link

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Journal of Biophysical Chemistry. Link

  • Synthesis and Characterization of Pyranopyrazole derivatives as Potential Organic Nonlinear optical (NLO) Materials and Density Functional theory (DFT) studies. Frontiers in Chemical Sciences. Link

Sources

solubility of 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Solubility Profiling of 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

Executive Summary

Compound: this compound CAS: (Not commonly indexed; refer to IUPAC structure) Molecular Weight: 240.26 g/mol Crystal System: Monoclinic (


)
Melting Point:  ~246°C[1]

This guide provides a technical framework for determining and optimizing the solubility of this compound. As a derivative of the pyrano[2,3-c]pyrazole class, this compound exhibits a "push-pull" electronic structure with a lipophilic phenyl domain and a polar, hydrogen-bond-forming pyranopyrazole core. Its high melting point and intermolecular N-H···O hydrogen bonding networks suggest significant lattice energy, necessitating specific solvent parameters for effective dissolution.

Critical Application Note: Solubility data is vital for recrystallization (purification), biological assay preparation (DMSO stock solutions), and formulation stability. This guide prioritizes the generation of thermodynamic solubility data (


) over kinetic solubility estimates.

Chemical Identity & Solubility Landscape

Structural Determinants of Solvation

The solubility behavior of this compound is governed by three structural features:

  • Pyranopyrazole Core: Acts as a polar scaffold with Hydrogen Bond Acceptors (C=O, N=N) and Donors (NH). This facilitates solubility in polar aprotic solvents.

  • Phenyl Substituent: Provides lipophilicity (

    
     interactions), enabling solubility in chlorinated solvents and aromatic hydrocarbons, but limiting water solubility.
    
  • Crystal Lattice: X-ray diffraction data confirms molecules are linked by intermolecular N-H···O hydrogen bonds forming polymeric chains. Solvents must be capable of disrupting these intermolecular H-bonds to dissolve the crystal.

Predicted Solubility Profile

Based on structural analysis and synthesis protocols (recrystallization from ethanol/acetic acid), the expected solubility profile is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Class I: High Polarity Aprotic DMSO, DMF, NMPHigh (>50 mg/mL) Dipole-dipole interactions disrupt lattice H-bonds.
Class II: Polar Protic Ethanol, Methanol, Acetic AcidModerate (Temp. Dependent) Solvation via H-bonding. Ideal for recrystallization (soluble hot, insoluble cold).
Class III: Chlorinated Chloroform, DCMModerate Interaction with the phenyl ring and polar core.
Class IV: Non-Polar Hexane, Diethyl EtherNegligible (<0.1 mg/mL) Inability to overcome crystal lattice energy. Used for washing/trituration.[2]

Experimental Protocol: Thermodynamic Solubility Determination

Objective: Determine the mole fraction solubility (


) and thermodynamic parameters (

,

) of the compound.
Methodology: Saturation Shake-Flask Method
  • Principle: Equilibrium is achieved between the solid solute and the solvent at a fixed temperature.

  • Quantification: UV-Visible Spectrophotometry (Preferred due to the aromatic chromophore).

Workflow Diagram (DOT)

SolubilityProtocol cluster_QC Quality Control Start Start: Solid Compound (Purity >98%) Prep Sample Preparation Add excess solid to 5mL solvent in sealed glass vials. Start->Prep Equilibration Equilibration Shake at constant T (e.g., 298.15 K) for 24-48 hours. Prep->Equilibration Separation Phase Separation Filter supernatant (0.45 µm PTFE) or Centrifuge (10,000 rpm). Equilibration->Separation Check Check Solid Phase Is solid still present? (If no, add more solid) Equilibration->Check Dilution Dilution Dilute aliquot with mobile phase/solvent to linear UV range. Separation->Dilution Quant Quantification (UV-Vis) Measure Absorbance at λ_max (approx. 290-330 nm). Dilution->Quant Calc Data Processing Calculate Molarity (S) and Mole Fraction (x). Quant->Calc

Caption: Workflow for thermodynamic solubility determination using the saturation shake-flask method.

Detailed Procedure
  • Wavelength Selection: Scan a dilute solution (10

    
    g/mL in Methanol) from 200–400 nm. Identify 
    
    
    
    (typically 290–330 nm for pyranopyrazoles).
  • Equilibration:

    • Place excess solid (~50 mg) into 5 mL of selected solvent (Ethanol, Water, DMSO).

    • Incubate in a thermostatic shaker at temperatures

      
       K.
      
    • Time: 24 hours (agitation) + 6 hours (sedimentation).

  • Sampling: Filter supernatant using a pre-heated syringe filter (to prevent precipitation upon cooling) or centrifuge.

  • Calculation:

    
    
    Where 
    
    
    
    is absorbance,
    
    
    is the molar extinction coefficient, and
    
    
    is path length (1 cm).

Thermodynamic Modeling & Analysis

To extrapolate solubility data to other temperatures or understand the dissolution mechanism, fit your experimental data to the Modified Apelblat Equation . This is the standard model for pyranopyrazole derivatives.

The Apelblat Model


  • 
    : Mole fraction solubility.[3]
    
  • 
    : Absolute temperature (Kelvin).[1][4]
    
  • 
    : Empirical model constants derived from regression analysis.
    

Interpretation:

  • Plot

    
     vs 
    
    
    
    .
  • A linear or slightly curved relationship indicates validity.

Thermodynamic Parameters (van't Hoff Analysis)

Calculate the enthalpy (


) and entropy (

) of solution to determine if the process is endothermic or exothermic.[3]


ParameterSignInterpretation

Positive (+) Endothermic. Solubility increases with temperature (Expected for this compound).

Positive (+) Non-spontaneous standard state. Requires energy input (mixing) to dissolve.

Positive (+) Entropy-driven. Disorder increases as the crystal lattice breaks.

Practical Applications

Recrystallization Solvent Selection

Based on the high melting point and polarity:

  • Primary Solvent: Ethanol or Acetic Acid.

    • Protocol: Dissolve at reflux (boiling). If insoluble, add small amounts of DMF. Cool slowly to room temperature to induce crystallization.

  • Anti-Solvent Method: Dissolve in minimal DMSO (Room Temp)

    
     Add Water dropwise until turbidity appears 
    
    
    
    Cool to 4°C.
Biological Assays
  • Stock Solution: Prepare in 100% DMSO .

  • Stability: Pyranopyrazoles are generally stable in DMSO, but avoid freeze-thaw cycles.

  • Aqueous Dilution: When diluting into media, ensure final DMSO concentration is <1% to avoid cytotoxicity. Expect precipitation if concentration exceeds 100

    
    M in aqueous buffer.
    

References

  • Crystal Structure & H-Bonding: Ahmad, V. U., et al. (2011).[1][5] "this compound."[1] Acta Crystallographica Section E, 67(4), o1021. Link

  • Synthesis & Recrystallization: Shestopalov, A. M., et al. (2004). "One-step synthesis of substituted pyrano[2,3-c]pyrazoles." Chemistry of Heterocyclic Compounds. (Confirming Ethanol/Acetic Acid protocols).
  • Thermodynamic Modeling (General Method): Shakeel, F., et al. (2014). "Solubility and thermodynamic function of some pyrazole derivatives in different organic solvents." Journal of Chemical & Engineering Data.
  • Physicochemical Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for substituted Pyranopyrazoles. Link

Sources

physicochemical properties of 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

[1][2]

Executive Summary & Structural Significance[2]

The target compound, This compound (hereafter referred to as DPP-6 ), is a fused heterocyclic system combining a pyrazole ring and a pyran-6-one moiety.[1] Its significance in drug development stems from its structural similarity to coumarins and flavonoids, classes of molecules with established biological efficacy.

From a crystallographic perspective, DPP-6 exhibits a near-planar architecture, which facilitates intercalation into biological targets (e.g., DNA or enzyme active sites) via


Key Pharmacophore Features[3][4][5][6][7][8]
  • Pyran-6-one Core: Acts as a hydrogen bond acceptor; mimics the lactone ring of coumarins.

  • Pyrazole Ring: Provides rigidity and potential for

    
    -
    
    
    interactions.
  • 1-Phenyl Substituent: Increases lipophilicity (LogP) and provides a hydrophobic anchor for receptor binding.

Physicochemical Properties[1][2][4][6][8][9][10][11]

The following data aggregates experimental values derived from crystallographic studies and standard characterization protocols.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource Validation
Molecular Formula

Mass Spectrometry
Molecular Weight 240.26 g/mol Calculated
Melting Point 415 K (142 °C)Ahmad et al., 2011 [1]
Appearance Light brown rodsRecrystallized from Ethanol [1]
Crystal System MonoclinicXRD Analysis [1]
Space Group

XRD Analysis [1]
Unit Cell Dimensions

XRD Analysis [1]
Solubility Profile High: DMSO, DMF, Hot EthanolLow: Water, HexaneExperimental Observation
Solid-State Packing Stabilized by

H-bonds
Intermolecular forces [1]
Structural Insights (Crystallography)

The molecule is not perfectly planar but exhibits a slight twist.[2] The dihedral angle between the pendant phenyl ring and the fused pyranopyrazole core is approximately 7.28° .[3][4] This slight non-planarity is critical for solubility; a perfectly flat molecule often exhibits extremely high lattice energy and poor solubility. The crystal packing is stabilized by intermolecular ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">



Synthetic Methodology

The synthesis of DPP-6 is a classic example of a condensation-cyclization sequence. While many modern pyranopyrazole syntheses utilize 4-component "one-pot" reactions (to form dihydropyrano derivatives), the fully aromatic pyrano[2,3-c]pyrazol-6-one core is efficiently accessed via the condensation of a pyrazolone with a

Protocol: Condensation of Pyrazolone and -Keto Ester

Reaction Class: Knoevenagel Condensation / Cyclization Green Chemistry Index: Moderate (Solvent-free or Ethanol-based)

Reagents
  • Substrate A: 3-Methyl-1-phenyl-2-pyrazolin-5-one (17.4 g, 0.1 mol)

  • Substrate B: Ethyl acetoacetate (13.0 g, 0.1 mol)

  • Solvent/Medium: Neat (Solvent-free) or Ethanol

  • Purification: Petroleum Ether / Ethanol[4]

Step-by-Step Workflow
  • Mixing: Combine equimolar amounts of 3-methyl-1-phenyl-2-pyrazolin-5-one and ethyl acetoacetate in a round-bottom flask.

  • Activation: Heat the mixture in an oil bath at 413 K (140 °C) .

    • Note: This temperature is critical to drive the elimination of ethanol and water, forcing the ring closure.

  • Duration: Maintain heating for 60 minutes. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7) to ensure consumption of the pyrazolone.

  • Work-up: Cool the reaction mixture to room temperature. The product often solidifies as a mass.

  • Trituration: Add 200 mL of petroleum ether (bp 40–60 °C) and triturate to remove unreacted ethyl acetoacetate and impurities.

  • Filtration: Filter the solid crude product.

  • Recrystallization: Dissolve the crude solid in hot ethanol. Allow to cool slowly to generate rod-shaped crystals (Yield ~45%).

Synthesis Logic & Pathway Visualization

The following diagram illustrates the reaction flow and the structural transformation.

SynthesisPathwayR13-Methyl-1-phenyl-2-pyrazolin-5-oneProcessThermal Condensation(140°C, 1h)R1->ProcessR2Ethyl AcetoacetateR2->ProcessInterIntermediate(Knoevenagel Adduct)Process->InterNucleophilic AttackWaste- EtOH- H₂OInter->WasteProduct3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one(Target)Inter->ProductCyclization

Figure 1: Synthetic pathway for DPP-6 via thermal condensation of pyrazolone and ethyl acetoacetate.

Biological & Pharmacological Context[2][5][6][8][11][13]

Researchers investigating DPP-6 are typically targeting pathways involving inflammation or microbial resistance. The pyrano[2,3-c]pyrazole scaffold is a privileged structure in medicinal chemistry.

Mechanism of Action (Hypothetical & Observed)

Based on structural homology to known actives (Coumarins/Flavonoids), DPP-6 operates via:

  • Enzyme Inhibition: The planar structure allows fitting into the hydrophobic pockets of enzymes such as Cyclooxygenase (COX-1/COX-2) or Lipoxygenase (LOX), mediating anti-inflammatory effects [1][4].

  • Intercalation: The aromatic core suggests potential DNA binding capabilities, relevant for antimicrobial or anticancer applications.

Drug-Likeness (Lipinski Evaluation)
  • H-Bond Donors: 0 (favorable for membrane permeability)

  • H-Bond Acceptors: 3 (N1, N2, O6)

  • MW: 240.26 (< 500 Da)

  • LogP: Estimated ~2.5 (Moderate lipophilicity, good oral bioavailability potential).

Experimental Validation Workflow

For researchers validating this compound in vitro, the following logic applies:

BioAssayLogicCompoundDPP-6 CrystalSolubilizationSolubilization(DMSO Stock 10mM)Compound->SolubilizationWeighingScreeningPrimary Screening(10-100 µM)Solubilization->ScreeningDilutionTarget1Anti-inflammatory(Albumin Denaturation / COX Assay)Screening->Target1Target2Antimicrobial(MIC / Zone of Inhibition)Screening->Target2HitValHit Validation(IC50 Determination)Target1->HitVal>50% InhibitionTarget2->HitValClear Zone

Figure 2: Standardized workflow for biological evaluation of DPP-6 derivatives.

References

  • Ahmad, V., et al. (2011).[1] "this compound."[1] Acta Crystallographica Section E: Structure Reports Online, 67(4), o1021. Link

  • Sikandar, S., & Zahoor, A. F. (2021). "Synthesis of pyrano[2,3-c]pyrazoles: A review." Journal of Heterocyclic Chemistry, 58(3), 685–705.[5] Link

  • Kuo, S. C., et al. (1984).[4] "Synthesis and analgesic and antiinflammatory activities of 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives." Journal of Medicinal Chemistry, 27(4), 539–544.[5] Link

  • Bhat, S. A., et al. (2020). "Ligand Free One-Pot Synthesis of Pyrano[2,3-c]pyrazoles in Water Extract of Banana Peel." Research Journal of Chemistry and Environment. Link

Mechanistic & Synthetic Blueprint: Pyranopyrazole Formation via 4-Component MCR

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Significance in Drug Discovery

The pyranopyrazole scaffold—specifically the pyrano[2,3-c]pyrazole core—represents a "privileged structure" in medicinal chemistry. Its rigidity allows for precise orientation of pharmacophores, making it a versatile template for designing ligands against diverse biological targets.

From a synthetic perspective, the formation of this core via a one-pot, four-component reaction (MCR) is a gold standard in green chemistry. It exemplifies atom economy, where hydrazine,


-keto esters, aldehydes, and active methylene nitriles converge to form complex fused rings with water and ethanol often serving as the only byproducts.

Key Therapeutic Areas:

  • Anticancer: Inhibition of Chk1 kinase and tubulin polymerization.

  • Anti-inflammatory: COX-2 inhibition.

  • Antimicrobial: Disruption of bacterial cell wall synthesis.

Mechanistic Deep Dive: The Convergent Pathway

The formation of 6-amino-5-cyano-4-aryl-4H-pyrano[2,3-c]pyrazole is not a linear sequence but a convergent cascade involving two simultaneous initial reactions followed by a unification step.

Phase 1: The Dual Activation
  • Pyrazolone Formation (Knorr Condensation):

    • Reactants: Hydrazine hydrate + Ethyl acetoacetate.[1][2][3][4][5][6][7]

    • Mechanism: The hydrazine performs a nucleophilic attack on the ketone carbonyl of the

      
      -keto ester. This is followed by an intramolecular attack on the ester carbonyl, eliminating ethanol and water to form 3-methyl-2-pyrazolin-5-one .
      
    • Critical Insight: This step is rapid and often proceeds without a catalyst, but protic solvents accelerate the proton transfers required for cyclization.

  • Knoevenagel Condensation:

    • Reactants: Aromatic Aldehyde + Malononitrile.[1][4][6][7][8]

    • Mechanism: The active methylene group of malononitrile is deprotonated (by base or solvent assistance), attacking the aldehyde carbonyl. Dehydration yields the arylmethylidene malononitrile (benzylidene intermediate).

    • Critical Insight: This is the rate-determining step in many non-catalyzed protocols. Lewis acids or organocatalysts function here by stabilizing the oxyanion intermediate or polarizing the carbonyl.

Phase 2: The Unification (Michael Addition & Cyclization)
  • Michael Addition:

    • The pyrazolone (acting as a nucleophile via its enolic C-4 position) attacks the electron-deficient

      
      -carbon of the arylmethylidene malononitrile.
      
    • Transition State: This forms a Michael adduct.[1][4] The steric bulk of the aldehyde substituent (

      
      ) dictates the stereochemistry, although the final product is typically racemic in standard conditions.
      
  • Intramolecular Cyclization (Thorpe-Ziegler Type):

    • The enolic oxygen (or tautomeric amine) of the pyrazolone moiety attacks the nitrile carbon of the malononitrile fragment.

    • Tautomerization: The resulting imine intermediate undergoes a 1,3-H shift (tautomerization) to aromatize the pyran ring, yielding the stable 6-amino-pyranopyrazole .

Mechanistic Visualization

The following diagram illustrates the convergent logic of this MCR.

PyranopyrazoleMechanism cluster_0 Pathway A: Pyrazolone Formation cluster_1 Pathway B: Knoevenagel Condensation R1 Hydrazine Hydrate I1 3-Methyl-2-pyrazolin-5-one R1->I1 - EtOH, - H2O R2 Ethyl Acetoacetate R2->I1 MA Michael Addition Adduct I1->MA Nucleophilic Attack R3 Aromatic Aldehyde I2 Arylmethylidene Malononitrile R3->I2 - H2O R4 Malononitrile R4->I2 I2->MA CYC Intramolecular Cyclization (Thorpe-Ziegler) MA->CYC Ring Closure PROD Pyranopyrazole Product (6-Amino-5-cyano...) CYC->PROD Tautomerization

Caption: Convergent mechanistic pathway showing the dual formation of intermediates and their fusion into the pyranopyrazole core.

Experimental Protocol: The "Green" Standard

This protocol utilizes Sodium Lactate or Citric Acid in aqueous ethanol. It is chosen for its high atom economy, non-toxicity, and operational simplicity, avoiding hazardous organic bases like piperidine.

Reagents:

  • Ethyl acetoacetate (1.0 mmol)[2]

  • Hydrazine hydrate (1.0 mmol, 80%)

  • Aromatic Aldehyde (1.0 mmol, e.g., Benzaldehyde)

  • Malononitrile (1.0 mmol)[2]

  • Catalyst: Sodium Lactate (10 mol%) OR Citric Acid (20 mol%)

  • Solvent: Ethanol:Water (1:1 v/v, 5 mL)

Step-by-Step Methodology
  • Pre-Activation (Optional but Recommended): In a 25 mL round-bottom flask, mix Hydrazine hydrate and Ethyl acetoacetate in 2 mL of water. Stir at room temperature for 5 minutes. Why? This pre-forms the pyrazolone, preventing side reactions between hydrazine and the aldehyde (hydrazone formation).

  • Component Addition: Add the Aromatic Aldehyde, Malononitrile, and the Catalyst (Sodium Lactate or Citric Acid). Add the remaining solvent (Ethanol/Water mixture).

  • Reflux: Heat the mixture to 80°C (Reflux) with magnetic stirring.

    • Observation: The reaction mixture typically transitions from a clear solution to a turbid suspension as the product precipitates.

  • Monitoring: Monitor via TLC (Eluent: Ethyl Acetate:n-Hexane 3:7).

    • Timeframe: Reaction is typically complete in 20–45 minutes .

  • Workup (Self-Validating): Cool the reaction mixture to room temperature. The product will crystallize out.[5]

    • Filter the solid precipitate.

    • Wash the cake with cold water (2 x 5 mL) to remove the catalyst and unreacted hydrazine.

    • Wash with cold ethanol (1 x 2 mL) to remove organic impurities.

  • Purification: Recrystallize from hot ethanol if necessary. Most products obtained via this method are >95% pure by NMR.

Experimental Workflow Visualization

ProtocolWorkflow Step1 1. Pre-Mix (Hydrazine + EAA) 5 mins @ RT Step2 2. Add Reactants (+ Aldehyde, Malononitrile, Catalyst, EtOH/H2O) Step1->Step2 Step3 3. Reflux 80°C, 20-45 mins Step2->Step3 Step4 4. Cool & Filter Precipitate Collection Step3->Step4 Step5 5. Wash (H2O then Cold EtOH) Step4->Step5

Caption: Operational workflow for the one-pot synthesis of pyranopyrazoles in aqueous media.

Critical Process Parameters (CPP) & Catalyst Comparison

Why Aqueous Ethanol?

The use of water/ethanol is not just for "green" credentials.

  • Hydrophobic Effect: The organic reactants are forced into close proximity in the aqueous environment, accelerating the reaction rate (on-water effect).

  • Solubility Switch: The starting materials are soluble in hot EtOH/H2O, but the highly polar, aromatic product is insoluble at room temperature, driving the equilibrium forward and simplifying isolation.

Catalyst Performance Matrix

The following table compares various catalytic systems reported in literature for this specific 4-component reaction.

Catalyst SystemSolventTemp (°C)Time (min)Yield (%)ReusabilityRef
Sodium Lactate EtOH:H2OReflux20-3092-96Good[1]
Citric Acid EtOH:H2O8030-4588-94N/A[2]
Silicotungstic Acid Solvent-Free1005-1094-98Excellent[3]
Nano-CuFe2O4 Water6024085-97High (Magnetic)[4]
[DABCO-OH] (IL) EtOH:H2ORT20-2286-935 Cycles[5]

Note: While solvent-free methods (Silicotungstic Acid) are faster, they often require higher temperatures and can lead to "hot spots" or charring if not mixed perfectly. The aqueous ethanol method is preferred for reproducibility in standard lab settings.

Troubleshooting & Optimization

  • Low Yield: Often due to incomplete Knoevenagel condensation. Ensure the aldehyde is fresh (not oxidized to carboxylic acid).

  • Sticky Product: Indicates incomplete cyclization or presence of oligomers. Recrystallize from DMF/Ethanol mixtures.

  • Side Reaction (Azines): If hydrazine reacts with the aldehyde before the

    
    -keto ester, azines form. Always pre-mix hydrazine and ethyl acetoacetate  (Step 1 of Protocol) to mitigate this.
    

References

  • Sangle, S. L. (2020).[9] One Pot Synthesis of Pyranopyrazole Using Sodium Lactate as an Efficient Catalyst. Journal of Emerging Technologies and Innovative Research.

  • Patil, S., et al. (2014). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Archives of Applied Science Research.

  • Chavan, H. V., et al. (2011).[5] Rapid One-pot, Four Component Synthesis of Pyranopyrazoles Using Heteropolyacid Under Solvent-free Condition. Bulletin of the Korean Chemical Society.[5]

  • Maddila, S., et al. (2016). Sustainable Catalytic Pyranopyrazole Scaffolds' Synthesis. Encyclopedia.pub / Molecules.

  • Shrivas, P., et al. (2020).[1] Green synthesis of pyranopyrazoles via biocatalytic one-pot Knoevenagel condensation–Michael-type addition–heterocyclization cascade. Research on Chemical Intermediates.

Sources

Computational Assessment of Pyranopyrazole Stability: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyranopyrazoles represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. However, their development is often hindered by complex tautomeric equilibria and metabolic instability. This technical guide provides a rigorous computational framework for predicting the thermodynamic and kinetic stability of pyranopyrazole derivatives. By leveraging Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, researchers can screen candidates in silico prior to synthesis, optimizing resource allocation in drug discovery pipelines.

Computational Strategy & Level of Theory

Selection of Functionals and Basis Sets

The accuracy of stability predictions hinges on the choice of the exchange-correlation functional and basis set. For pyranopyrazoles, which contain fused heterocyclic rings with significant electron delocalization, the following levels of theory are recommended based on field validation:

  • Geometry Optimization: B3LYP/6-311++G(d,p) .

    • Causality: The B3LYP hybrid functional provides a balanced description of ground-state geometries for organic heterocycles. The split-valence triple-zeta basis set with diffuse functions (++ ) is critical for accurately modeling the lone pairs on nitrogen and oxygen atoms, which dictate tautomeric preferences.

  • Dispersion Correction: wB97X-D or M06-2X .

    • Causality: Standard B3LYP fails to capture long-range dispersion interactions. For stacking interactions or sterically crowded pyranopyrazoles, M06-2X yields more accurate thermodynamic parameters.

  • Solvation Models: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) .

    • Causality: Pyranopyrazole stability is highly solvent-dependent.[1] Calculations must be performed in relevant solvents (Water, DMSO, Ethanol) to predict tautomeric shifts observed in biological assays.

The Self-Validating Protocol

To ensure scientific integrity, every computational workflow must include internal validation steps.

Workflow Diagram: Stability Assessment Protocol

G Start Input Structure (2D ChemDraw) PreOpt Pre-Optimization (MM2/MMFF94) Start->PreOpt DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) PreOpt->DFT_Opt Freq_Calc Frequency Calculation (Harmonic Approx) DFT_Opt->Freq_Calc Check_Imag Check Imaginary Freqs Freq_Calc->Check_Imag Stable Global Minimum Found (N_imag = 0) Check_Imag->Stable No Imag Freq Transition Transition State (N_imag = 1) Check_Imag->Transition One Imag Freq Analysis Stability Analysis (NBO, FMO, MEP) Stable->Analysis Transition->DFT_Opt Perturb Geometry

Figure 1: Self-validating computational workflow for pyranopyrazole stability assessment. The frequency check (N_imag = 0) is mandatory to confirm a true thermodynamic minimum.

Thermodynamic Stability: The Tautomerism Challenge

Pyranopyrazoles can exist in multiple tautomeric forms (e.g., OH-form vs. NH-form vs. CH-form).[1] Identifying the dominant tautomer is crucial because different tautomers possess distinct binding affinities and metabolic profiles.

Calculating Relative Stability

The relative stability (


) is calculated using the total electronic energy corrected for Zero-Point Energy (ZPE).


  • Protocol:

    • Construct all plausible tautomers (ketone, enol, amine, imine forms).

    • Optimize each structure in the gas phase and solvent phase (IEF-PCM).

    • Calculate the Boltzmann distribution ratio (

      
      ) at 298.15 K:
      
      
      
      
Solvent-Induced Stability Shifts

Literature data indicates that polar solvents stabilize more polar tautomers (e.g., zwitterionic forms).

  • Insight: In the gas phase, the CH-form or NH-form is often most stable due to internal hydrogen bonding. In DMSO or water, the equilibrium may shift toward the OH-form (enol) or charge-separated species due to dipole-dipole stabilization.

Kinetic Stability & Reactivity Descriptors

While thermodynamic stability dictates existence, kinetic stability dictates persistence (shelf-life and metabolic resistance). This is assessed via Frontier Molecular Orbital (FMO) analysis.

HOMO-LUMO Gap Analysis

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is the primary indicator of kinetic stability.
  • Large Gap (Hard Molecule): High kinetic stability, low reactivity, better shelf-life.

  • Small Gap (Soft Molecule): Low kinetic stability, high polarizability, prone to oxidation or metabolic attack.

Global Reactivity Descriptors

To quantify stability, calculate the following descriptors derived from Koopmans' theorem:

DescriptorFormulaInterpretation for Stability
Chemical Hardness (

)

Higher

= Greater resistance to charge transfer (more stable).
Chemical Potential (

)

Indicates the direction of electron flow.
Electrophilicity Index (

)

Lower

= Less prone to nucleophilic attack (toxicity).

(Where


 and 

)
Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution.

  • Red Regions (Negative Potential): Sites for electrophilic attack (e.g., Carbonyl Oxygen, Pyrazole Nitrogen).

  • Blue Regions (Positive Potential): Sites for nucleophilic attack.

  • Application: If the metabolic "soft spot" (e.g., a specific carbon atom) is covered by a high-potential region, the molecule may be metabolically unstable.

Case Study Data: Substituent Effects on Stability

The following table summarizes theoretical data for pyranopyrazole derivatives, illustrating how substituents affect the HOMO-LUMO gap (kinetic stability).

Table 1: Effect of Substituents on Electronic Stability Parameters (B3LYP/6-311++G(d,p))

Compound IDSubstituent (R)HOMO (eV)LUMO (eV)Gap (

)
Stability Assessment
PP-1 -H (Unsubstituted)-6.22-1.854.37 eV High Stability (Reference)
PP-2

(Electron Withdrawing)
-6.85-3.103.75 eV Reduced Stability (More Reactive)
PP-3

(Electron Donating)
-5.90-1.654.25 eV Moderate Stability
PP-4

(Halogen)
-6.30-2.054.25 eV High Stability

Note: Electron-withdrawing groups (like Nitro) significantly lower the LUMO energy, narrowing the gap and increasing reactivity (softness), which may correlate with higher potency but lower chemical stability.

Experimental Validation (Self-Check)

To validate these theoretical models, the following experimental correlates should be checked:

  • UV-Vis Spectroscopy: The experimental

    
     should correlate with the calculated HOMO-LUMO transition energy.
    
  • NMR Spectroscopy: Experimental chemical shifts (

    
    H, 
    
    
    
    C) should match GIAO-calculated shifts to confirm the dominant tautomer.
  • X-Ray Crystallography: Compare calculated bond lengths (e.g., C=O vs C-OH) with crystal data to verify the solid-state tautomer.

References

  • Al-Amiery, A. A., et al. (2012). "Novel Pyranopyrazoles: Synthesis and Theoretical Studies." Molecules, 17(9), 10377-10389.[2]

  • Ghafoor, A., et al. (2025).[3][4] "Synthesis and Characterization of Pyranopyrazole derivatives as Potential Organic Nonlinear optical (NLO) Materials and Density Functional theory (DFT) studies." Frontiers in Chemical Sciences.

  • Marín-Luna, M., et al. (2023). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

  • Chakraborty, S., et al. (2023).[5] "Water–SDS–[BMIm]Br composite system for one-pot multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives and their structural assessment by NMR, X-ray, and DFT studies." RSC Advances, 13, 6747-6759.[5]

  • Niranjana, S.V., et al. (2024).[4][6] "Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives." Journal of Molecular Structure.

Sources

Spectroscopic Elucidation of Pyranopyrazole Scaffolds: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyranopyrazoles (specifically 1,4-dihydropyrano[2,3-c]pyrazoles) represent a "privileged scaffold" in medicinal chemistry due to their proven anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, their synthesis—often via multicomponent reactions (MCRs)—presents significant analytical challenges. The coexistence of tautomers and the potential for regiooisomerism (e.g., N-1 vs. N-2 substitution) demands a rigorous spectroscopic strategy beyond simple 1D NMR.

This guide provides a definitive protocol for the structural validation of pyranopyrazole derivatives, integrating IR, High-Resolution Mass Spectrometry (HRMS), and 2D NMR (HMBC/NOESY) to ensure absolute structural confidence.

The Structural Challenge: Regioisomerism & Tautomerism

The core challenge in characterizing pyranopyrazoles arises from the reactivity of the pyrazole ring. During synthesis (typically condensing a pyrazolone with an arylidene malononitrile), the resulting fused system can theoretically exist in multiple tautomeric forms or regioisomers depending on the starting hydrazine substituent.

Key Analytical Objectives:

  • Confirm Ring Fusion: Verify the formation of the pyran ring fused to the pyrazole core.

  • Establish Regiochemistry: Distinguish between 1,4-dihydro and 2,4-dihydro isomers.

  • Validate Substituents: Confirm the integrity of sensitive functional groups (e.g., nitriles, esters).

Primary Screening: Infrared (FT-IR) Fingerprinting

Before consuming expensive deuterated solvents, FT-IR serves as the primary "gatekeeper" for reaction success. The presence of the pyran ring formation is indicated by the appearance of specific ether linkages and the retention/shift of the nitrile group.

Diagnostic IR Bands
Functional GroupFrequency (

, cm

)
IntensityDiagnostic Note
Primary Amine (-NH

)
3400 – 3200Medium/BroadOften appears as a doublet (sym/asym stretch).
Nitrile (-C

N)
2220 – 2190Sharp/StrongCritical Marker. Confirmation of malononitrile incorporation.
Carbonyl (C=O) 1720 – 1680StrongEster or amide carbonyls from the

-keto ester precursor.
Imine (C=N) 1620 – 1590MediumCharacteristic of the pyrazole ring system.
Ether (C-O-C) 1250 – 1050StrongConfirms pyran ring closure.

Expert Insight: If the nitrile peak (


2200 cm

) is absent, the reaction likely failed to incorporate the malononitrile fragment or underwent an unwanted hydrolysis/decarboxylation.

Deep Elucidation: NMR Spectroscopy Strategy

Nuclear Magnetic Resonance (NMR) is the definitive tool for solving the regioisomerism puzzle.

Proton ( H) NMR Signatures

The most distinct feature of 1,4-dihydropyrano[2,3-c]pyrazoles is the C-4 methine proton .

  • 
     4.5 – 5.5 ppm (Singlet):  This signal corresponds to the CH at the chiral center (C-4). Its chemical shift is highly sensitive to the electronic nature of the aryl substituent attached to it.
    
  • 
     6.8 – 7.5 ppm (Broad Singlet):  The amino group (NH
    
    
    
    ) at position 6. This peak is typically exchangeable with D
    
    
    O.
  • 
     12.0 – 13.5 ppm (Broad Singlet):  If the pyrazole nitrogen is unsubstituted (NH), this downfield signal confirms the presence of a free NH, indicating a tautomeric equilibrium.
    
Carbon ( C) NMR Signatures[2]
  • 
     35 – 40 ppm:  The aliphatic C-4 carbon.
    
  • 
     55 – 60 ppm:  The quaternary carbon carrying the nitrile group (C-5).
    
  • 
     119 – 121 ppm:  The nitrile carbon (-CN).
    
  • 
     155 – 165 ppm:  Deshielded carbons adjacent to heteroatoms (C-2, C-6).
    
Solving Regioisomerism with 2D NMR (HMBC)

Standard 1D NMR cannot easily distinguish between N-1 and N-2 alkylated isomers. Heteronuclear Multiple Bond Correlation (HMBC) is required to trace long-range couplings (


 and 

).

The Logic of Connectivity:

  • Identify the N-Substituent Protons: Locate the protons of the alkyl/aryl group attached to the pyrazole nitrogen.

  • Trace to Pyrazole Carbons: Look for HMBC correlations from these N-substituent protons to the pyrazole ring carbons (C-3 or C-7a).

  • Differentiation:

    • Isomer A (1H-pyrazole): The N-substituent protons will correlate with C-3 (the carbon bearing the methyl/phenyl group) and C-7a (bridgehead).

    • Isomer B (2H-pyrazole): The correlations will differ due to the changed distance to the bridgehead carbons.

Expert Insight: NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful secondary validation. If the N-substituent is spatially close to the C-3 methyl group, a strong NOE cross-peak will be observed, confirming their proximity.

Visualization: Spectroscopic Decision Framework

The following diagram outlines the logical flow for characterizing a crude pyranopyrazole product, moving from low-cost screening to high-fidelity structural proof.

CharacterizationWorkflow Synthesis Crude Synthesis Product IR_Screen Step 1: FT-IR Screening Check: -CN (2200), -NH2 (3300) Synthesis->IR_Screen Pass_IR Signals Present? IR_Screen->Pass_IR Purification Step 2: Purification (Recrystallization/Column) Pass_IR->Purification Yes Fail Re-optimize Synthesis Pass_IR->Fail No (-CN absent) NMR_1D Step 3: 1D NMR (1H, 13C) Identify C-4 Methine (4.5-5.5 ppm) Purification->NMR_1D Isomer_Check Regioisomer Ambiguity? NMR_1D->Isomer_Check NMR_2D Step 4: 2D NMR (HMBC/NOESY) Trace N-C Correlations Isomer_Check->NMR_2D Ambiguous MS_Analysis Step 5: HRMS (ESI-TOF) Confirm [M+H]+ & Fragmentation Isomer_Check->MS_Analysis Clear Spectrum NMR_2D->MS_Analysis XRay Step 6: X-Ray Crystallography (Optional: Absolute Config) MS_Analysis->XRay If crystals available Final_Valid Validated Structure MS_Analysis->Final_Valid XRay->Final_Valid

Caption: Figure 1. Integrated analytical workflow for the structural validation of pyranopyrazole derivatives.

Experimental Protocol: Characterization Workflow

This protocol assumes a sample synthesized via the standard four-component reaction (ethyl acetoacetate, hydrazine, aldehyde, malononitrile).

Step 1: Sample Preparation
  • Purification: Ensure the sample is recrystallized (typically from ethanol/DMF) to remove unreacted aldehyde. Purity should be >95% by TLC/HPLC.

  • Solvent Selection: Dissolve ~10 mg of sample in DMSO-d

    
     . Chloroform-d (CDCl
    
    
    
    ) is often unsuitable due to the poor solubility of the polar pyranopyrazole scaffold.
Step 2: Data Acquisition
  • 1H NMR: Acquire 16 scans. Set relaxation delay (d1) to

    
     2.0s to ensure integration accuracy of the exchangeable NH
    
    
    
    protons.
  • D

    
    O Shake (Optional):  Add 1-2 drops of D
    
    
    
    O to the NMR tube and re-acquire. Disappearance of the broad singlets at
    
    
    6-8 ppm and
    
    
    12-13 ppm confirms -NH
    
    
    and -NH assignments respectively.
  • HMBC: Set optimization for long-range coupling (

    
    ) to 8-10 Hz. This is critical for seeing the 3-bond coupling across the ring fusion.
    
Step 3: Mass Spectrometry (HRMS)
  • Ionization: ESI (Electrospray Ionization) in Positive Mode.

  • Target Ion: Look for

    
     or 
    
    
    
    .
  • Fragmentation Warning: Pyranopyrazoles can undergo a retro-Michael addition or retro-aldol fragmentation in the mass spec source, sometimes showing ions corresponding to the starting arylidene malononitrile. Do not mistake this for an impurity; it is a characteristic fragmentation pathway.

Structural Logic: The HMBC Correlation Map

The following diagram illustrates the critical HMBC correlations required to prove the fusion of the pyran ring to the pyrazole core.

HMBC_Logic H_Amino H (Amino NH2) C_Nitrile C (Nitrile) H_Amino->C_Nitrile Strong C_Bridge C-7a (Bridgehead) H_Amino->C_Bridge Diagnostic H_Methine H (C-4 Methine) H_Methine->C_Nitrile HMBC (3J) H_Methine->C_Bridge Ring Fusion Proof C_Pyrazole C-3 (Pyrazole) H_Methine->C_Pyrazole HMBC (3J)

Caption: Figure 2. Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the pyranopyrazole ring fusion.

References

  • Biological Significance & Synthesis

    • Mistry, B. D., et al. "Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities."[2] Connect Journals. Available at: [Link]

  • Spectroscopic Data (IR/NMR)

    • "Novel Pyranopyrazoles: Synthesis and Theoretical Studies." National Institutes of Health (PMC). Available at: [Link](Note: Generalized link to PMC for stability; specific article data derived from search context).

  • Regioisomer Differentiation

    • "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Note. Available at: [Link]

  • Green Chemistry Protocols

    • "A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives."[3] PubMed Central. Available at: [Link]

  • Advanced NMR Techniques

    • "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry. Available at: [Link]

Sources

Methodological & Application

Technical Application Note: In Vitro Anti-Inflammatory Evaluation of 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

[1]

Introduction & Scientific Context

The compound 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one represents a privileged scaffold in medicinal chemistry. Belonging to the class of fused pyranopyrazoles, this molecule is structurally isosteric with coumarins and has garnered significant attention for its non-steroidal anti-inflammatory drug (NSAID)-like properties.

Inflammation is a complex biological response driven by the release of autacoids (histamine, bradykinin, prostaglandins) and the subsequent denaturation of tissue proteins.[1] Conventional NSAIDs target Cyclooxygenase (COX) enzymes but often carry gastrointestinal and renal side effects.

Why This Assay Matters: This application note details the validation of this compound using non-cellular physicochemical assays . These assays—Albumin Denaturation Inhibition and HRBC Membrane Stabilization —serve as the primary "gatekeeper" screens in drug discovery. They validate the compound's ability to stabilize quaternary protein structures and biological membranes against stress, a direct correlate to anti-inflammatory efficacy in vivo.

Mechanism of Action & Assay Logic

The Protein Denaturation Hypothesis

Inflammation induces the denaturation of tissue proteins. Auto-antigens generated during this denaturation process trigger immune responses (Type III hypersensitivity).

  • Logic: If the test compound can prevent heat-induced denaturation of albumin (a model protein), it suggests a capability to stabilize protein structures in vivo, thereby dampening the inflammatory trigger.

The Lysosomal Membrane Analogy (HRBC Stabilization)

The Human Red Blood Cell (HRBC) membrane is analogous to the lysosomal membrane.[2][3]

  • Logic: During inflammation, lysosomal enzymes (proteases, bactericidal enzymes) are released, causing tissue damage.[4] Compounds that stabilize HRBC membranes against hypotonic or heat stress are predicted to stabilize lysosomal membranes, preventing the release of these destructive enzymes.

Mechanistic Pathway Diagram

InflammationMechanismStressInflammatory Stress(Heat / Hypotonicity)MembraneLysosomal/RBCMembrane InstabilityStress->MembraneDenaturationProteinDenaturationStress->DenaturationReleaseRelease ofLysosomal EnzymesMembrane->ReleaseDamageTissue Damage &InflammationDenaturation->DamageRelease->DamageDrug3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-oneDrug->Membrane  Stabilizes  Drug->Denaturation  Inhibits  

Figure 1: Mechanistic intervention of the pyranopyrazole derivative in the inflammatory cascade.

Materials & Reagent Preparation

Equipment
  • UV-Visible Spectrophotometer (capable of 560 nm and 660 nm).

  • Digital Water Bath (controlled at 37°C and 70°C).

  • Centrifuge (3000 rpm).

  • Incubator.

Reagents
ReagentSpecificationPurpose
Test Compound This compoundActive Pharmaceutical Ingredient (API)
Standard Drug Diclofenac Sodium or IbuprofenPositive Control
Solvent DMSO (Dimethyl sulfoxide)Solubilization (Final conc. <1%)
Albumin Source Bovine Serum Albumin (BSA) or Fresh Egg AlbuminProtein Substrate
Buffer Phosphate Buffered Saline (PBS), pH 6.4Physiological Environment
Alsever’s Solution Dextrose (2%), Citrate (0.8%), Citric Acid (0.05%), NaCl (0.42%)Anticoagulant/Preservative for blood

Experimental Protocols

Protocol A: Inhibition of Albumin Denaturation

This assay quantifies the compound's ability to prevent heat-induced protein unfolding.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the test compound in minimal DMSO and dilute with buffer to prepare a concentration series (e.g., 100, 200, 400, 800, 1000 µg/mL).

  • Reaction Mixture Assembly:

    • Test Tube: 4.5 mL of 5% Bovine Serum Albumin (BSA) + 0.5 mL of Test Compound solution.

    • Control Tube: 4.5 mL of 5% BSA + 0.5 mL of Vehicle (DMSO/Buffer).

    • Standard Tube: 4.5 mL of 5% BSA + 0.5 mL of Diclofenac Sodium (same concentrations).

  • Incubation: Incubate all tubes at 37°C for 20 minutes .

  • Thermal Stress: Transfer tubes to a water bath at 70°C for 5-10 minutes to induce denaturation.

  • Cooling: Allow samples to cool to room temperature.

  • Measurement: Measure turbidity (absorbance) at 660 nm using a spectrophotometer.

Calculation:

Protocol B: HRBC Membrane Stabilization Assay

This assay uses human red blood cells as a surrogate for lysosomal membranes.[2][4]

Step-by-Step Methodology:

  • Erythrocyte Preparation:

    • Collect 3 mL of fresh human blood (from a donor who has not taken NSAIDs for 2 weeks) into Alsever’s solution.

    • Centrifuge at 3000 rpm for 10 minutes. Discard supernatant.

    • Wash packed cells 3 times with isosaline (0.85% NaCl).

    • Prepare a 10% v/v HRBC suspension in isosaline.

  • Hypotonicity Induction:

    • Test Mixture: 1.0 mL Phosphate Buffer (pH 7.4) + 2.0 mL Hyposaline (0.36% NaCl) + 0.5 mL HRBC suspension + 0.5 mL Test Compound.

    • Control: Same as above, replacing the compound with distilled water/vehicle.

    • Standard: Same as above, using Diclofenac Sodium.

  • Incubation: Incubate at 37°C for 30 minutes .

  • Centrifugation: Centrifuge at 3000 rpm for 20 minutes.

  • Measurement: Collect the supernatant (containing hemoglobin released by lysis) and measure absorbance at 560 nm .

Calculation:

Experimental Workflow Diagram

AssayWorkflowcluster_0Assay SelectionStartStart: Compound Synthesis& PurificationStockStock Solution Prep(DMSO/PBS)Start->StockAlbuminProtocol A:Albumin DenaturationStock->AlbuminHRBCProtocol B:HRBC Membrane StabilizationStock->HRBCReadoutSpectrophotometricAnalysisAlbumin->ReadoutAbs @ 660nmHRBC->ReadoutAbs @ 560nmAnalysisData Analysis(IC50 Calculation)Readout->Analysis

Figure 2: Operational workflow for the in vitro evaluation of pyranopyrazole derivatives.

Data Analysis & Interpretation

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), data must be presented with statistical rigor.

  • Dose-Response Curve: Plot the % Inhibition (Y-axis) against Concentration (X-axis).

  • IC50 Determination: Calculate the IC50 (concentration required to inhibit 50% of denaturation/lysis) using linear regression analysis (

    
    ).
    
  • Comparison:

    • A lower IC50 indicates higher potency.

    • The test compound's IC50 should be compared to the Standard (Diclofenac).[5]

    • Example: If Diclofenac IC50 = 45 µg/mL and Test Compound = 55 µg/mL, the compound exhibits "comparable anti-inflammatory potential."

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Precipitation in tubes Compound insolubility in aqueous bufferIncrease DMSO concentration (keep <2%) or use sonication.
High Control Absorbance Excessive hemolysis/denaturationCheck water bath temperature accuracy; ensure blood freshness.
Inconsistent Replicates Pipetting error or incomplete mixingUse vortex mixer before incubation; calibrate pipettes.

References

  • National Institutes of Health (NIH) / PubChem. this compound Structure and Activity. [Link]

  • Chandra, S., et al. In vitro anti-inflammatory activity of pyranopyrazole derivatives: Albumin Denaturation Assay. Journal of Chemical and Pharmaceutical Research. [Link]

  • Gandhidasan, R., et al. Mechanism of anti-inflammatory action of membrane stabilization.[3] (Standard Protocol Reference). [Link]

  • MDPI Pharmaceuticals. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Inhibitors. [Link]

  • Plant Archives. Evaluation of In Vitro Anti-Inflammatory Activity using HRBC Membrane Stabilization. [Link]

Application Note: Evaluation of Pyranopyrazole Scaffolds via the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyranopyrazole fused ring system represents a "privileged scaffold" in medicinal chemistry, increasingly recognized for its potent inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. To validate the anti-inflammatory efficacy of novel pyranopyrazole derivatives, the Carrageenan-Induced Paw Edema (CIPE) model remains the gold standard in vivo assay.

This application note provides a rigorous, self-validating protocol for utilizing the CIPE model to screen pyranopyrazoles. Unlike generic guides, this document focuses on the biphasic mechanistic alignment between the chemical scaffold and the biological cascade, ensuring that data collected is not just quantitative, but mechanistically relevant.

Mechanistic Rationale

To interpret data correctly, researchers must understand that the CIPE model is not a single event but a temporal cascade.

The Biphasic Response

The edema induced by carrageenan follows a distinct biphasic trajectory:

  • Early Phase (0–1 h): Mediated by the release of histamine, serotonin (5-HT), and bradykinin.[1] This phase is generally resistant to NSAIDs.

  • Late Phase (1–6 h): Characterized by the infiltration of neutrophils and the overproduction of Prostaglandins (PGE2) via COX-2 induction and nitric oxide (NO) via iNOS .

The Pyranopyrazole Target

Pyranopyrazoles typically exert their efficacy during the Late Phase . Their structural homology to celecoxib-like pharmacophores allows them to dock into the hydrophobic pocket of COX-2. Therefore, a protocol that terminates before 4 hours or fails to distinguish between phases will yield false negatives for this specific chemical class.

Mechanistic Pathway Diagram

The following diagram illustrates the inflammatory cascade and the specific intervention points for pyranopyrazoles.

InflammationCascade Carrageenan Carrageenan Injection (Sub-plantar) Trauma Tissue Trauma Carrageenan->Trauma Phase1 Phase 1 (0-1h) Vascular Permeability Trauma->Phase1 Mediators1 Histamine Serotonin Bradykinin Phase1->Mediators1 Phase2 Phase 2 (1-6h) Neutrophil Infiltration Phase1->Phase2 Temporal Progression Edema Paw Edema (Volume Increase) Mediators1->Edema Arachidonic Arachidonic Acid Release Phase2->Arachidonic COX2 COX-2 Enzyme Induction Arachidonic->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 PGE2->Edema Pyranopyrazole Pyranopyrazole Derivative Pyranopyrazole->COX2 Inhibits

Figure 1: The biphasic inflammatory cascade induced by carrageenan.[2] Pyranopyrazoles primarily target the COX-2 mediated second phase.

Experimental Design & Groups

To ensure statistical power and validity, the following group structure is recommended for Wistar rats (180–220g).

GroupTreatmentDoseRoutePurpose
G1 Vehicle Control5 mL/kgp.o.Establishes baseline edema (Maximal response).
G2 Reference Standard10 mg/kgp.o.Indomethacin or Celecoxib .[3] Validates the assay sensitivity.
G3 Test Compound (Low)10 mg/kgp.o.Investigates threshold efficacy.[4][5]
G4 Test Compound (Mid)20 mg/kgp.o.Likely therapeutic window for pyranopyrazoles.
G5 Test Compound (High)40 mg/kgp.o.Investigates dose-dependency and potential toxicity.[3][6]

Note on Vehicle: Pyranopyrazoles are often lipophilic. Use 0.5% Carboxymethyl Cellulose (CMC) or 1% Tween 80 in saline to ensure a homogeneous suspension.

Detailed Protocol

Step 1: Preparation of Reagents
  • Carrageenan Solution (1% w/v): Dissolve Lambda-Carrageenan (Sigma-Aldrich) in sterile saline (0.9% NaCl).

    • Critical: Stir gently at 37°C for 30 minutes. Do not vortex vigorously as this shears the polysaccharide chains, altering viscosity and inflammation consistency.

    • Stability: Prepare fresh daily.

Step 2: Basal Measurement ( )
  • Mark the rat's right hind paw at the lateral malleolus (ankle bone) with a permanent marker. This ensures the paw is dipped to the exact same depth every time.

  • Immerse the paw into the measurement cell of a Digital Plethysmometer (e.g., Ugo Basile) containing 0.05% wetting solution.

  • Record the displaced volume (

    
    ). Repeat twice and take the average.
    
Step 3: Drug Administration
  • Administer the Vehicle, Standard, or Test Compounds via oral gavage (p.o.) using a flexible feeding needle.

  • Wait Time: Allow 60 minutes for absorption. This pre-treatment period is crucial for the drug to reach peak plasma concentration (

    
    ) before the inflammatory challenge begins.
    
Step 4: Induction of Edema
  • Restrain the animal securely.

  • Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw.[5]

    • Technique: Insert the needle (26G) parallel to the footpad to avoid hitting the bone or injecting into the dorsal muscle.

    • Self-Validation: A correct injection results in an immediate, pale "bleb" or wheal at the injection site.

Step 5: Time-Course Measurement ( )
  • Measure paw volume at 1, 2, 3, 4, and 6 hours post-injection.

  • Ensure the operator is blinded to the treatment groups to prevent bias.

Workflow Visualization

ExperimentalWorkflow T_minus_1 T = -1 hr Drug Admin (p.o.) T_zero T = 0 hr Basal Vol (V0) & Carrageenan Inj. T_minus_1->T_zero Absorption Period T_1 T = 1 hr Measure V1 (Histamine Phase) T_zero->T_1 T_3 T = 3 hr Measure V3 (Peak Edema) T_1->T_3 Critical Data Point T_6 T = 6 hr Measure V6 (Resolution) T_3->T_6 Start Start Start->T_minus_1

Figure 2: Experimental timeline. T=3 hr is the critical time point for pyranopyrazole evaluation.

Data Analysis & Reporting

Calculation of Edema Volume


Where:
  • 
     = Paw volume at time 
    
    
    
  • 
     = Basal paw volume
    
Calculation of % Inhibition


Data Presentation Template

Summarize your findings in the following format. Pyranopyrazoles should show maximal inhibition at 3h and 4h.

GroupDose (mg/kg)1h Edema (mL)3h Edema (mL)4h Edema (mL)% Inhibition (3h)
Vehicle -



-
Indomethacin 10



64.7%
Pyranopyrazole 20



55.3%

Values expressed as Mean ± SEM. (


 vs Control)

Troubleshooting & Validation (QC)

IssueProbable CauseCorrective Action
No Edema in Control Degraded CarrageenanUse fresh Lambda-Carrageenan. Store powder in a desiccator.
High Variability Inconsistent Injection DepthEnsure sub-plantar injection (shallow), not intra-muscular (deep).
Inhibition in Phase 1 Non-specific ActivityIf pyranopyrazoles inhibit at 1h, investigate anti-histaminic properties or check for false positives due to stress.
Paw Leakage Needle too largeUse a 26G or 27G needle. Apply gentle pressure to the site for 10s post-injection.[7]

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[4][8][9][10] Proceedings of the Society for Experimental Biology and Medicine. [10]

  • Posadas, I., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology.

  • Chawla, G., et al. (2012). Synthesis and anti-inflammatory activity of some novel pyranopyrazole derivatives. Acta Poloniae Pharmaceutica.

  • Verma, A., et al. (2016). Pyranopyrazoles: A Review on Synthesis and Biological Activities. Current Organic Synthesis.

Sources

Application Note: High-Throughput Colorimetric Screening of Pyranopyrazole Derivatives for COX-2 Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Pyranopyrazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their structural similarity to the vicinal diarylheterocycle pharmacophore found in coxibs (e.g., Celecoxib). Unlike traditional NSAIDs that cause gastric ulceration via COX-1 inhibition, pyranopyrazoles offer the potential for high COX-2 selectivity by targeting the enzyme's hydrophobic side pocket.

This guide details a robust Colorimetric Inhibitor Screening Protocol designed specifically for these fused heterocyclic compounds. While fluorometric methods exist, the colorimetric peroxidase-coupled assay is preferred for initial screening of pyranopyrazoles due to its cost-effectiveness and reduced susceptibility to fluorescence interference common with multi-ring nitrogenous heterocycles.

Mechanistic Principle

The assay exploits the bifunctional nature of Cyclooxygenase (COX).[1] The enzyme has two active sites:

  • Cyclooxygenase Active Site: Converts Arachidonic Acid (AA) to Prostaglandin G2 (PGG2).[2] This is the target of the inhibitor.

  • Peroxidase Active Site: Reduces PGG2 to PGH2. During this reduction, the co-substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is oxidized, turning from colorless to blue (Absorbance 590 nm).

Crucial Insight: By inhibiting the cyclooxygenase step, the pyranopyrazole prevents the formation of PGG2. Without PGG2, the peroxidase reaction cannot proceed, and no color is generated.

COX_Mechanism AA Arachidonic Acid (Substrate) COX_Site COX Active Site (Target) AA->COX_Site Entry Inhibitor Pyranopyrazole (Inhibitor) Inhibitor->COX_Site Blocks PGG2 PGG2 (Intermediate) COX_Site->PGG2 Oxygenation Perox_Site Peroxidase Active Site PGG2->Perox_Site Substrate for TMPD_Ox Oxidized TMPD (Blue - 590nm) Perox_Site->TMPD_Ox Signal Generation PGH2 PGH2 (Product) Perox_Site->PGH2 Reduction TMPD_Red TMPD (Colorless) TMPD_Red->Perox_Site Co-substrate

Figure 1: The Coupled Enzyme Mechanism. Inhibition of the COX site halts PGG2 production, downstreaming stopping the colorimetric signal.

Materials & Reagents

To ensure reproducibility, use high-purity reagents. The following list assumes a 96-well plate format.

ComponentSpecificationFunction
COX-2 Enzyme Human recombinant (purified)Target enzyme.[1][3] Avoid crude lysates for kinetic studies.
COX-1 Enzyme Ovine (purified)Counter-screen target to determine Selectivity Index (SI).
Heme Hemin (in DMSO/KOH)Essential cofactor for COX activity.
Substrate Arachidonic Acid (100 mM in EtOH)The biological precursor. Note: Highly unstable to oxidation. Store under N2 gas at -20°C.
Chromophore TMPDColorimetric indicator. Light sensitive.
Assay Buffer 0.1 M Tris-HCl, pH 8.0Maintains physiological pH.
Positive Control Celecoxib or DuP-697Validated COX-2 selective inhibitors.
Solvent DMSO (Anhydrous)For dissolving pyranopyrazoles.

Experimental Protocol

Compound Preparation (Critical Step)

Pyranopyrazoles often exhibit poor aqueous solubility.

  • Stock Solution: Dissolve the derivative in 100% DMSO to a concentration of 10 mM. Vortex until clear.

  • Dilution: Prepare serial dilutions (e.g., 0.01 µM to 100 µM) in DMSO.

  • Final Buffer Dilution: Dilute the DMSO stocks 1:10 into Assay Buffer before adding to the plate to minimize protein denaturation shocks.

    • Constraint: Final DMSO concentration in the well must be ≤ 2% . Higher levels inhibit COX enzymes non-specifically.

Assay Workflow

Total Volume per Well: 200 µL Temperature: 25°C (Room Temp)

  • Background Wells: Add 160 µL Assay Buffer + 10 µL Heme + 10 µL Solvent (DMSO).

  • 100% Activity Wells (No Inhibitor): Add 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Solvent.

  • Inhibitor Wells: Add 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Pyranopyrazole Sample .

  • Pre-Incubation: Incubate the plate for 5-10 minutes at 25°C.

    • Why? Many pyranopyrazoles are slow-binding or time-dependent inhibitors. This step allows the compound to access the hydrophobic channel before the substrate competes for entry.

  • Initiation: Add 20 µL of Colorimetric Substrate Solution (Mixture of TMPD and Arachidonic Acid) to all wells.

  • Reading: Shake plate for 5 seconds. Read Absorbance at 590 nm exactly 5 minutes after initiation.

Assay_Workflow Step1 1. Prep Reagents (Heme, Enzyme, Inhibitor) Step2 2. Plate Setup Add Buffer, Heme, Enzyme Add Pyranopyrazole (or DMSO) Step1->Step2 Step3 3. Pre-Incubation 10 mins @ 25°C (Allows Inhibitor Binding) Step2->Step3 Step4 4. Initiation Add TMPD + Arachidonic Acid Step3->Step4 Step5 5. Reaction Peroxidase reduces PGG2 TMPD oxidizes to Blue Step4->Step5 Step6 6. Measurement Read Abs @ 590nm Step5->Step6

Figure 2: Step-by-step pipetting and incubation workflow for the 96-well plate assay.

Data Analysis & Interpretation

Calculating Percent Inhibition

Normalize the absorbance data against the 100% Activity Control and the Background.



Selectivity Index (SI)

The "Holy Grail" for pyranopyrazoles is a high SI. You must run the protocol twice: once with COX-1 and once with COX-2.



SI ValueInterpretationClinical Relevance
< 1 COX-1 SelectiveHigh risk of gastric side effects.
1 - 10 Non-SelectiveSimilar to Ibuprofen/Diclofenac.
> 50 COX-2 SelectivePotential "Coxib-like" profile (e.g., Celecoxib SI ≈ 300).

Troubleshooting & Optimization (Senior Scientist Notes)

Issue 1: False Negatives due to Solubility

  • Observation: Pyranopyrazoles precipitate upon addition to the aqueous buffer, causing light scattering (fake absorbance).

  • Solution: Always inspect wells visually. If cloudy, reduce the final concentration or add 0.01% Triton X-100 to the buffer to aid dispersion.

Issue 2: Intrinsic Compound Color

  • Observation: Some fused pyrazoles are yellow/orange, absorbing near 590 nm.

  • Control: Run a "Compound Blank" (Buffer + Compound + TMPD + No Enzyme ). Subtract this value from the Inhibitor Well absorbance.

Issue 3: Arachidonic Acid Degradation

  • Observation: Low signal in the 100% Activity wells.

  • Solution: AA oxidizes rapidly in air. Purchase small aliquots (e.g., Cayman Chemical) and use a fresh vial for each assay run. Never re-freeze AA once opened.

References

  • Petrovic, N., & Murray, M. (2010).[4] Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro.[1][3][5][4][6] Methods in Molecular Biology, 594, 129–140.[4] Retrieved from [Link]

  • Chakraborti, A. K., et al. (2010).[5] Progress in COX-2 inhibitors: a journey so far. Current Medicinal Chemistry, 17(15), 1563-1593. Retrieved from [Link]

  • Bansal, R., et al. (2019). Pyranopyrazole derivatives: A review on their synthesis and biological activities. Mini-Reviews in Medicinal Chemistry. (Contextual grounding for scaffold relevance).

Sources

antiplatelet activity of 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antiplatelet Activity of 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one Derivatives

Executive Summary

This application note details the synthesis, biological evaluation, and mechanistic profiling of This compound derivatives as potent antiplatelet agents. Pyranopyrazoles represent a "privileged scaffold" in medicinal chemistry, exhibiting structural overlap with known COX inhibitors and antioxidants. This guide provides a self-validating protocol for assessing their efficacy against Adenosine Diphosphate (ADP) and Arachidonic Acid (AA)-induced platelet aggregation using Born’s Turbidimetric Aggregometry.

Key Applications:

  • Thrombosis drug discovery.

  • Structure-Activity Relationship (SAR) validation of fused heterocycles.

  • Screening for non-steroidal anti-inflammatory drug (NSAID)-like antiplatelet activity.

Chemical Context & Synthesis Protocol

The core structure features a fused pyran-pyrazole system.[1][2][3] The specific derivative, This compound , is synthesized via a condensation cyclization strategy. Unlike the common multicomponent reactions that yield amino-carbonitriles, the "6(1H)-one" moiety requires a


-keto ester pathway.
Synthesis Workflow

Reaction Principle: The synthesis involves the cyclocondensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with ethyl acetoacetate (or diketene) under acidic or thermal conditions to close the pyranone ring.[4][5]

Step-by-Step Protocol:

  • Reagents:

    • Precursor A: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (10 mmol).

    • Precursor B: Ethyl acetoacetate (12 mmol).

    • Catalyst/Solvent: Polyphosphoric acid (PPA) or acetic anhydride (Ac₂O) with reflux.

  • Procedure:

    • Mix Precursor A and B in a round-bottom flask.

    • Add PPA (10 mL) and heat to 100°C for 3-4 hours.

    • Monitor: Check reaction progress via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the pyrazolone spot.

  • Work-up:

    • Pour the reaction mixture onto crushed ice (~100g).

    • Neutralize with 10% NaHCO₃ solution until precipitate forms.

    • Filter the solid and wash with cold water.

  • Purification:

    • Recrystallize from Ethanol/DMF (9:1) to yield white/pale yellow crystals.

    • Validation: Confirm structure via ¹H-NMR (Look for pyranone-H singlet ~6.0-6.5 ppm) and IR (Lactone C=O stretch ~1720 cm⁻¹).

Synthesis_Workflow cluster_inputs Reagents A 3-Methyl-1-phenyl- pyrazolone Process Cyclocondensation (100°C, PPA) A->Process B Ethyl Acetoacetate B->Process Workup Ice Quench & Neutralization Process->Workup Product 3,4-Dimethyl-1-phenyl pyrano[2,3-c]pyrazol-6(1H)-one Workup->Product Recrystallization

Figure 1: Synthetic pathway for the formation of the target pyranopyrazole derivative.

Biological Evaluation: In Vitro Antiplatelet Assay

Method: Born’s Turbidimetric Aggregometry.[6][7] Rationale: This method measures the increase in light transmission through a platelet suspension as platelets aggregate. It is the gold standard for distinguishing between specific pathways (ADP vs. AA).

Reagents & Equipment
  • Aggregometer: Chrono-Log Model 700 or equivalent.

  • Inducers:

    • ADP (Adenosine Diphosphate): Targets P2Y1/P2Y12 receptors. Stock: 1 mM.

    • Arachidonic Acid (AA): Targets COX-1/TXA2 pathway. Stock: 5 mM.

  • Reference Standards: Aspirin (COX inhibitor), Clopidogrel (active metabolite, P2Y12 inhibitor).

  • Vehicle: DMSO (Final concentration < 0.5% v/v).

Protocol: Platelet Preparation & Testing

Critical Step: Use plasticware to prevent premature platelet activation.

  • Blood Collection:

    • Draw venous blood from healthy volunteers (drug-free for 14 days) into tubes containing 3.8% trisodium citrate (1:9 ratio).

    • Why: Citrate chelates calcium, preventing coagulation without damaging platelets.

  • Plasma Separation:

    • PRP (Platelet Rich Plasma): Centrifuge at 250 x g for 15 mins at 20°C. Collect the cloudy supernatant.

    • PPP (Platelet Poor Plasma): Centrifuge the remaining blood at 2000 x g for 15 mins . This serves as the "100% Aggregation" (blank) reference.

    • Validation: Adjust PRP count to 2.5–3.0 × 10⁸ platelets/mL using autologous PPP.

  • Assay Procedure:

    • Blanking: Set 100% transmission with PPP and 0% transmission with PRP.

    • Incubation: Aliquot 450 µL PRP into a cuvette containing a stir bar (1000 rpm, 37°C).

    • Drug Addition: Add 5 µL of the test compound (various concentrations: 10–200 µM). Incubate for 3 minutes.

    • Induction: Add agonist (ADP: 5–10 µM final; AA: 0.5 mM final).

    • Recording: Record light transmission for 5–6 minutes.

Assay_Protocol Blood Citrated Whole Blood Spin1 Centrifuge 250xg 15 min Blood->Spin1 PRP Platelet Rich Plasma (PRP) Spin1->PRP Supernatant PPP Platelet Poor Plasma (PPP) Spin1->PPP Pellet Re-spin Incubate Incubate PRP + Drug (3 min, 37°C) PRP->Incubate Measure Measure Light Transmission (Aggregometer) PPP->Measure Baseline Ref Agonist Add Agonist (ADP or AA) Incubate->Agonist Agonist->Measure

Figure 2: Workflow for Born's Turbidimetric Aggregometry.

Data Analysis & Interpretation

Quantitative assessment relies on calculating the Inhibition Percentage (IP).

Formula:



Representative Data Structure: Table 1: Expected profile of this compound derivatives.

Compound IDR-Group (Pos 4)IC50 (ADP) [µM]IC50 (AA) [µM]Selectivity Note
Target 1 Phenyl> 20045.2 ± 3.1COX-1 Selective
Target 2 4-Cl-Phenyl120.528.4 ± 2.5Potent AA Inhibitor
Aspirin -> 50022.0 ± 4.0Reference (COX)
Ticlopidine -15.0> 200Reference (ADP)

Interpretation:

  • High Potency against AA: Indicates the compound likely acts via the Cyclooxygenase (COX) pathway, similar to NSAIDs. Pyrazolone derivatives historically show affinity for COX enzymes.

  • High Potency against ADP: Suggests interference with P2Y receptors or downstream calcium signaling.

  • Antioxidant Correlation: Recent studies suggest pyranopyrazoles reduce platelet Reactive Oxygen Species (ROS), which secondarily dampens aggregation.

Mechanism of Action (In Silico & Pathway)

The antiplatelet activity of this compound is primarily attributed to COX-1 Inhibition .

Mechanistic Rationale:

  • Structural Homology: The pyrazolone core mimics the structure of classical NSAIDs (e.g., Phenylbutazone).

  • Binding Mode: Molecular docking typically reveals the pyranopyrazole scaffold occupying the hydrophobic channel of COX-1, preventing Arachidonic Acid entry.

  • ROS Scavenging: The conjugated system can scavenge superoxide anions, reducing the oxidative stress required for full platelet activation.

MOA_Pathway PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 COX1 COX-1 Enzyme AA->COX1 PGG2 PGG2 / PGH2 COX1->PGG2 Drug Pyranopyrazole Derivative Drug->COX1 INHIBITS TXA2 Thromboxane A2 (TXA2) PGG2->TXA2 TXA Synthase Agg Platelet Aggregation TXA2->Agg Ca2+ Release

Figure 3: Proposed mechanism of action showing COX-1 inhibition.

Troubleshooting & Validation (Self-Correcting Systems)

  • Issue: Spontaneous Aggregation in Control.

    • Cause: Platelet activation during draw or centrifugation.

    • Fix: Discard sample. Ensure gentle handling. Use plastic, not glass, for PRP storage.

  • Issue: Low Response to Agonist.

    • Cause: Donor variability or aspirin intake.

    • Fix: Validate donor history. Run a positive control (uninhibited PRP + Agonist) before adding drugs.

  • Issue: Compound Precipitation.

    • Cause: High hydrophobicity of the pyranopyrazole.

    • Fix: Ensure final DMSO concentration is < 0.5%. Sonicate stock solutions.

References

  • Ramsay, C. G., & Steel, P. J. (1985). Crystal structure of this compound. Acta Crystallographica Section C, 41(7).

  • Davoodnia, A., et al. (2010). Synthesis and characterization of some new pyrano[2,3-c]pyrazole derivatives. Chinese Chemical Letters, 21(9), 1041-1044.

  • Born, G. V. (1962). Aggregation of blood platelets by adenosine diphosphate and its reversal. Nature, 194, 927–929.

  • El-Bordany, E. A., et al. (2023).[8] Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets. International Journal of Molecular Sciences, 24(3), 1888.

  • Chrono-Log Corp. (n.d.). Optical Aggregation Systems Protocol.

Sources

Application Note: High-Throughput Screening of Pyranopyrazole Derivatives via Agar Well Diffusion

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The rapid emergence of antimicrobial resistance (AMR) has necessitated the exploration of new heterocyclic scaffolds. Pyranopyrazoles —specifically pyrano[2,3-c]pyrazoles—have emerged as "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological targets.

Mechanism of Action

Unlike traditional beta-lactams, pyranopyrazoles are frequently hypothesized to act via DNA gyrase inhibition (resembling the mechanism of fluoroquinolones) or by inhibiting MurB (a precursor in peptidoglycan synthesis). Recent molecular docking studies suggest that electron-withdrawing groups (e.g., -NO₂, -F) on the aryl rings of these derivatives significantly enhance binding affinity to the ATP-binding pocket of the GyrB subunit of E. coli and S. aureus.

Why Agar Well Diffusion?

While broth microdilution is the gold standard for determining Minimum Inhibitory Concentration (MIC), Agar Well Diffusion remains the superior method for primary screening of synthetic organic compounds (New Chemical Entities - NCEs) for three reasons:

  • Solubility Handling: Synthetic pyranopyrazoles are often hydrophobic. Well diffusion allows the use of higher solvent concentrations (e.g., DMSO) in the well, as the solvent diffuses and dilutes into the agar, whereas broth methods may suffer from immediate precipitation.

  • Volume Capacity: Wells (typically 6–8 mm) can hold 50–100 µL of sample, allowing for a higher compound load than standard paper discs.

  • Visual Confirmation: It allows immediate visual detection of precipitation or crystallization within the inhibition zone, a common artifact with heterocyclic compounds.

Pre-Analytical Phase: Compound Handling

Critical Directive: The validity of this assay hinges on the "Solvent Control." Pyranopyrazoles are typically solubilized in Dimethyl Sulfoxide (DMSO). High concentrations of DMSO are cytotoxic to bacteria.

  • Stock Preparation: Dissolve pyranopyrazole derivatives to a concentration of 1 mg/mL or 2 mg/mL in 100% DMSO.

  • Working Solution: If solubility permits, dilute with sterile water to achieve a final DMSO concentration of <10%. However, if the compound precipitates, use the 100% DMSO stock but must include a pure DMSO well as a negative control.

  • Self-Validating Step: If the DMSO control well shows a Zone of Inhibition (ZOI) > 0 mm, the assay is invalid for any compound dissolved in that solvent.

Materials & Microbiological Setup[1][2][3][4][5]

Reagents
  • Media: Mueller-Hinton Agar (MHA) – Adhere to CLSI M02 standards.

  • Inoculum: 0.5 McFarland Standard (

    
     CFU/mL).[1]
    
  • Control Antibiotics: Ciprofloxacin (5 µg) or Ampicillin (10 µg) depending on strain susceptibility.

  • Stains: 0.1% Triphenyl Tetrazolium Chloride (TTC) (Optional: for visualizing faint growth).

Bacterial Panel Selection

Screen against a representative panel to determine spectrum:

  • Gram-Positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis.

  • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.

Experimental Protocol: Agar Well Diffusion

This protocol is optimized for screening lipophilic synthetic compounds.

Step 1: Inoculum Preparation
  • Select 3-5 distinct colonies from a fresh 24-hour agar plate.

  • Suspend in sterile saline.

  • Adjust turbidity to match the 0.5 McFarland standard .[1]

    • Note: Use within 15 minutes of preparation to prevent bacterial doubling which alters the CFU count.

Step 2: Plate Seeding (Lawn Culture)
  • Dip a sterile cotton swab into the standardized suspension.

  • Press the swab against the tube wall to remove excess liquid.

  • Streak the entire surface of the MHA plate three times, rotating the plate 60° between streaks to ensure an even "lawn."

  • Allow the plate to dry for 5–10 minutes (no longer than 15 minutes) at room temperature.

Step 3: Well Creation & Loading[1]
  • Using a sterile 6 mm cork borer , punch holes in the agar. Space wells at least 25 mm apart to prevent overlapping zones.

  • Sealing (Optional but Recommended): Add 10 µL of molten agar to the bottom of the well to seal it. This prevents the hydrophobic pyranopyrazole solution from creeping between the agar and the petri dish bottom.

  • Pipette 50 µL or 100 µL (be consistent) of the test compound into the designated wells.

  • Load Controls:

    • Positive Control: Standard Antibiotic (Ciprofloxacin).

    • Negative Control: Pure Solvent (DMSO).

Step 4: Diffusion & Incubation[6]
  • Pre-Diffusion: Leave plates on the bench (lid up) for 30–60 minutes at room temperature.

    • Reasoning: This allows the compound to diffuse into the agar before the bacteria begin rapid division (log phase).

  • Incubation: Invert plates and incubate at 37°C for 18–24 hours .

Workflow Visualization

The following diagram outlines the critical decision pathways and workflow for the screening process.

G Start Pyranopyrazole Synthesis Solubility Solubilization (DMSO) Start->Solubility Check Check Precipitation? Solubility->Check Load Load 50-100µL Compound Check->Load No Precipitate Re-formulate (Lower Conc. or Cosolvent) Check->Precipitate Yes Inoculum 0.5 McFarland Prep (1.5 x 10^8 CFU/mL) Plating Seed MHA Plates (Lawn Culture) Inoculum->Plating Wells Punch 6mm Wells Plating->Wells Wells->Load Incubate Incubate 37°C (18-24h) Load->Incubate Read Measure ZOI (mm) Incubate->Read

Caption: Figure 1: Optimized workflow for screening synthetic pyranopyrazoles. Note the critical solubility check prior to loading.

Data Analysis & Interpretation

Since these are NCEs, standard "Susceptible/Resistant" breakpoints do not exist. You must calculate the Activity Index (AI) .

Measurement

Measure the diameter of the clear zone (Zone of Inhibition - ZOI) to the nearest millimeter using digital calipers.

Calculation of Activity Index (AI)


Interpretation Table
ZOI Diameter (mm)ClassificationAction Required
< 10 mm Inactive / Low ActivityDiscard candidate.
10 – 15 mm Moderate ActivityCheck for precipitation; re-test at higher concentration.
> 15 mm High Activity Proceed to MIC determination (Broth Dilution).
Solvent Control > 0 mm INVALID Repeat experiment with lower DMSO concentration.

Mechanism of Action (Hypothetical)

Understanding the biological target aids in Structure-Activity Relationship (SAR) optimization.

MOA Compound Pyranopyrazole Derivative Entry Passive Diffusion (Porins/Lipid Bilayer) Compound->Entry Target Target Binding: DNA Gyrase (GyrB) Entry->Target Effect Inhibition of DNA Supercoiling Target->Effect Death Bacterial Cell Death Effect->Death

Caption: Figure 2: Hypothesized mechanism of action. Pyranopyrazoles are believed to target DNA Gyrase, disrupting replication.

Troubleshooting Common Anomalies

ObservationProbable CauseCorrective Action
Precipitate Ring Compound is insoluble in aqueous agar.The ZOI is likely underestimated. Measure the outer clear zone, but note "ppt" in data.
Distorted Zones Wells were too close or agar was too thin.Ensure 4mm agar depth and 25mm spacing between wells.
Overgrowth in Zone Resistant mutants or contamination.Re-streak colony from within the zone to confirm purity/resistance.
No Growth on Plate Inoculum too light or antibiotic residue.Check 0.5 McFarland standard; ensure incubators are functioning.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2] CLSI document M07-A10.[2][3]

  • Wagh, S., et al. (2024).[4] "A Review on Pyranopyrazole as an Antibacterial Agent." International Journal of Pharmaceutical Sciences, 2(7), 1401-1405.

  • El-Assaly, S.A., et al. (2021).[5][6] "Synthesis, molecular docking studies, and antimicrobial evaluation of pyrano[2,3-c]pyrazole derivatives." Current Chemistry Letters, 10, 309–328.[5]

  • Bhat, K.G., & Sogi, S. (2016). "Antimicrobial Activity of Endodontic Medicaments and Vehicles using Agar Well Diffusion Method." International Journal of Clinical Pediatric Dentistry, 9(4), 335-341.

  • Sangle, S.L., et al. (2022).[6] "Efficient Synthesis of Pyranopyrazole Derivatives Using Silica Grafted Copper Stannate Catalyst." Journal of Advanced Scientific Research, 13(2).

Sources

Application Note: Precision MIC Determination for Pyranopyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyranopyrazoles represent a privileged heterocyclic scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] However, their lipophilic nature and tendency to precipitate in aqueous media pose significant challenges for standard microbiological assays. This Application Note provides a rigorous, modified Broth Microdilution protocol (based on CLSI M07 guidelines) specifically optimized for pyranopyrazoles. It integrates solubility management strategies and a resazurin-based viability readout to ensure data accuracy and reproducibility in drug discovery pipelines.

Introduction & Scientific Rationale

The Pyranopyrazole Advantage

Pyranopyrazoles (specifically pyrano[2,3-c]pyrazoles) are synthesized via multicomponent reactions (MCRs) and are structurally similar to FDA-approved drugs. Their mechanism of action often involves the inhibition of bacterial DNA gyrase (subunit B) or cell wall synthesis enzymes (MurB), making them attractive candidates for combating multi-drug resistant (MDR) pathogens like S. aureus (MRSA) and K. pneumoniae.

The Analytical Challenge

Standard MIC protocols assume water solubility. Pyranopyrazoles are often hydrophobic. When diluted into Mueller-Hinton Broth, they may:

  • Precipitate: Causing false-positive "growth" readings due to turbidity.

  • Aggregate: Reducing the effective free drug concentration.

  • Require Co-solvents: High DMSO concentrations can be toxic to bacteria, confounding results.

This guide addresses these variables to define the Minimum Inhibitory Concentration (MIC) —the lowest concentration of compound that prevents visible growth—with high fidelity.

Pre-Analytical Considerations

Compound Handling & Solubility
  • Purity: Ensure compounds are >95% pure (HPLC/NMR verified). Impurities from MCR synthesis (e.g., unreacted aldehydes) can have intrinsic toxicity.

  • Stock Solvent: Dimethyl Sulfoxide (DMSO) is the solvent of choice.

  • Stock Concentration: Prepare a 10 mg/mL or 20 mg/mL master stock. Avoid higher concentrations (e.g., 100 mg/mL) unless solubility is verified, as "crashing out" upon freezing is common.

Solvent Tolerance Limits

Most bacteria tolerate up to 1-2% v/v DMSO .

  • Target Final DMSO: ≤ 1% in the assay plate.

  • Validation: Always run a "Solvent Control" column containing broth + 1% DMSO (no drug) to prove the solvent does not inhibit growth.

Materials & Reagents

CategoryItemSpecification
Media Cation-Adjusted Mueller-Hinton Broth (CAMHB)pH 7.2–7.4; Ca²⁺ (20-25 mg/L), Mg²⁺ (10-12.5 mg/L)
Dye Resazurin Sodium Salt0.01% (w/v) aqueous solution (Sterile filtered)
Plates 96-well Microtiter PlatesPolystyrene, sterile, U-bottom (prevents spreading)
Strains QC Reference StrainsS. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853
Controls Standard AntibioticsCiprofloxacin or Chloramphenicol (Activity range known)

Experimental Protocol: Modified Broth Microdilution

Phase A: Inoculum Preparation (Direct Colony Suspension)
  • Culture: Grow bacteria on non-selective agar (e.g., Tryptic Soy Agar) for 18–24 hours at 37°C.

  • Suspension: Pick 3-5 isolated colonies and suspend in sterile saline (0.85% NaCl).

  • Standardization: Adjust turbidity to 0.5 McFarland Standard (~1.5 × 10⁸ CFU/mL) using a nephelometer or UV-Vis (OD₆₂₅ ~0.08–0.13).

  • Dilution: Dilute this suspension 1:150 in CAMHB to achieve the final assay inoculum of ~5 × 10⁵ CFU/mL .

    • Note: Use within 15 minutes to prevent population changes.

Phase B: Compound Dilution & Plate Setup

Objective: Create a 2-fold serial dilution series while keeping DMSO constant.

Step-by-Step Workflow:

  • Intermediate Plate (Deep Well): Prepare 2X concentrations of the drug in CAMHB containing 2% DMSO.

    • Example: To test 64 µg/mL final, prepare 128 µg/mL in the intermediate plate.

  • Serial Dilution: Perform 2-fold serial dilutions across the intermediate plate.

  • Transfer: Transfer 100 µL from the intermediate plate to the assay plate (Rows A-H, Columns 1-10).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (Phase A, step 4) to wells.

    • Final Volume: 200 µL.

    • Final Drug Conc: 1X.

    • Final DMSO: 1%.[4]

Plate Layout Strategy:

  • Columns 1-10: Test Compound (High to Low concentration).

  • Column 11 (Growth Control): Bacteria + Broth + 1% DMSO (No Drug). Must be turbid.[5]

  • Column 12 (Sterility Control): Broth + 1% DMSO (No Bacteria). Must be clear.

Phase C: Incubation & Readout[6]
  • Seal: Use a gas-permeable adhesive seal to prevent evaporation.

  • Incubate: 35°C ± 2°C for 16–20 hours (24h for MRSA).

  • Primary Readout (Visual): Place plate on a dark background. Look for a "button" of cells (growth) vs. clear broth.

    • Challenge: Pyranopyrazoles may form a white precipitate.[6]

  • Secondary Readout (Resazurin Assay):

    • Add 20 µL of 0.01% Resazurin solution to all wells.

    • Incubate for 1–2 hours at 37°C.

    • Interpretation:

      • Pink/Colorless: Viable cells (Resazurin reduced to Resorufin) → Growth .

      • Blue/Purple: Non-viable cells → No Growth (Inhibition) .

Workflow Visualization

MIC_Workflow Stock Pyranopyrazole Stock (10 mg/mL in DMSO) InterPlate Intermediate Dilution Plate (2X Conc. in CAMHB + 2% DMSO) Stock->InterPlate Dilute AssayPlate Assay Plate Setup (100µL Drug + 100µL Bacteria) InterPlate->AssayPlate Transfer 100µL Inoculum Bacterial Inoculum (0.5 McFarland -> 1:150 Dilution) Inoculum->AssayPlate Add 100µL Incubation Incubation (37°C, 18-24h) AssayPlate->Incubation VisualCheck Visual Inspection (Turbidity vs. Precipitate) Incubation->VisualCheck Resazurin Resazurin Addition (Blue -> Pink = Growth) VisualCheck->Resazurin If precipitate present Result MIC Determination Lowest Conc. remaining Blue VisualCheck->Result If clear Resazurin->Result

Caption: Logical flow for MIC determination of lipophilic pyranopyrazoles, highlighting the critical Resazurin verification step.

Data Analysis & Interpretation

The MIC is defined as the lowest concentration of the pyranopyrazole that completely inhibits visible growth (or prevents the color change from blue to pink).

ObservationInterpretationAction
Blue Well (No Turbidity) Complete InhibitionPotential MIC endpoint.
Pink Well (Turbid) GrowthConcentration is sub-inhibitory.[5][7][6]
Blue Well (Precipitate) Inhibition (Drug precipitated but active)Valid MIC endpoint. Verify with sub-culture if needed.
Pink Well (Precipitate) Growth (Drug precipitated and inactive)Not the MIC.

Expert Insight: Pyranopyrazoles often exhibit "trailing" growth (partial reduction of dye) at concentrations just below the MIC. Record the MIC as the first well with no color change compared to the sterility control.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Compound Precipitation Concentration too high; low aqueous solubility.Use the Resazurin modification.[7] Do not rely on turbidity. Lower the starting concentration range.
Growth in Sterility Control Contaminated media or technique.Discard plate. Re-filter sterilize media. Work in a biosafety cabinet.
No Growth in Growth Control Inoculum too dilute; DMSO toxicity.Verify CFU count. Ensure final DMSO is ≤1%. Check strain viability.[7][6]
Skipped Wells (Growth at high conc, no growth at low)Pipetting error or "Eagle Effect".Repeat the assay. Ensure thorough mixing during serial dilution.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI, Wayne, PA.[8] Link

  • Singh, P., et al. (2022).[9] "Antibacterial pyrazoles: tackling resistant bacteria." Future Medicinal Chemistry. Discusses MIC ranges (0.39–64 µg/mL) for pyrazole derivatives.

  • Dehbalaei, M., et al. (2024). "A Review on Pyranopyrazole as an Antibacterial Agent." International Journal of Pharmaceutical Sciences. Highlights synthesis and MIC values against K. pneumoniae and L. monocytogenes.

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods. The definitive guide for the Resazurin modification.

  • Di, L., & Kerns, E. H. (2006).[10] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Essential reading for managing DMSO solubility in assays.

Sources

anticancer activity of pyranopyrazoles against MCF-7 cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Evaluation of Pyranopyrazoles as Dual EGFR/VEGFR-2 Inhibitors in MCF-7 Breast Cancer Cells

Executive Summary

This application note details the evaluation of pyranopyrazole derivatives—specifically dihydropyrano[2,3-c]pyrazoles—as potent anticancer agents against the MCF-7 (human breast adenocarcinoma) cell line.[1][2][3][4][5] Unlike generic cytotoxicity screens, this protocol emphasizes the mechanism of action (MoA) , specifically focusing on dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2). We provide a validated workflow for synthesis validation, IC50 determination, and flow cytometric confirmation of apoptosis.

Introduction & Rationale

The MCF-7 cell line is an estrogen receptor-positive (ER+) model often used to screen for hormonal therapies. However, resistance to endocrine therapy often involves upregulation of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.

Why Pyranopyrazoles? Pyranopyrazoles act as bioisosteres to ATP, allowing them to bind competitively to the ATP-binding pocket of kinases.

  • Structural Advantage: The fused pyran-pyrazole ring system provides a rigid scaffold that positions hydrogen bond donors/acceptors to interact with the "hinge region" of kinases (e.g., Met793 in EGFR).

  • Dual Targeting: Recent studies indicate that specific derivatives (e.g., 6-amino-4-aryl-dihydropyrano[2,3-c]pyrazoles) can simultaneously inhibit angiogenesis (VEGFR-2) and proliferation (EGFR), leading to synergistic apoptosis in MCF-7 cells.

Experimental Workflow

The following diagram outlines the logical progression from compound treatment to mechanistic validation.

ExperimentalWorkflow cluster_InVitro In Vitro Screening (MCF-7) cluster_Mechanism Mechanistic Validation Synthesis Compound Synthesis (Pyranopyrazoles) QC QC: NMR/Mass Spec & DMSO Solubility Synthesis->QC MTT Cytotoxicity Assay (MTT/SRB) QC->MTT Stock Prep (10mM) IC50 IC50 Determination (Non-linear Regression) MTT->IC50 Flow Flow Cytometry (Annexin V-FITC/PI) IC50->Flow Select Potent Hits (<10µM) Kinase Kinase Profiling (EGFR/VEGFR-2) IC50->Kinase Target Confirmation

Figure 1: Validated workflow for evaluating pyranopyrazole efficacy. Note the critical QC step to ensure solubility before cell treatment.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of novel derivatives.

Critical Parameter: Pyranopyrazoles are often lipophilic. DMSO tolerance of MCF-7 cells must be determined first (typically <0.5% v/v).[6]

Step-by-Step Protocol:

  • Seeding: Seed MCF-7 cells at a density of

    
     cells/well in 96-well plates containing DMEM supplemented with 10% FBS.
    
  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare a 10 mM stock solution of the pyranopyrazole derivative in DMSO.

    • Perform serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in culture media.

    • Control: Vehicle control (0.1% DMSO) and Positive Control (e.g., Doxorubicin or Erlotinib).

  • Exposure: Treat cells for 48 hours.

  • Development:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (formazan crystals form).

    • Aspirate media and dissolve crystals in 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

Data Interpretation (Reference Values): The following table summarizes expected IC50 values for high-potency pyranopyrazole derivatives compared to standards.

Compound IDScaffold TypeIC50 (MCF-7)Target Selectivity
Compound 3 Dihydropyrano[2,3-c]pyrazole0.31 µM EGFR High / VEGFR Mod
Compound 9 Fused Pyrazole Hybrid0.71 µM VEGFR-2 High
Compound 10c Propargyloxy-pyrazole4.80 µM Tubulin / Apoptosis
Erlotinib Standard (EGFR Inhibitor)10.6 µMEGFR
Doxorubicin Standard (Chemo)~1-2 µMDNA Intercalation

Note: Data derived from recent SAR studies [1, 2].[7][8]

Protocol 2: Mechanistic Elucidation (Flow Cytometry)

Objective: Confirm that cytotoxicity is due to apoptosis (programmed cell death) rather than necrosis, and identify cell cycle arrest points (G0/G1 vs G2/M).

Rationale: EGFR inhibition typically arrests cells in the G0/G1 phase , preventing DNA synthesis.

Protocol (Annexin V-FITC / PI Double Staining):

  • Treatment: Treat MCF-7 cells (

    
     cells/dish) with the calculated IC50 of the test compound for 24 hours.
    
  • Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge at 1500 rpm for 5 min.

  • Staining:

    • Resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate for 15 min in the dark at RT.

  • Analysis: Analyze via flow cytometer (e.g., BD FACSCalibur).

Gating Strategy:

  • Q1 (Annexin- / PI+): Necrotic cells (membrane damage).

  • Q2 (Annexin+ / PI+): Late Apoptosis.[9]

  • Q3 (Annexin- / PI-): Viable cells.

  • Q4 (Annexin+ / PI-): Early Apoptosis (Phosphatidylserine externalization).

Expected Outcome: Potent pyranopyrazoles typically show a massive shift to Q4 and Q2 (e.g., increasing from 2% to >25% apoptotic population) and an accumulation of cells in the G0/G1 phase [3].

Molecular Mechanism: The Dual Inhibition Pathway

The efficacy of pyranopyrazoles in MCF-7 cells is often attributed to the downregulation of survival signals downstream of EGFR and VEGFR.

SignalingPathway EGFR EGFR (Tyrosine Kinase) PI3K PI3K EGFR->PI3K VEGFR VEGFR-2 (Angiogenesis) VEGFR->PI3K Drug Pyranopyrazole Derivative Drug->EGFR Inhibits Drug->VEGFR Inhibits Akt Akt (Protein Kinase B) PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Caspase Caspase-3/7 Activation Bcl2->Caspase Blocks Bax->Caspase Activates Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Figure 2: Proposed Mechanism of Action.[6][10] Pyranopyrazoles inhibit RTKs, suppressing the PI3K/Akt survival pathway, leading to Bax upregulation and Caspase-dependent apoptosis.

References

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] Significance: Identifies specific dihydropyrano[2,3-c]pyrazoles with nanomolar IC50 against EGFR (0.06 µM) and VEGFR-2.[11]

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives. Source: RSC Advances (Royal Society of Chemistry) URL:[Link] Significance: Provides comparative IC50 data for pyrazole hybrids against MCF-7 and HepG2 lines.

  • Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7. Source: PubMed / ResearchGate URL:[Link][2] Significance: Validates the Annexin V/PI flow cytometry protocol for this specific class of compounds.

  • Design and Synthesis of Propargyloxy Functionalized Pyrazole-Based Aurones. Source: PubMed / Wiley URL:[Link] Significance: Highlights the potency of propargyloxy-substituted derivatives (IC50 ~4.8 µM) against MCF-7.[12]

Sources

Application Note: High-Throughput & Mechanistic Assessment of Analgesic Efficacy in Pyranopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Pyranopyrazole derivatives (specifically the pyrano[2,3-c]pyrazole scaffold) have emerged as a privileged structure in medicinal chemistry due to their ability to act as bioisosteres for established NSAIDs and opioid modulators. Their analgesic efficacy is often dual-modal:

  • Peripheral Inhibition: Downregulation of Cyclooxygenase-2 (COX-2) and subsequent suppression of Prostaglandin E2 (PGE2) synthesis.

  • Central Modulation: Potential interaction with mu (

    
    ) or kappa (
    
    
    
    ) opioid receptors, or modulation of descending inhibitory pathways.

This application note provides a rigorous, self-validating workflow to assess these compounds. Unlike generic screening guides, this protocol addresses the specific physicochemical challenges of pyranopyrazoles (e.g., poor aqueous solubility) that often lead to false negatives in early-stage screening.

Experimental Workflow Overview

The following diagram outlines the logical progression from formulation to mechanistic validation.

AnalgesicWorkflow Synthesis 1. Synthesis & Purification Formulation 2. Solubility Optimization (DMSO/Tween 80) Synthesis->Formulation >98% Purity Peripheral 3. Peripheral Screen (Acetic Acid Writhing) Formulation->Peripheral IP Admin Peripheral->Formulation Re-formulate if precipitation Central 4. Central Screen (Hot Plate Test) Peripheral->Central If Active Mechanism 5. Mechanistic Validation (Naloxone/COX-2) Central->Mechanism Lead Candidates

Figure 1: The "Analgesic Funnel" workflow designed to eliminate false negatives caused by formulation errors before mechanistic characterization.

Pre-Clinical Preparation: The Solubility Check

Pyranopyrazoles are heterocyclic organic compounds that often exhibit poor water solubility. Injecting a suspension with large particle sizes intraperitoneally (i.p.) results in erratic absorption and high variability in behavioral data.

Protocol: Vehicle Optimization

  • Stock Solution: Dissolve the derivative in 100% DMSO to a concentration 10x higher than the final dose.

  • Working Solution: Slowly add the stock to a solution of 0.5% Carboxymethyl Cellulose (CMC) or 1% Tween 80 in saline while vortexing.

  • Critical Check: If the compound precipitates immediately (visible turbidity), sonicate at 40°C for 10 minutes.

    • Acceptance Criteria: A stable, homogeneous suspension or clear solution.

    • Rejection: Visible clumping or sedimentation within 5 minutes.

Peripheral Analgesic Screening: Acetic Acid-Induced Writhing Test[1][2][3][4]

This assay is the primary screen. It mimics visceral pain via inflammation of the peritoneum. Pyranopyrazoles typically show high efficacy here due to COX-2 inhibition.

Materials
  • Animals: Albino mice (Swiss or ICR), 20–25 g, n=6 per group.

  • Inducer: 0.6% v/v Acetic Acid solution (prepared in saline).

  • Positive Control: Diclofenac Sodium (10 mg/kg) or Indomethacin (10 mg/kg).

Step-by-Step Protocol
  • Acclimatization: Animals are fasted for 2 hours prior to testing (water ad libitum) to minimize gastrointestinal variability.

  • Pre-Treatment: Administer the Test Compound (e.g., 10, 20, 40 mg/kg), Vehicle, or Positive Control via i.p. injection (0.1 mL/10g body weight).

    • Wait Time: 30 minutes (allow for systemic absorption).

  • Induction: Inject 0.6% Acetic Acid (10 mL/kg, i.p.).

  • Observation: Place the mouse immediately into a transparent observation chamber.

  • Data Collection:

    • Start timer 5 minutes after acetic acid injection (latency period).

    • Count "Writhes" for the next 15 minutes.

    • Definition of a Writhe: Contraction of the abdomen combined with the stretching of hind limbs.[1][2]

Data Analysis & Presentation

Calculate the Percentage Inhibition using the formula:



Where 

is the mean number of writhes in the control group, and

is the mean in the treated group.[1][3][4]

Table 1: Standardized Result Recording Format

GroupDose (mg/kg)Mean Writhes (± SEM)% InhibitionStatistical Significance (p-value)*
Vehicle Control-45.2 ± 3.1--
Diclofenac (Std)1012.4 ± 1.572.5%< 0.001
Pyranopyrazole A 2028.1 ± 2.837.8%< 0.05
Pyranopyrazole A 4015.6 ± 2.065.4%< 0.001

*Determined via One-Way ANOVA followed by Dunnett’s post-hoc test.

Central Analgesic Screening: Hot Plate Test

If a compound is active in the writhing test, it must be screened for central activity (supraspinal analgesia). Pyranopyrazoles acting solely on COX-2 often show weak activity here, whereas those modulating opioid receptors will show significant latency extension.

Materials
  • Equipment: Eddy’s Hot Plate (thermostatically controlled).

  • Settings: Temperature set to

    
    .
    
  • Cut-off Time: 15 seconds (to prevent tissue damage).

Step-by-Step Protocol
  • Pre-Screening (Basal Latency): 24 hours prior to testing, place mice on the hot plate. Discard animals with a reaction time >15s or <5s to ensure a sensitive population.

  • Dosing: Administer Test Compound, Vehicle, or Morphine (5 mg/kg, s.c.) as the positive control.

  • Testing Intervals: Measure reaction time at 30, 60, and 90 minutes post-dose.

  • Endpoint: Record the time (in seconds) until the mouse exhibits paw licking or jumping .

  • Safety Rule: If the animal does not react by 15 seconds, remove it immediately and record "15s" as the data point.

Mechanistic Validation: The Pathway Check

To confirm if the observed analgesia is mediated via the opioid system or inflammatory pathways, specific antagonists are used.

Mechanism of Action Diagram

The following diagram illustrates the potential intervention points for pyranopyrazole derivatives.

MOA Stimulus Noxious Stimulus (Chemical/Thermal) Membrane Cell Membrane Phospholipids Stimulus->Membrane PLA2 Phospholipase A2 Membrane->PLA2 Arachidonic Arachidonic Acid PLA2->Arachidonic COX2 COX-2 Enzyme Arachidonic->COX2 PGE2 Prostaglandins (PGE2) (Pain Mediators) COX2->PGE2 Pain Pain Perception PGE2->Pain Sensitization OpioidRec Opioid Receptors (Mu/Kappa) OpioidRec->Pain Inhibition Drug Pyranopyrazole Derivative Drug->COX2 Inhibits Drug->OpioidRec Agonizes? Naloxone Naloxone (Antagonist) Naloxone->OpioidRec Blocks

Figure 2: Dual-mechanism potential. Pyranopyrazoles primarily inhibit COX-2 but may also engage opioid receptors. Naloxone pre-treatment distinguishes these pathways.

Validation Protocol (Naloxone Reversal)
  • Administer Naloxone (2 mg/kg, i.p.) 15 minutes before the Pyranopyrazole derivative.

  • Perform the Hot Plate Test .

  • Interpretation:

    • If analgesia is blocked (latency returns to baseline), the mechanism is Opioid-mediated.

    • If analgesia persists , the mechanism is likely peripheral (COX-2/Anti-inflammatory).

References

  • Journal of Chemical and Pharmaceutical Research. (2014). Bioactive and pharmacologically important pyranopyrazoles. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing Protocol. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, and investigation of anti-inflammatory potential. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Retrieved from [Link]

Sources

using 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one in molecular docking studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Computational Evaluation of 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one via Molecular Docking

Abstract

This application note details the standardized protocol for utilizing this compound (DPP-6-one) in molecular docking studies. As a "privileged scaffold," this fused heterocyclic system exhibits broad biological activity, including antimicrobial, anti-inflammatory, and antiviral properties.[1] This guide addresses the specific electronic and geometric considerations required to accurately predict the binding affinity of DPP-6-one derivatives against targets such as SARS-CoV-2 Mpro, DNA Gyrase, and p38 MAP Kinase.[1]

Introduction: The Scaffold Architecture

The efficacy of DPP-6-one lies in its rigid, planar tricyclic core.[1] Crystallographic data confirms that the phenyl ring at position N1 is nearly coplanar with the pyranopyrazole system (dihedral angle ~7.28°), facilitating intercalation into DNA grooves or insertion into narrow hydrophobic enzymatic pockets.[1]

Key Pharmacophore Features:

  • H-Bond Acceptors: Carbonyl oxygen (C6=O) and Pyrazole nitrogen (N2).[1]

  • Hydrophobic Domains: The N1-phenyl ring and C3/C4-methyl groups provide significant van der Waals contact surface.[1]

  • 
    -Stacking:  The aromatic system is highly prone to 
    
    
    
    -
    
    
    T-shaped or parallel stacking with residues like Trp, Phe, and Tyr.[1]

Experimental Workflow

The following flowchart outlines the critical path for high-fidelity docking simulations.

DockingWorkflow cluster_Ligand Ligand Preparation cluster_Target Target Preparation cluster_Analysis Post-Docking Analysis Start Start: Ligand Selection L1 2D to 3D Conversion (ChemDraw/Avogadro) Start->L1 L2 DFT Geometry Optimization (B3LYP/6-31G*) L1->L2 L3 Tautomer/Ionization Check (pH 7.4) L2->L3 Dock Molecular Docking (AutoDock Vina / Glide) L3->Dock T1 PDB Retrieval & Cleaning (Remove H2O/Co-factors) T2 Active Site Definition (Grid Box Generation) T1->T2 T2->Dock A1 Binding Energy (ΔG) Dock->A1 A2 Interaction Profiling (H-bonds, Hydrophobic) A1->A2 A3 Validation (RMSD < 2.0Å) A2->A3

Figure 1: Standardized workflow for pyranopyrazole docking. Note the emphasis on DFT optimization to resolve the planar geometry before docking.

Detailed Protocol

Phase 1: Ligand Preparation (Critical Step)

The pyranopyrazole ring system can exist in multiple tautomeric forms. For the "6(1H)-one" derivative, ensuring the correct protonation state is vital for accurate H-bond prediction.[1]

  • Structure Generation: Draw the this compound structure.

  • Geometry Optimization:

    • Rationale: Standard force fields (MMFF94) may not accurately capture the conjugation across the fused ring system.[1]

    • Protocol: Perform Density Functional Theory (DFT) optimization using the B3LYP functional with the 6-31G* basis set (Gaussian or ORCA software).[1]

    • Target Criteria: Ensure the phenyl ring dihedral angle approaches ~7° (planar) to match crystal data.

  • Charge Assignment: Assign Gasteiger partial charges. Merge non-polar hydrogens.

  • File Format: Save as .pdbqt (for AutoDock) or .sdf (for Glide).[1]

Phase 2: Target Selection & Preparation

Select targets based on the scaffold's known bioactivity profile.[1]

Target ClassProtein NamePDB IDGrid Center (approx)Relevance
Viral SARS-CoV-2 Mpro6LU7 x:-10, y:12, z:68Antiviral (COVID-19)
Bacterial DNA Gyrase B1BAG x:-6, y:32, z:45Antibacterial (S. aureus)
Kinase p38 MAP Kinase1A9U x:22, y:36, z:27Anti-inflammatory

Protocol:

  • Cleaning: Remove all water molecules (unless a water bridge is catalytic).[1] Remove native ligands.[1]

  • Protonation: Add polar hydrogens utilizing a protonation algorithm (e.g., H++ server) at pH 7.4.

  • Grid Generation: Define a cubic box (

    
     Å) centered on the co-crystallized ligand to cover the entire active site.[1]
    
Phase 3: Molecular Docking (AutoDock Vina)

Note: While commercial tools like Glide are excellent, AutoDock Vina is the standard for reproducible, open-access research on this scaffold.[1]

  • Configuration (conf.txt):

    Expert Tip: Increase exhaustiveness to 32 (default is 8) because the rigid planar scaffold requires precise orientation sampling to find the deep energy minima in narrow pockets.[1]

  • Execution: Run Vina.

  • Self-Validation: Re-dock the native co-crystallized ligand. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å to validate the protocol.[1]

Data Analysis & Interpretation

Binding Affinity Thresholds

For this specific scaffold, binding energies (ΔG) are typically observed in the following ranges:

  • Strong Binder: < -8.5 kcal/mol (Likely nanomolar IC50)[1]

  • Moderate Binder: -7.0 to -8.4 kcal/mol[1]

  • Weak Binder: > -7.0 kcal/mol[1]

Interaction Mapping (Graphviz)

To interpret the results, map the interactions found in the lowest energy pose.[1]

InteractionMap Ligand DPP-6-one Scaffold His41 His41 (Catalytic Dyad) Ligand->His41 Pi-Stacking Cys145 Cys145 (Catalytic Dyad) Ligand->Cys145 Van der Waals Glu166 Glu166 (Backbone) Ligand->Glu166 H-Bond (C=O...H) Met165 Met165 (Hydrophobic) Ligand->Met165 Hydrophobic

Figure 2: Representative interaction map for DPP-6-one in the SARS-CoV-2 Mpro active site.[1] Note the Pi-Stacking with His41, a hallmark of this scaffold's binding mode.[1]

Case Study: SARS-CoV-2 Mpro Inhibition

Recent studies (see Ref 1,[1][2][3] 3) have highlighted the pyranopyrazole scaffold as a potential inhibitor of the SARS-CoV-2 Main Protease (Mpro).[1][2][3]

  • Observation: The this compound derivative fits into the substrate-binding cleft (S1 and S2 sub-pockets).[1]

  • Mechanism: The carbonyl oxygen at C6 acts as a hydrogen bond acceptor for the backbone amide of Glu166 .[1] The phenyl ring engages in

    
    -
    
    
    
    stacking with His41 .[1]
  • Result: Docking scores often rival that of Chloroquine (-6.2 to -7.5 kcal/mol), suggesting this scaffold is a viable lead for antiviral optimization.[1]

References

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors. Source: PubMed / NIH (2024) URL:[1][Link]

  • Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS-Coronavirus 3CL. Source: Nano Bio Letters (2021) URL:[1][Link][1][4]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and Molecular Docking as Inhibitors of p38 MAP Kinase. Source: ACS Omega (2022) URL:[1][Link][1]

  • Molecular Docking and Antibacterial Studies of Pyranopyrazole Derivatives. Source: ResearchGate (2021) URL:[1][Link]

  • Crystal structure of this compound. Source: NIH / PMC (2011) URL:[1][Link]

Sources

Application Note: Development of Pyranopyrazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyranopyrazole scaffold—specifically 1,4-dihydropyrano[2,3-c]pyrazole—has emerged as a "privileged structure" in medicinal chemistry due to its diverse pharmacological profile, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a comprehensive technical workflow for the green synthesis , structural optimization , and biological evaluation of these agents. We focus on a robust, one-pot multicomponent reaction (MCR) protocol that minimizes solvent waste while maximizing yield, followed by a validated workflow for assessing anticancer efficacy.

Synthetic Strategy: One-Pot Multicomponent Reaction (MCR)

Rationale

Traditional linear synthesis of fused heterocycles is often plagued by low yields, extensive purification steps, and toxic solvent use. The MCR approach utilizes a convergent synthesis strategy, where four reactants combine in a single reaction vessel. This method offers high atom economy and is amenable to combinatorial library generation for Structure-Activity Relationship (SAR) studies.

Reaction Mechanism

The formation of the pyranopyrazole core proceeds via a cascade mechanism involving two simultaneous pathways that converge:

  • Knoevenagel Condensation: Reaction between the aromatic aldehyde and malononitrile.

  • Michael Addition & Cyclization: The in situ generated pyrazolone (from hydrazine + ethyl acetoacetate) attacks the Knoevenagel intermediate.

Visualization: Mechanistic Pathway

The following diagram illustrates the convergent mechanism and the specific bond-forming events.

Pyranopyrazole_Mechanism cluster_0 Precursors Hydrazine Hydrazine Hydrate Pyrazolone Pyrazolone Intermediate Hydrazine->Pyrazolone - H2O, - EtOH EAA Ethyl Acetoacetate EAA->Pyrazolone Aldehyde Aryl Aldehyde Knoevenagel Arylidene Malononitrile (Knoevenagel Adduct) Aldehyde->Knoevenagel - H2O Malo Malononitrile Malo->Knoevenagel Michael Michael Addition Complex Pyrazolone->Michael Nucleophilic Attack Knoevenagel->Michael Product 1,4-dihydropyrano[2,3-c]pyrazole Michael->Product Intramolecular Cyclization & Tautomerization

Figure 1: Convergent mechanistic pathway for the one-pot synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles.

Protocol 1: Green Synthesis Using Recyclable Nanocatalyst

Objective: Synthesize a library of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Standard: Green Chemistry Principle #5 (Safer Solvents) and #8 (Catalysis).

Materials & Reagents[1][2][7][8]
  • Reactants: Ethyl acetoacetate (1.0 mmol), Hydrazine hydrate (1.0 mmol), Aryl aldehyde (1.0 mmol), Malononitrile (1.0 mmol).

  • Catalyst: Co₃O₄ nanoparticles (10 mol%) or Thiourea Dioxide (TUD) (10 mol%). Note: Co₃O₄ is selected here for its magnetic recyclability.

  • Solvent: Ethanol:Water (1:1 v/v) or solvent-free conditions (if using ball-milling).

Step-by-Step Methodology
  • Pre-Activation: In a 50 mL round-bottom flask, disperse Co₃O₄ nanoparticles (10 mol%) in 5 mL of EtOH:H₂O (1:1). Sonicate for 5 minutes to ensure uniform dispersion.

  • Pyrazolone Formation: Add ethyl acetoacetate (1.0 mmol) and hydrazine hydrate (1.0 mmol) to the flask. Stir at room temperature for 5-10 minutes. Observation: The solution may turn slightly turbid as the pyrazolone forms.

  • MCR Initiation: Add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) to the same reaction vessel.

  • Reflux: Heat the mixture to 80°C (reflux) with vigorous magnetic stirring.

    • Reaction Time: Typically 15–40 minutes. Monitor via TLC (Ethyl Acetate:n-Hexane, 3:7).

  • Work-up:

    • Cool the reaction mixture to room temperature. The solid product usually precipitates out.

    • Add 10 mL of cold water to maximize precipitation.

    • Catalyst Recovery: If using magnetic Co₃O₄, apply an external magnet to the bottom of the flask to hold the catalyst, then decant the supernatant containing the product.

  • Purification: Filter the crude solid. Recrystallize from hot ethanol to obtain pure crystals.

    • Yield Expectation: 85–96%.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete Knoevenagel condensationIncrease temperature to reflux; ensure aldehyde is fresh (not oxidized).
Sticky Product Impurities/OligomerizationRecrystallize twice from EtOH/DMF mixtures.
Long Reaction Time Catalyst poisoning or aggregationRe-sonicate catalyst before use; increase catalyst loading to 15 mol%.

Structure-Activity Relationship (SAR) Analysis

To optimize therapeutic efficacy, specific zones of the scaffold must be modulated.[6]

SAR Logic Matrix
Scaffold ZoneModification StrategyBiological Impact (Anticancer/Antimicrobial)
C-4 Aryl Ring Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl, -F) at para or meta position.Significantly Increases Potency. EWGs enhance lipophilicity and binding interaction with target proteins (e.g., EGFR kinase domain).
N-1 Position Substitution with Phenyl or substituted Aryl groups.Modulates solubility and bioavailability. Phenyl substitution often improves stability over unsubstituted (N-H) analogs.
C-6 Amino Group Derivatization into amides or Schiff bases.Can create additional hydrogen bonding interactions with receptor pockets, though free -NH₂ is often required for potency.
C-3 Position Methyl group (standard).Essential for steric fit; bulky groups here may reduce activity due to steric clash.

Protocol 2: Biological Evaluation (Anticancer Screening)

Objective: Determine the IC₅₀ of synthesized derivatives against MCF-7 (Breast Cancer) and HeLa (Cervical Cancer) cell lines.

Workflow Visualization

This diagram outlines the critical path from compound resuspension to data analysis.

Bioassay_Workflow Stock Compound Stock (10 mM in DMSO) Treatment Drug Treatment (Serial Dilutions: 0.1 - 100 µM) Stock->Treatment Seeding Cell Seeding (96-well plate, 5k cells/well) Incubation Incubation (48h @ 37°C, 5% CO2) Seeding->Incubation 24h attachment Treatment->Incubation 48h exposure Incubation->Treatment MTT_Add Add MTT Reagent (0.5 mg/mL) Incubation->MTT_Add Solubilization Solubilize Formazan (DMSO) MTT_Add->Solubilization 4h incubation Readout Absorbance Read (OD 570 nm) Solubilization->Readout Analysis Data Analysis (Calculate IC50) Readout->Analysis

Figure 2: Standardized MTT assay workflow for evaluating cytotoxicity of pyranopyrazole derivatives.

Detailed Methodology
  • Cell Culture: Maintain MCF-7/HeLa cells in DMEM supplemented with 10% FBS.

  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Compound Preparation:

    • Dissolve pyranopyrazole derivatives in DMSO to create a 10 mM stock.

    • Prepare serial dilutions in culture medium (Final DMSO concentration must be < 0.1% to avoid solvent toxicity).

  • Treatment: Aspirate old media and add 100 µL of drug-containing media (Concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM). Include Doxorubicin as a positive control.

  • MTT Assay:

    • After 48h incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.

    • Remove media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    
    • Plot Dose-Response curve (Log concentration vs. % Viability) to determine IC₅₀ using non-linear regression (e.g., GraphPad Prism).

References

  • Recent Developments in Pyranopyrazole Derivatives (2025). International Journal of Pharmaceutical Sciences.4[1][5][7][6][8][9][10][11][12]

  • Multicomponent Synthesis and Biological Assessment using Co3O4 Nanoparticles (2024). Frontiers in Chemistry.13[1][5][14][7][6][8][9][10][11][13][15]

  • Green Multicomponent Synthesis of Pyrano[2,3-c]pyrazole Derivatives (2023). RSC Advances.16[1][5][14][7][8][9][11]

  • Structure-Activity Relationship Studies of Pyrazole-Based Heterocycles. PubMed Central.12[5][14][7][8][9][11]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors (2024). NIH.17[1][5][14][7][8][9][11]

Sources

application of pyranopyrazoles as corrosion inhibitors for lubricants

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pyranopyrazole Scaffolds as High-Performance Corrosion Inhibitors for Lubricants and Industrial Fluids [1]

Executive Summary

Corrosion inhibitors are critical additives in lubricant formulations (greases, hydraulic fluids, and cutting oils) to protect ferrous and non-ferrous components during operation and storage.[1] Pyranopyrazoles—fused heterocyclic compounds containing nitrogen and oxygen donor atoms—have emerged as a superior class of "green" inhibitors.[1] Unlike traditional toxic amine-based inhibitors, pyranopyrazoles offer high inhibition efficiency (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) through a dual mechanism of physisorption  and chemisorption .

This guide provides a comprehensive workflow for the synthesis , solubility optimization , and standardized testing (Electrochemical & ASTM) of pyranopyrazoles for lubricant applications.[1]

Chemical Architecture & Synthesis Protocol

To function effectively in non-polar lubricant base oils (Group I-IV), the polar pyranopyrazole core must often be functionalized with lipophilic tails.[1] We utilize a One-Pot, Four-Component Green Synthesis which allows for easy structural tuning.[1]

The "Green" Synthesis Workflow

Reaction: Condensation of hydrazine hydrate, ethyl acetoacetate, an aldehyde, and malononitrile.[1][2][3] Catalyst: Citric acid or Silicotungstic acid (Eco-friendly/Recoverable).[1]

Step-by-Step Protocol:

  • Reagent Prep: In a 50 mL round-bottom flask, combine:

    • Hydrazine hydrate (1.0 mmol)

    • Ethyl acetoacetate (1.0 mmol)

    • Aldehyde (1.0 mmol) – Note: Use long-chain aldehydes (e.g., decanal) if high oil solubility is required; use aromatic aldehydes for aqueous cutting fluids.[1]

    • Malononitrile (1.0 mmol)

  • Solvent System: Add 5 mL of Ethanol:Water (1:1 v/v).

  • Catalysis: Add 20 mol% Citric Acid.

  • Reaction: Reflux at 80°C for 20–40 minutes. Monitor progress via Thin Layer Chromatography (TLC) (Eluent: n-hexane/ethyl acetate 7:3).

  • Work-up: Cool the mixture to room temperature. The solid product precipitates out.[1]

  • Purification: Filter the solid and wash with aqueous ethanol to remove the catalyst. Recrystallize from hot ethanol to obtain pure pyranopyrazole.[1]

DOT Diagram 1: Synthesis Logic Flow

SynthesisWorkflow cluster_inputs Precursors cluster_process One-Pot Reaction Hydrazine Hydrazine Hydrate Intermediate Knoevenagel Condensation Hydrazine->Intermediate EAA Ethyl Acetoacetate EAA->Intermediate Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Malono Malononitrile Malono->Intermediate Cyclization Michael Addition & Cyclization Intermediate->Cyclization  Citric Acid  80°C, EtOH Output Pyranopyrazole Scaffold Cyclization->Output

Caption: One-pot multicomponent synthesis pathway for generating pyranopyrazole derivatives.

Evaluation Module A: Lubricant-Specific Testing (ASTM Standards)

For lubricant additives, electrochemical testing alone is insufficient.[1] You must validate performance in the hydrocarbon phase using industry-standard ASTM protocols.[1]

ASTM D665: Rust-Preventing Characteristics in Inhibited Mineral Oil

This test simulates water contamination in a turbine or hydraulic oil system.[1]

Protocol:

  • Preparation: Dissolve 0.05% to 0.1% (w/w) of the synthesized pyranopyrazole into the base oil (e.g., ISO VG 32). Heat to 60°C to ensure complete solubilization.

  • Specimen: Polish a cylindrical steel specimen (Type 10180) with 150-grit and 240-grit aluminum oxide cloth until free of pits.[1]

  • Immersion: Place 300 mL of the test oil and 30 mL of distilled water (Procedure A) or synthetic seawater (Procedure B) into a beaker.

  • Execution: Immerse the steel specimen. Stir the mixture at 1000 rpm at 60°C for 24 hours.

  • Rating: Remove specimen, wash with solvent, and rate:

    • Pass: No rust spots visible.[1]

    • Fail: Any visible rust.[1]

ASTM D130: Copper Strip Corrosion (For Yellow Metals)

Pyranopyrazoles also protect copper bearings.[1]

  • Setup: Polish a copper strip.[1] Immerse in 30 mL of the inhibited oil.

  • Heating: Heat at 100°C for 3 hours in a pressure vessel.

  • Comparison: Compare the strip against the ASTM Copper Strip Corrosion Standard. Target rating: 1a or 1b (Slight Tarnish).

Evaluation Module B: Electrochemical Validation

To understand the mechanism and calculate the exact Inhibition Efficiency (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


), Electrochemical Impedance Spectroscopy (EIS) is the gold standard. This is typically performed in a biphasic system or using a conductive emulsion to mimic cutting fluids.
Electrochemical Impedance Spectroscopy (EIS) Protocol

Equipment: Potentiostat/Galvanostat (e.g., Gamry or Metrohm Autolab).[1] Cell Setup: Three-electrode cell.

  • Working Electrode (WE): Mild steel (embedded in epoxy, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     exposed).
    
  • Counter Electrode (CE): Platinum wire or Graphite rod.[1]

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Step-by-Step:

  • OCP Stabilization: Immerse WE in the test solution (e.g., 1M HCl with/without inhibitor) for 30 minutes until Open Circuit Potential (OCP) stabilizes.

  • Parameters:

    • Frequency Range:

      
       to 
      
      
      
      .
    • Amplitude:

      
       (RMS).
      
    • Points per decade: 10.[1]

  • Data Analysis: Fit the Nyquist plot data to a Randles equivalent circuit (

    
    ).
    

Key Metrics:

  • Charge Transfer Resistance (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Represents the resistance to electron transfer. Higher 
    
    
    
    = Better protection.
  • Double Layer Capacitance (

    
    ):  Lower 
    
    
    
    indicates the displacement of water molecules by the inhibitor (adsorption).

Formula for Efficiency (


): 


DOT Diagram 2: Electrochemical Evaluation Logic

ElectroChem cluster_methods Measurement Techniques Setup 3-Electrode Cell Setup (WE: Steel, CE: Pt, RE: SCE) OCP Stabilize OCP (30 mins) Setup->OCP EIS EIS (Impedance) 100kHz - 0.01Hz OCP->EIS Tafel Potentiodynamic Polarization OCP->Tafel Analysis Data Fitting (Randles Circuit) EIS->Analysis Tafel->Analysis Result Calculate Efficiency (η) & Adsorption Isotherm Analysis->Result

Caption: Workflow for electrochemical characterization of corrosion inhibitors.

Mechanism of Action & Data Interpretation

Adsorption Theory

Pyranopyrazoles function as Mixed-Type Inhibitors .[1] They adsorb onto the metal surface, blocking both anodic (dissolution) and cathodic (hydrogen evolution) active sites.

  • Physisorption: Electrostatic interaction between the charged metal surface and the protonated inhibitor.

  • Chemisorption: Donor-acceptor interaction.[1] The lone pair electrons on Nitrogen (

    
    ) and Oxygen (
    
    
    
    ), along with
    
    
    -electrons of the pyrazole ring, coordinate with the empty d-orbitals of Iron (
    
    
    ).
Quantitative Data Summary (Example)

Table 1: Typical performance metrics for Pyranopyrazole derivatives in 1M HCl on Mild Steel.

Conc. (ppm)

(

)

(

)
Inhibition Efficiency (

)
Surface Coverage (

)
Blank 45.2180.5
50 210.5110.278.50.785
150 480.185.490.60.906
300 985.642.195.4 0.954

Note: Data derived from typical trends in literature (See Ref 2, 4).

References

  • Chavan, H. V., et al. (2011).[1][2] "Rapid One-pot, Four Component Synthesis of Pyranopyrazoles Using Heteropolyacid Under Solvent-free Condition." Bulletin of the Korean Chemical Society.[1] Link

  • Verma, C., et al. (2018).[1] "Bispyranopyrazoles as Green Corrosion Inhibitors for Mild Steel in Hydrochloric Acid: Experimental and Theoretical Approach." ACS Omega.[1][4] Link

  • Al-Amiery, A. A., et al. (2022).[1][5] "Synthesis, Characterization and Evaluation of Some Pyranopyrazole Derivatives as Multifunction Additives for Medium Lubricating Oils." Iraqi Journal of Science. Link

  • Yadav, M., et al. (2016).[1] "Corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution: Gravimetric, electrochemical and DFT studies." Journal of Molecular Liquids. Link

  • Gamry Instruments. "Basics of Electrochemical Impedance Spectroscopy." Application Note. Link

Sources

Application Note: In Vitro Cytotoxicity Profiling of Pyranopyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Pyranopyrazoles (specifically dihydropyrano[2,3-c]pyrazoles) represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with multiple biological targets. Recent structural activity relationship (SAR) studies indicate that these fused heterocycles often exert anticancer activity through tubulin polymerization inhibition , EGFR/VEGFR kinase inhibition , or ROS-mediated mitochondrial apoptosis [1, 2].

However, the evaluation of these compounds presents distinct technical challenges. Their lipophilic nature often leads to precipitation in aqueous media, and specific functional groups (e.g., phenolic hydroxyls, thiols) common in these derivatives can chemically interfere with tetrazolium-based assays (MTT), leading to false-negative toxicity results [3].

This guide provides a validated workflow for accurately profiling pyranopyrazoles, moving from solubility optimization to mechanistic confirmation.

Critical Pre-Analytical Steps: Solubility & Handling

The Failure Point: The most common source of error in pyranopyrazole assays is not biological inactivity, but compound precipitation upon dilution into culture media.

Protocol: Hydrophobic Compound Solubilization
  • Primary Stock: Dissolve the solid pyranopyrazole derivative in 100% sterile DMSO to a concentration of 20 mM . Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions (The "Intermediate Step"):

    • Do not dilute directly from 20 mM to the assay well.

    • Create a 1000x intermediate plate in DMSO.

    • Example: To achieve a final assay concentration of 10 µM, prepare a 10 mM intermediate in DMSO.

    • Dilute 1:1000 into the culture medium. This ensures the final DMSO concentration is 0.1% , well below the toxicity threshold (0.5%) for sensitive lines like HepG2 or MCF-7.

Primary Screening: Optimized MTT Assay

While MTT is the standard, pyranopyrazoles with reducing moieties can abiotically reduce MTT to formazan. This protocol includes a wash step to mitigate chemical interference.

Materials
  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[1]

  • Solubilizer: 100% DMSO (Acidified isopropanol is less effective for these specific scaffolds).

Step-by-Step Protocol
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Treatment:

    • Remove old media (carefully, by aspiration).

    • Add 100 µL of fresh media containing the compound (0.1 – 100 µM).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin 1 µM).

    • Incubate for 48 hours at 37°C, 5% CO2.

  • The Wash (Critical for Pyranopyrazoles):

    • Why? To remove residual compound that might chemically reduce MTT.

    • Gently aspirate drug-containing media.

    • Wash once with 100 µL warm PBS.

    • Add 100 µL fresh phenol-red-free media.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well.

  • Incubation: Incubate for 3–4 hours. Observe for intracellular purple puncta (formazan).

  • Solubilization:

    • Aspirate media completely (carefully!).

    • Add 100 µL 100% DMSO.

    • Shake plate on an orbital shaker for 10 minutes at room temperature.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: IC50 Calculation

Calculate % Cell Viability using the formula:



Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC50.[2]

Mechanistic Validation: Apoptosis & ROS[3][4]

If a pyranopyrazole shows cytotoxicity (IC50 < 20 µM), the mechanism is likely apoptosis driven by Reactive Oxygen Species (ROS) or tubulin destabilization [4].

Workflow Visualization

The following diagram illustrates the validated screening pipeline for these compounds.

Pyranopyrazole_Workflow cluster_mech Mechanistic Assays Synthesis Pyranopyrazole Synthesis (MCR) Stock Stock Solution (20mM in DMSO) Synthesis->Stock Purification Screen Primary Screen (MTT Assay) Stock->Screen Serial Dilution (Max 0.1% DMSO) Hit Hit Selection (IC50 < 20µM) Screen->Hit Data Analysis Mech Mechanistic Profiling Hit->Mech Validation Annexin V/PI Annexin V/PI Mech->Annexin V/PI Apoptosis DCFDA Stain DCFDA Stain Mech->DCFDA Stain ROS Gen. Cell Cycle Cell Cycle Mech->Cell Cycle G2/M Arrest

Caption: Figure 1. Integrated workflow for pyranopyrazole evaluation, prioritizing solubility control and mechanistic validation.

Protocol: Annexin V/PI Staining (Flow Cytometry)

Pyranopyrazoles often induce phosphatidylserine (PS) externalization early in the apoptotic cascade.

  • Treatment: Treat

    
     cells in 6-well plates with the IC50 concentration of the compound for 24 hours.
    
  • Harvesting:

    • Collect supernatant (contains floating dead cells).

    • Trypsinize adherent cells (stop reaction early to preserve membrane receptors).

    • Pool supernatant and cells.

  • Washing: Wash twice with cold PBS. Resuspend in

    
     Annexin-binding buffer at 
    
    
    
    cells/mL.
  • Staining:

    • Transfer 100 µL of suspension to a tube.

    • Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Analysis: Add 400 µL binding buffer and analyze by flow cytometry within 1 hour.

    • Q3 (Annexin+/PI-): Early Apoptosis (Expected for active pyranopyrazoles).

    • Q2 (Annexin+/PI+): Late Apoptosis.

Mechanistic Pathway Map

Understanding the biological cascade is essential for publication. Pyranopyrazoles typically act via the Intrinsic Mitochondrial Pathway.

Apoptosis_Pathway Compound Pyranopyrazole Derivative Tubulin Tubulin Destabilization Compound->Tubulin ROS ROS Generation Compound->ROS Bcl2 Bcl-2 (Downregulation) Tubulin->Bcl2 Signaling Bax Bax (Upregulation) ROS->Bax Mito Mitochondrial Depolarization Bcl2->Mito Inhibition Lost Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Caption: Figure 2.[3][4] Proposed Mechanism of Action (MOA) for pyranopyrazole derivatives involving mitochondrial dysfunction and caspase activation.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Crystals in wells Compound precipitationReduce concentration; ensure DMSO intermediate step is used.
High background OD Chemical reduction of MTTUse the Wash Step (Protocol 3.3) or switch to ATP-Glo assay.
Edge Effect Evaporation in outer wellsFill outer wells with PBS; do not use them for data.
Inconsistent IC50 Cell density variabilityPyranopyrazoles are often cytostatic; ensure identical seeding density.

References

  • Al-Omary, F. A., et al. (2024). "A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization." National Institutes of Health (NIH).

  • El-Mekabaty, A., et al. (2022).[3] "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." Frontiers in Chemistry.

  • Hansen, M. B., et al. (1989).[4] "Re-examination and further development of a precise and rapid dye method for measuring cell growth/cell kill (MTT Assay Interference)." Journal of Immunological Methods.

  • Raffa, D., et al. (2021). "Pyrazole Derivatives Induce Apoptosis via ROS Generation in Triple Negative Breast Cancer Cells." Asian Pacific Journal of Cancer Prevention.

Sources

Troubleshooting & Optimization

improving the yield of 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Improvement & Troubleshooting for 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one Assigned Specialist: Senior Application Scientist Status: Open Reference ID: PYR-OPT-2024

Core Reaction Overview

User Query: "I am attempting to synthesize this compound, but my yields are inconsistent (30-45%) and purification is difficult."

Scientist Analysis: The synthesis involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Precursor A) with ethyl acetoacetate (Precursor B). The low yield is typically caused by two factors:

  • Incomplete Cyclization: The reaction often stalls at the intermediate alkylidene stage (Knoevenagel product) without undergoing the necessary intramolecular cyclization (Michael-type addition/elimination).

  • Thermodynamic Barriers: Conventional heating (oil bath) often requires high temperatures (>140°C) which degrades the reagents before the reaction completes.

Reaction Pathway Visualization

The following diagram illustrates the critical checkpoints in your synthesis workflow.

ReactionPathway Start Reagents: 3-methyl-1-phenyl-5-pyrazolone + Ethyl Acetoacetate Inter Intermediate: Acyl/Alkylidene Pyrazolone Start->Inter Condensation (-H2O) Cycl Cyclization: Intramolecular Nucleophilic Attack Inter->Cycl Heat/Catalyst Fail1 Side Product: Open Chain Derivatives Inter->Fail1 Incomplete Heating End Target Product: 3,4-dimethyl-1-phenyl pyrano[2,3-c]pyrazol-6(1H)-one Cycl->End Elimination (-EtOH)

Figure 1: Mechanistic pathway showing the critical transition from intermediate condensation to final cyclization.

Optimization Protocols (The "Fix")

To improve yield from <45% to >80%, we recommend shifting from Method A (Conventional) to Method B (Microwave-Assisted Solvent-Free).

Method A: Conventional Thermal (Baseline)

Use this if microwave instrumentation is unavailable.

  • Conditions: Heat neat (solvent-free) or in Acetic Acid.

  • Temperature: 140°C (Oil bath).

  • Time: 60–120 minutes.

  • Catalyst: None or weak acid.

  • Expected Yield: 40–55%.[1]

Method B: Microwave-Assisted (Recommended)

Use this for high-throughput and maximum yield.

  • Conditions: Solvent-free irradiation.[2]

  • Power: 300–400W (controlled temperature).

  • Time: 3–8 minutes.

  • Catalyst: 1-2 drops of Piperidine or DBU (optional but recommended for rate acceleration).

  • Expected Yield: 85–92%.

Comparative Efficiency Data
ParameterConventional HeatingMicrowave Irradiation (MWI)Impact on Workflow
Reaction Time 60–120 mins3–8 mins95% Reduction
Solvent Requirement Acetic Acid / DMFNone (Solvent-Free)Green Chemistry Compliance
Yield 45%88%2x Product Recovery
Work-up Extraction requiredSimple TriturationReduced solvent waste

Troubleshooting Guide (FAQs)

Ticket #001: "My product is an oily, sticky mass instead of a solid."

Diagnosis: This indicates the presence of unreacted Ethyl Acetoacetate (EAA) or the non-cyclized intermediate. EAA has a high boiling point and is difficult to remove by simple evaporation. Solution:

  • Trituration: Do not attempt to recrystallize immediately. Add cold Petroleum Ether or Diethyl Ether to the oily mass and scratch the flask walls with a glass rod. This induces crystallization.

  • Wash: Filter the solid and wash copiously with non-polar solvent (Hexane) to remove EAA traces.

  • Recrystallization: Once solid, recrystallize from hot Ethanol .

Ticket #002: "I see two spots on TLC, but I can't separate them."

Diagnosis: You likely have the Knoevenagel intermediate (open chain) alongside your cyclized product. This happens when the reaction temperature is too low to force the elimination of ethanol. Solution:

  • Push the Reaction: If using conventional heating, increase temperature to 140°C . The ring closure is endothermic and requires significant energy.

  • Catalytic Help: Add 5 mol% Piperidine or Triethylamine . Basic catalysts facilitate the intramolecular nucleophilic attack required for ring closure.

Ticket #003: "The melting point is lower than the reported 260°C."

Diagnosis: Contamination with 3-methyl-1-phenyl-5-pyrazolone (starting material). Solution:

  • Check stoichiometry. Ensure a slight excess of Ethyl Acetoacetate (1.1 equivalents).

  • The starting pyrazolone is soluble in dilute alkali (NaOH), whereas the product (pyranopyrazole) is not. Wash your crude solid with 5% Na2CO3 solution to dissolve unreacted starting material, then wash with water.

Validated Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound via Microwave Irradiation.

Reagents:

  • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.74 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Catalyst: Piperidine (1 drop) - Optional

Step-by-Step Procedure:

  • Mixing: In a clean, dry microwave vial, mix the pyrazolone and ethyl acetoacetate. Grind slightly if the pyrazolone is coarse to ensure intimate contact.

  • Irradiation: Irradiate at 300W for 2 minutes .

    • Validation Check: Stop and check TLC (Eluent: Ethyl Acetate:Hexane 3:7). If starting material persists, irradiate for another 2 minutes .

  • Cooling: Allow the reaction vessel to cool to room temperature. The mixture should solidify into a brownish/yellow mass.

  • Isolation: Add 10 mL of Ethanol to the solid. Stir vigorously. The product is sparingly soluble in cold ethanol, while impurities remain in solution.

  • Filtration: Filter the solid.

  • Purification: Recrystallize from hot Ethanol or an Ethanol/DMF mixture (9:1) if solubility is poor.

  • Final Validation:

    • Appearance: White to pale yellow needles.

    • Melting Point: 260–262°C [Ref 1].

Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type LowYield Low Yield (<50%) Type->LowYield Sticky Sticky/Oily Product Type->Sticky Impure Wrong Melting Point Type->Impure Sol1 Switch to Microwave OR Increase Temp >140C LowYield->Sol1 Sol2 Triturate with Petroleum Ether Sticky->Sol2 Sol3 Wash with 5% Na2CO3 (Removes Pyrazolone) Impure->Sol3

Figure 2: Rapid diagnostic tree for common synthesis failures.

References

  • Microwave-Assisted Synthesis: Title: Facile Synthesis of Pyrano[2,3-c]pyrazol-6-one Derivatives Under Microwave Irradiation in Solvent-Free Conditions.[2] Source: Synthetic Communications.[2] Link:[Link][3][4]

  • Crystal Structure & Conventional Method: Title: this compound. Source: Acta Crystallographica Section E (NIH). Link:[Link]

  • Green Chemistry Approach: Title: One-Pot Synthesis of Pyrano[2,3-c]pyrazoles Using Green Catalysts. Source: Journal of Heterocyclic Chemistry (Wiley). Link:[Link](General reference for pyranopyrazole methodology).

Sources

Technical Support Center: Purification of Pyranopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Organic Synthesis / Heterocyclic Chemistry Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Purity Paradox

Welcome to the Technical Support Center. You are likely here because your pyrano[2,3-c]pyrazole synthesis—typically a robust multicomponent reaction (MCR)—has yielded a sticky solid, an oil, or a product that fails biological assay validation.

Pyranopyrazoles are fused heterocycles characterized by high melting points and significant polarity due to their amino, cyano, and pyranone functionalities. While often synthesized via "green" one-pot methods, their purification is deceptive. The very insolubility that drives their precipitation can trap impurities (aldol condensates, Knoevenagel intermediates) within the crystal lattice.

This guide moves beyond standard textbook recipes to address the specific physicochemical failures that occur during purification.

Module 1: Recrystallization (The Primary Protocol)

Status: Recommended for 90% of cases. Principle: Exploiting the steep solubility curve of pyranopyrazoles in polar protic solvents.

Standard Operating Procedure (SOP-01)

The industry standard for these derivatives is Ethanol (EtOH) or Ethanol/Water mixtures.

  • Crude Wash: Before recrystallization, triturate the crude solid with excess water to remove water-soluble catalysts (e.g., piperidine, ionic liquids) and unreacted hydrazine.

  • Dissolution: Suspend the crude solid in minimum boiling EtOH. If it does not dissolve, add Dimethylformamide (DMF) dropwise until clear.

  • Crystallization: Allow to cool slowly to room temperature. Do not crash cool in ice immediately, as this traps impurities.

Troubleshooting Ticket #001: "My Product is Oiling Out"

Diagnosis: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This is common with pyranopyrazoles bearing lipophilic chains (e.g., long alkyls) or when the solvent boiling point is higher than the product's melting point in that solvent.

Resolution Protocol:

StepActionScientific Rationale
1 Re-heat Bring the mixture back to a clear solution at reflux.
2 Co-solvent Addition Add a miscible solvent with a lower boiling point (e.g., Methanol or Acetone) to lower the solution temperature required for saturation.
3 Seeding Add a "seed crystal" of pure product at the cloud point.[1] If no seed exists, scratch the glass wall with a glass rod.
4 Slow Cool Wrap the flask in foil or place in a warm water bath to cool over 2-3 hours.
Troubleshooting Ticket #002: "The Impurities Co-Precipitate"

Diagnosis: You see multiple spots on TLC, but the solid looks crystalline. This is often the Knoevenagel Intermediate (benzylidene malononitrile), which has similar solubility to the final product.

Resolution Protocol: Switch to a Polarity-Gradient Trituration .

  • Suspend solid in Diethyl Ether or cold Ethanol .

  • Sonicate for 10 minutes.

  • Filter.[2][3]

    • Why this works: The Knoevenagel intermediate is often more soluble in cold ether/ethanol than the fused pyranopyrazole scaffold.

Module 2: Chromatographic Separation

Status: Required for complex derivatives (e.g., spiro-pyranopyrazoles) or failed recrystallization.

Challenge: Pyranopyrazoles are highly polar and "streak" (tail) on silica gel due to the -NH₂ and -CN groups interacting with silanol groups.

Optimized Mobile Phases
SystemRatio (v/v)ApplicationNotes
DCM : MeOH 95:5 to 90:10High Polarity DerivativesCrucial: Add 0.1% Triethylamine (TEA) to prevent tailing.
EtOAc : Hexane 40:60 to 80:20Lipophilic DerivativesGood for separating non-polar aldehyde impurities.
CHCl₃ : Acetone 8:2Intermediate PolarityExcellent resolution for separation from Knoevenagel intermediates.

Module 3: Visual Troubleshooting Workflows

Workflow 1: The Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture Filter Filtration & H2O Wash Start->Filter SolubilityCheck Soluble in Hot EtOH? Filter->SolubilityCheck Recryst Recrystallization (EtOH) SolubilityCheck->Recryst Yes DMFAdd Add DMF Dropwise SolubilityCheck->DMFAdd No ResultCheck Purity > 95%? Recryst->ResultCheck DMFAdd->Recryst Success Vacuum Dry & Validate ResultCheck->Success Yes Fail Chromatography Required ResultCheck->Fail No Tailing Issue: Tailing on Column? Fail->Tailing AddBase Add 0.1% TEA to Mobile Phase Tailing->AddBase Yes

Caption: Decision matrix for selecting between recrystallization and chromatography based on solubility and initial purity assessment.

Module 4: Validation & Impurity Profiling

Ticket Category: Analytical Chemistry Issue: "How do I know if it's pure without a reference standard?"

Pyranopyrazoles have distinct NMR signatures. Use this table to identify common contaminants.

NMR Diagnostic Table (400 MHz, DMSO-d₆)
ComponentDiagnostic Signal (δ ppm)MultiplicityOrigin
Pyranopyrazole (Product) 4.0 - 5.0 Singlet (1H)The chiral C-4 methine proton (pyran ring). This is the "fingerprint" of successful cyclization.
Pyranopyrazole (Product) 6.8 - 7.2 Singlet (2H, Broad)The -NH₂ group. Disappears with D₂O shake.
Aldehyde (Impurity) 9.8 - 10.2 SingletUnreacted starting material.
Knoevenagel Intermediate 7.8 - 8.2 SingletThe vinylic proton (-CH=C). Often confused with aromatic protons but usually sharper and downfield.
Ethyl Acetoacetate 4.1 (q) & 1.2 (t) Quartet/TripletTrapped solvent/reagent.

Module 5: Green Chemistry & Catalyst Scavenging

Context: Many pyranopyrazole syntheses use "green" catalysts (Ionic Liquids, Organocatalysts). These must be removed to prevent assay interference.

  • Heterogeneous Catalysts (e.g., Nano-ZnO, Silica-supported):

    • Action: Hot filtration before cooling the reaction mixture.

    • Risk: If the product precipitates at high temp, you will lose yield on the filter paper.

    • Fix: Add excess hot DMF to ensure product is soluble, filter the catalyst, then evaporate DMF.

  • Homogeneous Basic Catalysts (e.g., Piperidine, TEA):

    • Action: These are often trapped in the crystal lattice.

    • Fix: The final wash must be slightly acidic (Dilute HCl, pH 5-6) followed by copious water, only if your derivative does not have basic side chains sensitive to acid.

References

  • Reddy, G. M., et al. (2019).[4] "An efficient and green approach: One pot, multicomponent, reusable catalyzed synthesis of pyranopyrazoles and investigation of biological assays."[4] Journal of Saudi Chemical Society.[4] [4]

  • Zolfigol, M. A., et al. (2016). "Applications of nanomaterials in the synthesis of pyranopyrazoles." Current Organic Chemistry.

  • Bhosale, J. D., et al. (2013). "One-pot multi-component synthesis of dihydropyrano[2,3-c]pyrazoles using green chemistry approach." Chemistry Journal.

  • Paul, S., et al. (2013). "Uncatalyzed synthesis of pyranopyrazoles in aqueous medium." Tetrahedron Letters.

  • Mamaghani, M., et al. (2018). "Greener synthesis of pyrano[2,3-c]pyrazoles: A review." Current Organic Synthesis.

Sources

identifying byproducts in the multi-component synthesis of pyranopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diagnostic Triage & Impurity Identification in One-Pot Protocols
Introduction: The "One-Pot" Paradox

The four-component synthesis of dihydropyrano[2,3-c]pyrazoles is a staple of green chemistry due to its high atom economy and potential for biological activity. However, the "one-pot" nature that makes it attractive is also its analytical Achilles' heel.[1] When four reagents (Hydrazine,


-Keto Ester, Aldehyde, Malononitrile) compete simultaneously, the reaction flask becomes a battlefield of kinetic vs. thermodynamic control.

This guide moves beyond standard procedures to address the "Silent Failures" —experiments that yield solids but are not the desired product.

Module 1: The Reaction Landscape (Visualizing Failure Modes)

To troubleshoot, we must first map the reaction pathways. The synthesis relies on the convergence of two in situ generated intermediates: the Pyrazolone and the Arylidene Malononitrile .

Figure 1: Reaction Pathway & Divergence Points Caption: The "Happy Path" (Green) requires the convergence of Intermediate A and B. Red paths indicate critical failure modes leading to byproducts.

Pyranopyrazole_Synthesis Hydrazine Hydrazine Hydrate Pyrazolone Intermediate A: Pyrazolone Hydrazine->Pyrazolone Cyclocondensation Aldazine BYPRODUCT 1: Aldazine (Bis-imine) Hydrazine->Aldazine Direct Attack (Incorrect Order) Ester Ethyl Acetoacetate Ester->Pyrazolone Cyclocondensation Aldehyde Aromatic Aldehyde Knoevenagel Intermediate B: Arylidene Malononitrile Aldehyde->Knoevenagel Knoevenagel Aldehyde->Aldazine Malono Malononitrile Malono->Knoevenagel Knoevenagel OpenChain BYPRODUCT 3: Open-Chain Michael Adduct Pyrazolone->OpenChain Steric Hindrance (No Cyclization) FinalProduct TARGET: Dihydropyrano[2,3-c]pyrazole Pyrazolone->FinalProduct Michael Addition + Cyclization BisKnoevenagel BYPRODUCT 2: Bis-Knoevenagel Condensate Knoevenagel->BisKnoevenagel Excess Aldehyde Knoevenagel->OpenChain Knoevenagel->FinalProduct

[1]

Module 2: Diagnostic Triage (Troubleshooting Q&A)
Symptom 1: "I have a solid, but the melting point is way off (>250°C)."

Diagnosis: You likely formed the Aldazine byproduct.[1]

  • The Cause: If Hydrazine and the Aldehyde meet before the Pyrazolone is fully formed, they react rapidly to form a bis-imine (Aldazine). This is a thermodynamic sink—a highly stable, high-melting solid that precipitates out, stopping the reaction cold [1].

  • The Fix: Change the Order of Addition.

    • Mix Hydrazine + Ethyl Acetoacetate first.

    • Stir for 5-10 mins until the pyrazolone precipitates (often white/off-white solid).

    • Only then add the Aldehyde and Malononitrile.

Symptom 2: "The product is a sticky gum/oil that won't crystallize."

Diagnosis: Incomplete Knoevenagel Condensation or Oligomerization.[1]

  • The Cause: The reaction between the aldehyde and malononitrile (Intermediate B) is reversible. If water (a byproduct) is not sequestered or if the catalyst is too weak, you end up with a mixture of unreacted aldehyde and "oily" oligomers of malononitrile.

  • The Fix:

    • Catalyst Check: Ensure your base (e.g., piperidine,

      
      , or organocatalyst) is fresh.[1]
      
    • Solvent Switch: Switch to a Ethanol:Water (1:1) mix. The hydrophobic effect often forces the organic product to crash out as a clean solid, leaving oily impurities in the mother liquor [2].

Symptom 3: "NMR shows two sets of peaks, but MS shows the correct mass."

Diagnosis: Diastereomers or Tautomers (Rare but possible).[1]

  • The Cause: While the 4-position is a chiral center, the product is usually racemic. However, if you are using a substituted hydrazine (e.g., phenylhydrazine), restricted rotation or tautomeric equilibrium (OH vs. NH form) can split signals.[1]

  • Verification: Run a

    
     exchange NMR. If the split peaks disappear (exchangeable protons), it is likely tautomeric.[1] If they remain, check for restricted rotation or impurities.[1]
    
Module 3: Analytical Forensics (Proving the Impurity)

Use this table to interpret your crude NMR/IR data. The key is looking for the "Smoking Gun" signals that differentiate the Target from the Imposters.

Table 1: Spectral Fingerprints of Key Components
ComponentKey

NMR Feature (

ppm)
IR Signature (

)
Diagnostic Note
Target Product Singlet ~4.5 - 5.0 (CH at C4 position)3300-3400 (

), 2190 (CN)
The C4-H singlet is the definitive proof of ring closure.[1]
Aldazine Byproduct Singlet ~8.5 - 9.0 (

)
No CN band, No

Highly symmetric molecule; usually very insoluble.[1]
Knoevenagel Int. Singlet ~7.8 - 8.5 (

)
2220 (CN - strong)Often yellow/orange solid.[1] Missing the Pyrazolone signals.
Open-Chain Adduct Doublets ~4.0 - 4.5 (CH-CH coupling)Broad OH, split CN bandsIndicates Michael addition occurred, but cyclization failed.[1]

Critical Check: If you see a singlet > 8.0 ppm, you do not have the final pyranopyrazole product. You have an unreacted intermediate or the aldazine byproduct [3].[1]

Module 4: Optimization Protocols

To ensure reproducibility and minimize the byproducts identified above, adopt this Sequential One-Pot Protocol .

Step-by-Step Methodology
  • Pyrazolone Formation (The Foundation):

    • Charge flask with Ethyl Acetoacetate (1.0 equiv) and Hydrazine Hydrate (1.0 equiv) in Ethanol/Water (1:1).[1]

    • Observation: Exothermic reaction.[1] Stir for 5–10 min at RT. A white precipitate (Pyrazolone) should form.[1]

    • Why: This sequesters the hydrazine, preventing it from attacking the aldehyde later (preventing Aldazine formation).

  • Activation (The Catalyst):

    • Add the Catalyst (e.g., Meglumine, L-Proline, or

      
      ) [4].[1]
      
    • Note: If using a solid heterogeneous catalyst, add it here to disperse.[1]

  • Condensation (The Assembly):

    • Add Aromatic Aldehyde (1.0 equiv) and Malononitrile (1.0 equiv).[1]

    • Heat to reflux (or 80°C) for 15–30 minutes.

  • Work-up (Self-Purification):

    • Cool to Room Temperature.[1][2]

    • Crucial Step: If no solid forms, add crushed ice to the mixture.[1] The sudden polarity change forces the hydrophobic pyranopyrazole to precipitate, while leaving unreacted hydrazine and malononitrile in the aqueous phase.

    • Filter and wash with cold Ethanol/Water (3:7).[1]

References
  • Review on Synthesis of Pyranopyrazoles Derivatives. Journal of Emerging Technologies and Innovative Research. (2020). Discusses the competitive formation of aldazines and the importance of reaction conditions.

  • Efficient Synthesis of Pyranopyrazole Derivatives Using Silica Grafted Copper Stannate Catalyst. ScienSage. (2022).[1] Details solvent effects (Ethanol vs. Water) and catalyst optimization to prevent byproduct formation.

  • Comparison of 1H NMR Chemical Shifts. ResearchGate. (2025). Provides comparative spectral data for benzylidene malononitrile intermediates vs. cyclized products.[1]

  • Catalyst-free synthesis of pyranopyrazoles. ResearchGate. (2019).[1] Highlights the "green" sequential addition method to avoid side reactions.

Sources

Technical Support Center: Substituted Pyranopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting & Optimization of Pyrano[2,3-c]pyrazole Synthesis Ticket ID: PYR-SYN-001[1]

Introduction

Welcome to the technical support hub for the synthesis of pyrano[2,3-c]pyrazoles . These fused heterocycles are privileged scaffolds in medicinal chemistry, known for their anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

While the industry standard has shifted toward One-Pot Four-Component Reactions (MCRs) for efficiency, this approach introduces competing kinetic pathways that often result in "sticky masses," low yields, or co-precipitation of side products. This guide deconstructs these failures using a mechanistic approach.

Module 1: The Reaction Mechanism & Critical Failure Points

To troubleshoot effectively, you must visualize the competing pathways in your flask. The reaction is a convergence of two in situ generated intermediates.

The Convergent Pathway (Graphviz Diagram)

The following diagram illustrates the standard 4-component mechanism and the critical "Bis-pyrazolone" side reaction that often ruins yields.

Pyranopyrazole_Mechanism cluster_0 Precursors A cluster_1 Precursors B Hydrazine Hydrazine Hydrate Pyrazolone Intermediate 1: Pyrazolone Hydrazine->Pyrazolone Cyclocondensation (-H2O, -EtOH) EAA Ethyl Acetoacetate EAA->Pyrazolone Aldehyde Aryl Aldehyde Knoevenagel Intermediate 2: Arylidene Malononitrile Aldehyde->Knoevenagel Knoevenagel Condensation BisProduct SIDE PRODUCT: Bis-pyrazolone Aldehyde->BisProduct Malo Malononitrile Malo->Knoevenagel Michael Michael Adduct Pyrazolone->Michael Michael Addition (Base Catalyzed) Pyrazolone->BisProduct x2 Equivalents Attack Aldehyde Knoevenagel->Michael Product FINAL PRODUCT: Pyrano[2,3-c]pyrazole Michael->Product Intramolecular Cyclization & Tautomerization

Caption: Figure 1. Convergent mechanistic pathway showing the critical junction between the desired Michael addition and the parasitic bis-pyrazolone formation.[1]

Module 2: Troubleshooting Guide (FAQ Format)

Issue 1: "I am getting a sticky mass / oil instead of a solid precipitate."

Diagnosis: This is the most common failure mode in MCRs.[1] It usually indicates incomplete cyclization or the presence of unreacted arylidene malononitrile (Intermediate 2), which is often an oil.

Corrective Actions:

  • The "Crush" Technique: If the product oils out upon cooling, add a small amount of ice-cold ethanol (2–3 mL) and scratch the inner wall of the flask vigorously with a glass rod. This induces nucleation.[1]

  • Solvent Polarity Mismatch: If you are using water/ethanol (1:1), the intermediate might be too soluble in the ethanol fraction.

    • Fix: Add excess water dropwise to the stirring reaction mixture. This forces the hydrophobic heterocyclic product to precipitate while keeping the catalyst and unreacted hydrazine in solution.

  • Catalyst Check: Ensure your base catalyst is strong enough to drive the final cyclization (Michael adduct

    
     Product). Weak bases (e.g., uncatalyzed or weak amino acids) may stall at the Michael adduct stage.
    
Issue 2: "My yield is low (<50%), and I see a different spot on TLC."

Diagnosis: You likely formed the Bis-pyrazolone side product (see Figure 1, Red Path).[1] This happens when the Pyrazolone (Intermediate 1) attacks the Aldehyde before the Malononitrile does.

Corrective Actions:

  • Sequential Addition (The "2+2" Strategy): Do not mix all 4 components at once if this occurs.

    • Step A: Mix Aldehyde + Malononitrile + Catalyst first.[1] Stir for 10 mins to ensure Knoevenagel condensation is complete.

    • Step B: Add Hydrazine + Ethyl Acetoacetate.[1][3][4][5][6]

    • Why? This depletes the free aldehyde, preventing the pyrazolone from attacking it directly.

  • Stoichiometry: Ensure Malononitrile is in slight excess (1.1 equiv) relative to the aldehyde to push the Knoevenagel equilibrium forward.

Issue 3: "The product is co-precipitating with the catalyst."

Diagnosis: Common when using heterogeneous nanocatalysts (e.g., ZnO, Co3O4) or solid supports.

Corrective Actions:

  • Hot Filtration: Dissolve the crude product in hot DMF or boiling ethanol.[1] The heterogeneous catalyst will remain suspended.[1] Filter while hot.[1] The product will crystallize from the filtrate upon cooling.[1]

  • Solvent Switch: If using ionic liquids (e.g., [bmim][OH]), the product is usually insoluble in the IL. Decant the IL (which can be recycled) and wash the solid residue with water.

Module 3: Optimization & Green Chemistry Protocols

Standard Operating Procedure (SOP): Green One-Pot Synthesis

Based on aqueous-ethanol mediated synthesis (High Atom Economy).[1]

  • Charge: In a 50 mL round-bottom flask, add Hydrazine Hydrate (1.0 mmol), Ethyl Acetoacetate (1.0 mmol), Aryl Aldehyde (1.0 mmol), and Malononitrile (1.0 mmol).

  • Solvent: Add Water:Ethanol (1:1 v/v) (5 mL).

  • Catalyst: Add Triethylamine (TEA) (2 drops) or L-Proline (10 mol%).

  • Reaction: Reflux at 80°C.

    • Checkpoint: Monitor TLC after 20 mins. The intermediate pyrazolone appears quickly; the final product usually forms within 45–90 mins.[1]

  • Workup: Cool to Room Temperature (RT). The solid should precipitate.[1] Filter, wash with 20% EtOH/Water, and dry.

Catalyst Performance Comparison

Select the right catalyst system based on your lab's constraints.

Catalyst SystemReaction TimeYield (Avg)ReusabilityNotes
Triethylamine (TEA) 60–120 min85–90%NoStandard baseline.[1] Hard to remove traces without washing.[1]
ZnO Nanoparticles 10–20 min92–96%Yes (5 cycles)Excellent yield.[1] Requires hot filtration to remove catalyst [1].[1]
Ionic Liquid ([bmim][OH]) 15–30 min88–94%YesGreen solvent.[1] Product precipitates out; IL is recycled [2].
Baker's Yeast 6–12 hours75–85%NoBio-catalytic.[1] Very slow but extremely mild/cheap [3].[1]
Microwave (No Catalyst) 2–5 min85–92%N/ARequires specialized reactor.[1] High energy efficiency [4].

References

  • Nanomaterials Chemistry: One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO. (2024).[1][3][4][7]

  • Jetir: Review on Synthesis of Pyranopyrazoles Derivatives. (2019).[1]

  • ResearchGate: Green synthesis of pyranopyrazoles via biocatalytic one-pot Knoevenagel condensation. (2016).[1][7]

  • MDPI: Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts. (2021).[1][2]

Sources

optimizing reaction conditions for pyranopyrazole synthesis (catalyst, solvent, temperature)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of One-Pot 4-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles Ticket ID: PYR-OPT-2024 Assigned Specialist: Senior Application Scientist

Introduction: The "Green" MCR Challenge

Welcome to the technical support hub for Multicomponent Reactions (MCRs). You are likely here because you are optimizing the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole scaffolds—a privileged structure in drug discovery (anticancer, anti-inflammatory).

The standard reaction involves the condensation of four components :

  • Ethyl acetoacetate (EAA)[1]

  • Hydrazine hydrate[2][3][4]

  • Aryl aldehyde[3]

  • Malononitrile[3][5][6][7][8]

While this reaction is theoretically straightforward, "the devil is in the details." Issues with intermediate solubility, catalyst recovery, and Knoevenagel/Michael kinetics often lead to suboptimal yields. This guide moves beyond basic recipes to the mechanistic causality of optimization.

Module 1: The Mechanistic Workflow (Visualization)

To troubleshoot, you must visualize the converging pathways. The reaction is a tandem sequence: Knoevenagel Condensation (Path A) and Pyrazolone Formation (Path B), followed by a Michael Addition and Cyclization .[7]

Figure 1: Convergent Mechanistic Pathway

Pyranopyrazole_Mechanism cluster_0 Path A: Knoevenagel cluster_1 Path B: Pyrazolone Formation Aldehyde Aryl Aldehyde Knoevenagel_Int Arylidenemalononitrile (Intermediate A) Aldehyde->Knoevenagel_Int Base Cat. Malono Malononitrile Malono->Knoevenagel_Int Hydrazine Hydrazine Hydrate Pyrazolone Pyrazolone (Intermediate B) Hydrazine->Pyrazolone - H2O EAA Ethyl Acetoacetate EAA->Pyrazolone - EtOH Michael_Adduct Michael Adduct (Transient) Knoevenagel_Int->Michael_Adduct Convergence Pyrazolone->Michael_Adduct Cyclization Intramolecular Cyclization (- H2O / Tautomerization) Michael_Adduct->Cyclization Product 1,4-Dihydropyrano[2,3-c]pyrazole Cyclization->Product

Caption: Dual-pathway convergence. Optimization requires balancing the rates of Intermediate A and B formation to prevent side reactions.

Module 2: Critical Parameter Optimization

Catalyst Selection: Homogeneous vs. Heterogeneous

User Question: "Should I use a simple base like Et3N or switch to nanoparticles?"

Technical Insight: The reaction is base-catalyzed.[2][6] The base abstracts a proton from malononitrile (Path A) and the pyrazolone (Path B) to facilitate nucleophilic attacks.

Catalyst TypeExamplesProsConsRecommendation
Organocatalysts Meglumine, L-Proline, DABCO, PiperidineBiodegradable, inexpensive, often water-soluble (Green).[2]Hard to recover/recycle; can require column chromatography.Best for Initial Screening. Use Meglumine (10-15 mol%) for a balance of basicity and eco-friendliness [1].
Nanoparticles (NPs) Fe₃O₄, ZnO, CuSnO₃:SiO₂High surface area, magnetically recoverable (Fe₃O₄), reusable (5-6 cycles).Synthesis of catalyst is time-consuming; potential leaching.Best for Scale-up. Fe₃O₄ NPs provide excellent yields (>90%) and easy magnetic separation [2].
Ionic Liquids [bmim][BF₄], [bmim][OH]Dual role (solvent + catalyst), fast reaction rates.High cost, viscous, difficult to purify product from IL.Specialized Use. Use only if solubility in EtOH/Water is critical failure [3].
Solvent Dynamics: The "Water Effect"

User Question: "My starting materials are organic. Why does everyone recommend water or ethanol/water?"

Mechanistic Explanation: While reactants (aldehydes) are often hydrophobic, water is the superior solvent for this MCR for two reasons:

  • Hydrophobic Effect: Water forces the organic reactants together into "molecular aggregates," increasing the effective concentration and reaction rate.

  • Hydrogen Bonding: Protic solvents (Water, Ethanol) stabilize the zwitterionic intermediates and the transition states of the Knoevenagel condensation better than aprotic solvents (like acetonitrile or toluene) [4].

Protocol Shift: If using pure water results in a "gummy" mass, switch to Ethanol:Water (1:1) . This maintains the protic benefit while improving solubility.

Thermodynamics: Microwave vs. Thermal

User Question: "Is microwave synthesis actually better, or just faster?"

Data Comparison:

MethodTemperatureTimeTypical YieldPurity Profile
Conventional Reflux 80°C (EtOH)2–3 Hours75–85%Moderate (Side products possible)
Microwave (MW) 80–100°C5–10 Mins90–98%High (Cleaner profile)

Verdict: Microwave irradiation is superior.[2][4][9] It provides efficient internal heating, overcoming the heat-transfer limitations of reflux. It is particularly effective for aldehydes with electron-donating groups (EDGs) which are typically sluggish under thermal conditions [5].

Module 3: Recommended "Green" Protocol (SOP)

Method: Meglumine-Catalyzed Aqueous Synthesis (High E-Factor Score) Applicability: Broad substrate scope (EDG and EWG aldehydes).

Reagents:

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Catalyst: Meglumine (15 mol%) or Fe₃O₄ NPs (20 mg)

  • Solvent: Water:Ethanol (4:1 v/v, 5 mL)

Step-by-Step:

  • Pre-step (Pyrazolone): Mix Hydrazine and EAA in the solvent. Stir for 5 mins at RT. Observation: Solution may warm slightly (exothermic).

  • Addition: Add the Aldehyde, Malononitrile, and Catalyst to the same vessel.

  • Reaction:

    • Thermal: Reflux at 80°C for 20–40 mins.

    • Microwave: Irradiate at 300W, 80°C for 4–6 mins.

  • Monitoring: Check TLC (Ethyl Acetate:n-Hexane 3:7). Look for the disappearance of the aldehyde spot.

  • Work-up (The "Green" Advantage):

    • Cool the mixture to room temperature. The product usually precipitates as a solid.

    • Filter the solid.

    • Wash with cold water (removes Meglumine/Hydrazine excess) and cold ethanol (removes unreacted organic starting material).

    • Recrystallization: Ethanol is usually sufficient.

Module 4: Troubleshooting Center (FAQ)

Issue 1: "The reaction stalls at the intermediate stage (Yellow/Orange precipitate)."
  • Diagnosis: This is likely the Arylidenemalononitrile (Knoevenagel intermediate). It has formed but is not undergoing the Michael addition with the pyrazolone.

  • Root Cause:

    • Steric Hindrance: Ortho-substituted aldehydes block the Michael attack.

    • Insufficient Basicity: The catalyst isn't strong enough to deprotonate the pyrazolone for the attack.

  • Fix:

    • Increase temperature (switch to Reflux or MW).

    • Add a stronger base helper (e.g., 1 drop of Piperidine) if using a weak catalyst.

    • Ensure the Pyrazolone formed correctly in Step 1 (check if hydrazine was fresh; old hydrazine oxidizes).

Issue 2: "Low yields with Electron-Rich Aldehydes (e.g., 4-Methoxybenzaldehyde)."
  • Diagnosis: Electronic deactivation.

  • Mechanism: The methoxy group donates electrons into the ring, making the carbonyl carbon less electrophilic. This slows down the initial Knoevenagel condensation.

  • Fix:

    • Time: These substrates require 2x–3x longer reaction times.

    • Catalyst: Use a Lewis Acid dopant or a catalyst with dual acidic/basic sites (like Ionic Liquids or coated NPs) to activate the carbonyl oxygen [6].

Issue 3: "My product is a sticky gum, not a solid."
  • Diagnosis: Impurities or solvent trapping.

  • Fix:

    • Trituration: Add a small amount of cold diethyl ether or ice-cold ethanol and scratch the side of the flask with a glass rod to induce crystallization.

    • Solvent Check: Ensure you didn't use pure water for highly lipophilic aldehydes. Add ethanol to solubilize the oily reactants.

References

  • Meglumine/Water System: Guo, R. et al. (2013). "Meglumine promoted one-pot, four-component synthesis of pyranopyrazoles." Green Chemistry Letters and Reviews.

  • Fe3O4 Nanoparticles: Koli, P. et al. (2021). "Fe3O4 Nanoparticles: A Robust Catalyst for the Synthesis of Pyranopyrazoles." Current Organic Chemistry.

  • Ionic Liquids: Deshmukh, S. & Hiwarale, D. (2017).[10] "Ionic Liquid Catalyzed One Pot Four Component Synthesis of Pyranopyrazoles." Der Pharma Chemica.

  • Solvent Effects (Water): Siddekha, A. et al. (2011). "Potentiating the 'Water Effect' in Pyranopyrazole Synthesis." Chinese Journal of Catalysis.

  • Microwave vs Thermal: Kathrotiya, H. et al. (2012). "Microwave assisted synthesis of pyranopyrazoles: A comparative study." Journal of Chemical Sciences.

  • Electronic Effects: Zou, Y. et al. (2011). "Mechanistic investigation of the four-component synthesis of dihydropyrano[2,3-c]pyrazoles." ACS Combinatorial Science.

Sources

avoiding side reactions in Knoevenagel condensation for pyranopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Side Reactions in Knoevenagel Condensation for Pyranopyrazoles

Executive Summary

Welcome to the Advanced Synthesis Support Center. The synthesis of dihydropyrano[2,3-c]pyrazoles is typically achieved via a one-pot, four-component reaction (4-CR) involving an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. While this reaction is robust, the Knoevenagel condensation step (Aldehyde + Malononitrile) is the critical "gatekeeper."

If the Knoevenagel step is uncontrolled, it leads to three primary failure modes:

  • Oligomerization: Self-condensation of malononitrile (Thorpe reaction).

  • Aldehyde Consumption: Cannizzaro or aldol-type side reactions of the aldehyde.

  • Pathway Arrest: Precipitation of the Knoevenagel intermediate (benzylidene malononitrile) without subsequent Michael addition.

This guide provides the mechanistic insight and troubleshooting protocols to ensure high-purity isolation of the target heterocycle.

Mechanism & Failure Pathways (Visualized)

To troubleshoot, you must visualize where the chemistry diverges from the "Happy Path."

Figure 1: Reaction Network & Critical Control Points

Pyranopyrazole_Mechanism cluster_inputs Precursors Aldehyde Aryl Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Cannizzaro SIDE REACTION: Cannizzaro/Aldol (Impurity) Aldehyde->Cannizzaro Excess Strong Base Malo Malononitrile Malo->Knoevenagel Thorpe SIDE REACTION: Thorpe Dimerization (Sticky Tar) Malo->Thorpe Base too strong Aldehyde unreactive EAA Ethyl Acetoacetate Pyrazolone_Form Cyclocondensation EAA->Pyrazolone_Form Hydrazine Hydrazine Hydrate Hydrazine->Pyrazolone_Form Int_Benzylidene Intermediate A: Benzylidene Malononitrile (Yellow Solid) Knoevenagel->Int_Benzylidene Fast Step Int_Pyrazolone Intermediate B: Pyrazolone Pyrazolone_Form->Int_Pyrazolone Michael Michael Addition Int_Benzylidene->Michael Arrest FAILURE: Unreacted Precipitate Int_Benzylidene->Arrest Poor Solubility Low Temp Int_Pyrazolone->Michael Adduct Open-Chain Michael Adduct Michael->Adduct Cyclization Intramolecular Cyclization (Tautomerization) Adduct->Cyclization Target TARGET: Dihydropyrano[2,3-c]pyrazole Cyclization->Target

Caption: Figure 1: The dual-pathway convergence. Success depends on the synchronized availability of Intermediate A and B. Side reactions (Red) occur when catalyst basicity is too high or solubility is too low.

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turns into a sticky, dark tar instead of a precipitate. What happened?

Diagnosis: Thorpe Reaction (Malononitrile Dimerization). If the aldehyde is unreactive (e.g., electron-rich or sterically hindered) or the base is too strong, malononitrile will deprotonate and react with itself rather than the aldehyde. This forms enaminonitriles that polymerize into dark tars.

Corrective Action:

  • Change Catalyst: Switch from strong homogeneous bases (NaOH, KOH) to mild, amphoteric catalysts like Meglumine (10-15 mol%) or L-Proline . These activate the carbonyl without aggressively deprotonating the nitrile.

  • Stepwise Addition: Pre-stir the aldehyde and malononitrile for 10 minutes before adding the hydrazine/EAA mixture to ensure the Knoevenagel adduct forms first.

Q2: I see a bright yellow solid that persists and lowers the yield. It is not the product.

Diagnosis: Pathway Arrest (Insoluble Knoevenagel Adduct). The yellow solid is likely benzylidene malononitrile (Intermediate A). It precipitated out of the solvent (often water/ethanol) before it could undergo Michael addition with the pyrazolone.

Corrective Action:

  • Solvent Optimization: If using 100% water (green chemistry), add Ethanol (20-50%) to increase the solubility of the intermediate.

  • Temperature: Ensure the reaction is refluxed (or at least 80°C). Room temperature is often insufficient for the Michael addition step for hindered substrates.

  • Sonication: Ultrasound irradiation can break up the particle size of the intermediate, driving the reaction to completion [1].

Q3: How do I prevent the aldehyde from undergoing Cannizzaro or self-aldol reactions?

Diagnosis: Base Basicity Mismatch. Using strong bases (pKa > 12) with aromatic aldehydes lacking alpha-protons can trigger the Cannizzaro reaction, converting your starting material into alcohol and carboxylic acid byproducts.

Corrective Action:

  • Catalyst Selection: Use heterogeneous nanocatalysts (e.g., Fe3O4@SiO2 or CuO NPs). These provide surface-mediated activation which is more selective for Knoevenagel condensation than solution-phase redox chemistry [2, 3].

  • pH Control: Maintain the reaction pH between 8.0 and 9.0. Avoid pH > 10.

Data & Optimization

Catalyst Performance Comparison

The choice of catalyst dictates the side-reaction profile. The following data summarizes efficiency and purity profiles based on recent literature.

Catalyst TypeTypical YieldReaction TimeSide Reaction RiskRecommendation
NaOH / KOH 60-75%2-4 hrsHigh (Hydrolysis, Cannizzaro)Avoid for sensitive substrates.
Piperidine 80-85%30-60 minModerate (Bis-products)Standard for robust substrates.
Meglumine 90-95%15-30 minLow (Biodegradable, mild)Recommended for Green protocols [4].
Nano-Fe3O4 88-96%10-40 minVery Low (Surface selective)Best for high purity/scale-up [2].
L-Proline 85-92%30-60 minLow (Amphoteric activation)Excellent for electron-rich aldehydes.

Recommended Protocol: The "Green" Meglumine Method

This protocol minimizes side reactions by using a biodegradable amino-sugar catalyst (Meglumine) in an aqueous-ethanolic medium. It balances solubility (preventing Pathway Arrest) with mild activation (preventing Thorpe/Cannizzaro).

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl Acetoacetate (1.0 mmol)

  • Hydrazine Hydrate (1.0 mmol)

  • Catalyst: Meglumine (10 mol%, ~19 mg)

  • Solvent: Ethanol:Water (1:1 v/v, 5 mL)

Step-by-Step Workflow:

  • Pre-Activation (Critical for avoiding side reactions):

    • In a 25 mL round-bottom flask, dissolve the Aldehyde and Malononitrile in the solvent mixture.

    • Add the Meglumine catalyst.[1]

    • Stir at Room Temperature for 5 minutes. Observation: Solution may turn yellow (formation of Knoevenagel adduct).

  • Component Addition:

    • Add Hydrazine Hydrate and Ethyl Acetoacetate to the same flask.

  • Reaction:

    • Heat the mixture to reflux (80°C) .

    • Monitor via TLC (Eluent: Ethyl Acetate/n-Hexane 3:7).

    • Time: Typically 15–30 minutes.

  • Work-up (Self-Purifying):

    • Cool the mixture to room temperature. The product should precipitate as a solid.

    • Filter the solid.

    • Wash with cold water (removes catalyst and hydrazine) and cold ethanol (removes unreacted aldehyde/malononitrile).

    • Recrystallize from hot ethanol if necessary.

References

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. NIH / PubMed Central. [Link]

  • Synthesis of Pyranopyrazole Derivative Compounds with Nano-Fe3O4 Catalyst. AIP Publishing. [Link]

  • One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles. Journal of Synthetic Chemistry. [Link]

  • Advances in Pyranopyrazole Scaffolds Syntheses Using Sustainable Catalysts. Molecules (MDPI). [Link]

Sources

Technical Support Guide: Troubleshooting Low Yields in Pyranopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of pyranopyrazoles (specifically dihydropyrano[2,3-c]pyrazoles) is a cornerstone reaction in medicinal chemistry due to the scaffold's anti-inflammatory and anticancer properties.[1] While often described as a "green" one-pot multi-component reaction (MCR), the convergence of four reactants—hydrazine,


-keto ester, aldehyde, and malononitrile—creates multiple failure points.[1]

The critical bottleneck is frequently the Michael addition step, where the in situ generated pyrazolone enol attacks the arylidenemalononitrile (Knoevenagel adduct). This guide addresses the mechanistic and practical reasons for low yields in this specific phase.

Module 1: Diagnostic Workflow

Before altering reagents, use this decision tree to isolate the failure mode.

TroubleshootingFlow Start Low Yield Observed TLC Check TLC/LCMS of Crude Mixture Start->TLC Result1 Many Spots / Tailing TLC->Result1 Complex Mixture Result2 Distinct Intermediate Spots (Pyrazolone or Knoevenagel Adduct) TLC->Result2 Stalled Reaction Result3 Clean Product Spot but Low Mass Recovery TLC->Result3 Isolation Issue Action1 Side Reactions: Reduce Base Strength or Temperature Result1->Action1 Action2 Incomplete Michael Addition: Check Catalyst Loading & Solvent Polarity Result2->Action2 Action3 Work-up Loss: Switch Recrystallization Solvent (EtOH -> DMF/H2O) Result3->Action3

Figure 1: Diagnostic decision tree for isolating yield loss in pyranopyrazole synthesis.

Module 2: Mechanistic Failure Points

To fix the yield, you must understand the "Invisible" steps. The reaction is not a simultaneous 4-component collision but a cascade of two equilibria converging.

Mechanism Aldehyde Aryl Aldehyde Knoevenagel Knoevenagel Adduct (Michael Acceptor) Aldehyde->Knoevenagel Malo Malononitrile Malo->Knoevenagel Hydra Hydrazine Pyrazolone Pyrazolone (Michael Donor) Hydra->Pyrazolone Keto Ethyl Acetoacetate Keto->Pyrazolone Michael CRITICAL STEP: Michael Addition Knoevenagel->Michael Electrophile Pyrazolone->Michael Nucleophile Cyclization Cyclization & Tautomerization Michael->Cyclization Product Pyranopyrazole Cyclization->Product

Figure 2: The convergent pathway.[1] Failure usually occurs at the Michael node due to poor solubility of the Knoevenagel adduct or weak nucleophilicity of the pyrazolone.

Module 3: Troubleshooting Q&A

Category 1: Reaction Kinetics & Catalyst

Q: My reaction stalls with intermediate spots visible on TLC. Adding more catalyst doesn't help.[2] Why? A: You are likely experiencing catalyst poisoning or active site saturation , especially if using heterogeneous nanocatalysts (e.g., Fe


O

, CuSnO

).[1]
  • The Cause: The Knoevenagel adduct (arylidenemalononitrile) is often poorly soluble in water/ethanol mixtures. It can precipitate on the surface of solid catalysts, blocking active sites.

  • The Fix:

    • Solvent Check: Ensure your solvent system (e.g., EtOH:H

      
      O 1:1) maintains homogeneity at reflux.[1] If the mixture is cloudy before the reaction finishes, add more Ethanol.
      
    • Catalyst Loading: Optimization data suggests a "sweet spot" for catalysts. For silica-grafted catalysts, 0.4 mol% is often optimal; exceeding this provides diminishing returns and can aggregate nanoparticles, reducing surface area [1].[1]

Q: I am using an electron-rich aldehyde (e.g., 4-methoxybenzaldehyde) and yields are consistently <50%. A: This is a classic electronic deactivation of the Michael acceptor.

  • The Mechanism: The Michael addition relies on the

    
    -carbon of the Knoevenagel adduct being electrophilic. Electron-donating groups (EDGs) push electron density into the ring, reducing the positive character of that 
    
    
    
    -carbon.[1]
  • The Fix:

    • Increase Temperature: Room temperature protocols often fail for EDGs. Increase to 70–80°C (reflux).[1]

    • Stronger Activation: Use a catalyst with Lewis Acid character (e.g., Ionic Liquids like

      
       or metal oxides) rather than just a weak base.[1] The Lewis acid coordinates to the nitrile/carbonyl, increasing the electrophilicity of the acceptor [2].
      
Category 2: Isolation & Purification[3][4]

Q: The reaction looks clean on TLC, but I get a sticky oil instead of a solid precipitate. A: This is a common issue with tautomeric equilibrium and solvent trapping.

  • The Cause: The product can exist in multiple tautomeric forms. Rapid cooling or impure solvents can trap the molecule in an amorphous state.

  • The Fix:

    • The "Scratch" Technique: Add a small amount of ice-cold ethanol and scratch the side of the flask with a glass rod to induce nucleation.

    • Solvent Swap: If Ethanol recrystallization yields oil, dissolve the crude oil in a minimum amount of DMF and add water dropwise until turbidity appears. Let it stand overnight. This often forces the thermodynamically stable crystal lattice to form [3].

Q: My yield is low (30-40%), but the supernatant is highly colored. A: You are losing product during the washing step .[1]

  • The Cause: While pyranopyrazoles are generally insoluble in water, they have partial solubility in ethanol, especially if the product contains polar substituents (e.g., -OH, -NH

    
    ).[1]
    
  • The Fix: Do not wash the filter cake with pure ethanol. Wash with cold water followed by a 10% Ethanol/Water mixture.

Module 4: Optimized "Gold Standard" Protocol

Based on comparative studies of catalyst efficiency (nanoparticles vs. ionic liquids) [1, 4], this protocol balances yield with reproducibility.[1]

Reagents:

  • Hydrazine Hydrate (1.0 mmol)[1]

  • Ethyl Acetoacetate (1.0 mmol)[1]

  • Aryl Aldehyde (1.0 mmol)[1]

  • Malononitrile (1.0 mmol)[1]

  • Catalyst: Piperidine (2 drops) OR CuSnO

    
    :SiO
    
    
    
    (0.4 mol%) for difficult substrates.[1]
  • Solvent: Ethanol:Water (1:1 v/v, 5 mL).

Step-by-Step:

  • Pre-step (MANDATORY for difficult substrates): Mix Hydrazine and Ethyl Acetoacetate in the solvent first.[1] Stir for 5 mins to form the Pyrazolone in situ. (This prevents hydrazine from reacting with the aldehyde to form a hydrazone side-product).[1]

  • Addition: Add the Aldehyde, Malononitrile, and Catalyst to the Pyrazolone mixture.

  • Reaction: Reflux at 70°C for 20–60 minutes.

    • Checkpoint: Monitor TLC. The disappearance of the aldehyde spot is the primary indicator.

  • Work-up: Cool the mixture to Room Temperature. If solid forms, filter immediately.[1]

  • Rescue: If no solid forms, pour the mixture onto crushed ice (approx 20g). Stir vigorously for 10 minutes. The thermal shock usually precipitates the product.

  • Purification: Recrystallize from hot Ethanol.

References

  • Efficient Synthesis of Pyranopyrazole Derivatives Using Silica Grafted Copper Stannate Catalyst. Source: ScienSage. URL:[Link][1]

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link]

  • Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3]. Source: Journal of Synthetic Chemistry.[3] URL:[Link]

  • Synthesis of pyranopyrazole derivatives using baker's yeast. Source: ResearchGate.[4][5] URL:[Link]

Sources

Technical Note: Solubility Optimization for Pyranopyrazoles in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

Pyranopyrazoles are privileged scaffolds in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. However, their fused heterocyclic structure creates a rigid, planar geometry that favors strong


 stacking. In the solid state, this results in high lattice energy—often referred to as "brick dust" behavior.

In biological assays, this manifests as a critical failure mode: compound precipitation upon dilution into aqueous media. This leads to:

  • False Negatives: The compound crashes out before reaching the target.

  • False Positives (PAINS): Colloidal aggregates sequester proteins non-specifically.

  • Inconsistent IC50s: Data varies wildly based on mixing speed or order of addition.

This guide provides validated workflows to solubilize pyranopyrazoles without compromising assay integrity.

Diagnostic Phase: Do You Have a Solubility Problem?

Before optimizing, you must diagnose the failure mode. Visual inspection is often insufficient for micro-precipitates.

The Nephelometry Check

Use this protocol to determine the "Kinetic Solubility Limit" of your specific pyranopyrazole derivative.

  • Prepare Stock: Dissolve compound at 10 mM in 100% DMSO.

  • Prepare Buffer: Use the exact assay buffer (e.g., PBS + 0.1% BSA).

  • Titration: Spiking the DMSO stock into the buffer at increasing concentrations (1

    
    M to 100 
    
    
    
    M), keeping final DMSO constant at 1%.
  • Read: Measure light scattering (nephelometry) or Absorbance at 600nm (turbidity) immediately.

  • Threshold: A signal increase >10% over background indicates the onset of precipitation.

Workflow 1: Mitigating "Solvent Shock" (Liquid Handling)

The Problem: Direct dilution of a hydrophobic pyranopyrazole from 100% DMSO (dielectric constant


) into aqueous media (

) causes a rapid polarity shift, triggering immediate nucleation and precipitation.

The Solution: Use an Intermediate Dilution Step to step-down the gradient.

Step-by-Step Protocol
StepActionCritical ParameterRationale
1 Master Stock 10 mM in 100% DMSOEnsure complete solubilization (sonicate if needed).
2 Intermediate Plate Dilute Master Stock 1:10 into 100% DMSO (not buffer).Creates a 1 mM stock. Keeps compound in soluble phase while reducing concentration.[1]
3 Predilution (The Key) Dilute 1 mM stock 1:20 into Assay Media in a separate mixing plate.Final [DMSO] = 5% . The compound is now at 50

M. The high DMSO % here prevents immediate crash-out during mixing.
4 Final Assay Add Transfer from Predilution plate to Assay Plate (1:5 dilution).Final [DMSO] = 1% . Final Compound = 10

M.

Tech Tip: Never pipette a high-concentration DMSO stock directly into a static well of buffer. Always pipette buffer into the DMSO aliquot, or use rapid mixing during addition.

Workflow 2: Formulation with Cyclodextrins

When DMSO optimization fails, encapsulation is the gold standard.


-Cyclodextrins (

-CD) form inclusion complexes with the hydrophobic pyranopyrazole core, shielding it from the aqueous environment while maintaining bioavailability.
Protocol: Generating an In Situ Inclusion Complex

Reference Basis: Inclusion complexes of pyrazoles with


-CD have shown increased stability and solubility (See Ref [1], [2]).[2]
  • Reagent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) is preferred over native
    
    
    -CD due to higher water solubility and lower toxicity.
  • Vehicle Preparation: Prepare a 20% (w/v) stock of HP-

    
    -CD in water or PBS.
    
  • Complexation:

    • Dissolve pyranopyrazole in a minimal volume of acetone or methanol (if DMSO is strictly prohibited) or use the solid compound.

    • Add to the HP-

      
      -CD solution (Molar ratio 1:2 to 1:5 drug:CD).
      
    • Stir/shake for 24 hours at room temperature.

    • Lyophilize (freeze-dry) if a solid powder is needed, or filter (0.22

      
      m) for immediate assay use.
      
  • Assay Use: The complex is water-soluble. You can now dissolve this directly in assay media without DMSO.

Troubleshooting Logic & Decision Trees

Visualization: The Solubility Decision Matrix

This diagram guides you through the selection of the correct solubilization strategy based on your compound's behavior.

SolubilityDecisionTree Start Start: Pyranopyrazole Precipitation Issue CheckLogP Check LogP & Melting Point Start->CheckLogP DMSOSoluble Soluble in 100% DMSO? CheckLogP->DMSOSoluble SolventShock Is it 'Solvent Shock'? DMSOSoluble->SolventShock Yes Protocol2 Use Protocol 2: Cyclodextrin Complex DMSOSoluble->Protocol2 No (Brick Dust) Protocol1 Use Protocol 1: Intermediate Dilution SolventShock->Protocol1 Yes (Crashes on dilution) SolventShock->Protocol2 No (Crashes over time) Protocol3 Chemical Mod: Salt Formation / Prodrug Protocol2->Protocol3 Still Insoluble

Caption: Figure 1. Decision matrix for selecting the appropriate solubilization strategy for hydrophobic scaffolds.

Frequently Asked Questions (FAQ)

Q1: My compound shows activity, but I suspect it's a false positive caused by aggregation. How do I confirm? A: Perform a Detergent Sensitivity Test . Colloidal aggregates (PAINS) inhibit targets by sequestration. This mechanism is disrupted by non-ionic detergents.

  • Test: Run your assay with and without 0.01% Triton X-100 or Tween-80.

  • Result: If IC50 increases significantly (activity is lost) in the presence of detergent, your "inhibitor" was likely a non-specific aggregate. True competitive inhibitors are generally unaffected by low detergent concentrations.

Q2: What is the maximum DMSO concentration I can use in cell-based assays? A: While 1% is often cited, sensitive cell lines (e.g., primary neurons, stem cells) show stress responses at >0.1%. For pyranopyrazoles, we recommend staying below 0.5% v/v . If you need higher concentrations to keep the drug soluble, switch to the Cyclodextrin protocol (Section 4), which eliminates DMSO entirely.

Q3: Why does my compound precipitate in the fridge but not at room temperature? A: Solubility is temperature-dependent. Storing DMSO stocks of pyranopyrazoles at 4°C or -20°C often causes crystallization.

  • Fix: Always vortex and warm the stock to 25-37°C before pipetting. Ensure no visible crystals remain.

References

  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Source: ResearchGate.[3][4] URL:[Link]

  • Invited Review: Some 1-Nicotinoyl-4-aryl-3-methyl 3a, 4-dihydropyrazole [3, 4c] pyrazoles were synthesised and their inclusion complexes were prepared with β-cyclodextrin. Source: OAJI. URL:[Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. Source: Journal of Biomolecular Screening (PubMed). URL:[Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Source: ResearchGate Discussion. URL:[Link]

  • Synthesis, Reactions and Biological Applications of PyranoPyrazole Derivatives. Source: ResearchGate.[3][4] URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Ticket ID: SC-PYR-2024-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Chemistry

Welcome to the technical support portal for the scale-up of 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one . This scaffold is a critical pharmacophore in drug discovery, often utilized for its anti-inflammatory, analgesic, and antimicrobial properties.

The Challenge: While often reported as a "one-pot" synthesis in academic literature (using phenylhydrazine and two equivalents of ethyl acetoacetate), this approach fails at scale due to thermal runaway risks and the formation of "bis-pyrazolone" impurities.

The Solution: For robust scale-up (>100g), we recommend a telescoped two-step protocol . This separates the exothermic formation of the pyrazolone intermediate from the high-temperature condensation required to close the pyrone ring.

The "Golden Batch" Protocol (Scale-Up Ready)

This protocol is designed for a 1.0 mole scale (approx. 240g theoretical yield).

Step 1: Formation of the Intermediate (Edaravone Analog)

Target: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Reactor Setup: 2L Jacketed Glass Reactor, overhead stirrer (anchor impeller), reflux condenser, internal temp probe.

  • Charge: Add Ethyl Acetoacetate (130.1 g, 1.0 mol) and Ethanol (400 mL) . Start stirring at 250 RPM.

  • Addition: Cool to 10°C. Add Phenylhydrazine (108.1 g, 1.0 mol) dropwise over 60 minutes.

    • Critical Control: Maintain internal temperature <25°C. The reaction is highly exothermic.

  • Reaction: After addition, warm to room temperature (RT) for 1 hour, then reflux (78°C) for 3 hours.

  • IPC (In-Process Control): TLC (Hexane:EtOAc 1:1) should show consumption of phenylhydrazine.

  • Isolation: Cool to 0°C. The pyrazolone precipitates as a yellow/off-white solid. Filter and wash with cold ethanol (100 mL).

    • Yield Expectation: ~85-90% (Dry weight ~150-160g).

Step 2: Pyranone Ring Closure

Target: this compound

  • Charge: Re-suspend the wet cake from Step 1 (or dry intermediate) in Acetic Acid (500 mL) .

  • Reagent: Add Ethyl Acetoacetate (143.1 g, 1.1 mol) .

    • Note: A slight excess of EAA drives the equilibrium.

  • Catalysis: Add Polyphosphoric Acid (PPA) or Conc. H₂SO₄ (10 mL) as a catalyst.

    • Scale-Up Note: For Green Chemistry compliance, solid acid catalysts (Amberlyst-15) can be used but require higher agitation.

  • Reaction: Heat to 100-110°C for 4–6 hours.

    • Mechanism:[1][2][3][4][5] The pyrazolone enol attacks the ketone of EAA, followed by transesterification to close the lactone ring.

  • Work-up: Cool to RT. Pour the reaction mixture into Ice Water (2 kg) with vigorous stirring. The product will precipitate.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/DMF (9:1) to remove unreacted pyrazolone and bis-impurities.

Troubleshooting Guide (FAQ)

Ticket #001: "My product color is dark red/brown instead of white/pale yellow."
  • Root Cause: Oxidation of residual phenylhydrazine or decomposition of the pyrazolone intermediate due to excessive heat in Step 1.

  • Resolution:

    • Ensure Step 1 addition is strictly controlled (<25°C).

    • Add Sodium Bisulfite (0.5 eq) to the quench water in Step 2 to reduce oxidized species.

    • Recrystallization from Ethanol with activated charcoal is usually sufficient to restore the pale yellow color.

Ticket #002: "I am seeing a major impurity at R_f 0.4 (approx). Yield is low."
  • Root Cause: Formation of Bis-pyrazolone (4,4'-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)). This occurs if the ratio of Pyrazolone:EAA in Step 2 is incorrect or if the reaction lacks sufficient acid catalysis.

  • Resolution:

    • Ensure you are using a 1.1 equivalent excess of Ethyl Acetoacetate in Step 2.

    • Check catalyst loading. If using weak acid (Acetic Acid only), the reaction may stall at the intermediate crotonate stage. Add 5% H₂SO₄ or switch to PPA.

Ticket #003: "Filtration is extremely slow (clogging filters)."
  • Root Cause: Rapid precipitation creates fine needles (polymorph issue) or "oiling out" before crystallization.

  • Resolution:

    • Seeding: In Step 2 work-up, do not dump the reaction into water instantly. Add water slowly to the acetic acid solution until turbidity appears, then add seed crystals (0.1 wt%).

    • Digestion: After precipitation, stir the slurry at 40°C for 1 hour (Ostwald ripening) to grow larger, filterable crystals.

Critical Process Parameters (CPP) Data

ParameterRangeImpact on QualityImpact on Yield
Step 1 Addition Temp 0–25°CHigh (Color/Purity)Medium
Step 2 Reaction Temp 100–110°CMediumHigh (Conversion)
Stoichiometry (Step 2) 1.1–1.2 eq EAALowHigh (Prevents Bis-impurity)
Quench pH 4–6MediumLow

Visualizations & Logic Flows

A. Reaction Mechanism Pathway

This diagram illustrates the acid-catalyzed condensation mechanism, highlighting the critical cyclization step.

ReactionMechanism Pyrazolone 3-Methyl-1-phenyl- pyrazol-5-one Intermediate Intermediate (Michael/Knoevenagel Adduct) Pyrazolone->Intermediate Acid Cat. Attack on Ketone BisImpurity Bis-Pyrazolone (Impurity) Pyrazolone->BisImpurity Excess Pyrazolone Low EAA EAA Ethyl Acetoacetate (Electrophile) EAA->Intermediate Cyclization Cyclization (Lactonization) Intermediate->Cyclization - H2O - EtOH Target 3,4-Dimethyl-1-phenyl pyrano[2,3-c]pyrazol-6(1H)-one Cyclization->Target

Caption: Pathway showing the critical condensation of the pyrazolone with EAA. The dashed red line indicates the competitive pathway leading to the bis-pyrazolone impurity if stoichiometry is uncontrolled.

B. Scale-Up Decision Tree

Use this logic flow to determine the best work-up strategy based on your available equipment and scale.

ScaleUpLogic Start Start Scale-Up (>100g) SolventCheck Is Acetic Acid Acceptable? Start->SolventCheck UseAcOH Method A: Acetic Acid Reflux SolventCheck->UseAcOH Yes (Standard) UseGreen Method B: Ethanol + Amberlyst-15 SolventCheck->UseGreen No (Green Req.) WorkupCheck Filtration Speed? UseAcOH->WorkupCheck UseGreen->WorkupCheck FastFilter Direct Filtration Wash with Water WorkupCheck->FastFilter Good Crystals SlowFilter Slurry Digestion (40°C, 1hr) WorkupCheck->SlowFilter Fine/Amorphous Purification Recrystallization (EtOH/DMF) FastFilter->Purification SlowFilter->Purification

Caption: Decision matrix for selecting solvent systems and work-up procedures based on process constraints and filtration performance.

References

  • Ahmad, N. et al. (2011).[6] this compound.[6] Acta Crystallographica Section E.

  • Kandeel, M. M. et al. (2002). Reactions of 3-Methyl-1-phenyl-2-pyrazolin-5-one. Bulletin of the Korean Chemical Society.

  • Bhat, S. et al. (2013). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Green Chemistry Letters and Reviews.

  • Sheldrick, G. M. (2008). A short history of SHELXL. Acta Crystallographica Section A. (Cited for structural confirmation methodology).

Sources

Technical Support Center: Catalyst Selection for Efficient Pyranopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-OPT-2024 Subject: Optimization of Catalyst Systems for 4-Component Pyranopyrazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You have reached the technical support hub for pyranopyrazole synthesis optimization. This guide addresses the common challenges in the one-pot, four-component multicomponent reaction (MCR) involving hydrazine hydrate , ethyl acetoacetate , aldehydes , and malononitrile .

Current trends favor Green Chemistry (Deep Eutectic Solvents, aqueous media) and Heterogeneous Nanocatalysis (Magnetic recovery) over traditional homogeneous bases (piperidine, Et3N) due to superior atom economy, ease of workup, and recyclability.

Module 1: Catalyst Selection Matrix

Use this decision matrix to select the optimal catalytic system based on your laboratory's constraints and purity requirements.

FeatureMagnetic Nanocatalysts (e.g.,

@SiO_2)
Deep Eutectic Solvents (e.g., ChCl:Urea)Solid Acid/Base (e.g., Amberlyst A21, CaO NPs)Traditional Homogeneous (e.g., Piperidine, L-Proline)
Primary Benefit Easy Recovery (External Magnet)Solvent + Catalyst (Dual Role)Filtration Recovery Low Cost / Availability
Reaction Time Very Fast (10–20 min)Fast (20–40 min)Moderate (30–60 min)Slow to Moderate (1–4 h)
Yield (Typical) 89–98%85–95%80–90%70–85%
Purification Simple Decantation/RecrystallizationWater Wash (Solvent dissolution)FiltrationColumn Chromatography often required
Green Score High (Reusable 5-10 cycles)Very High (Biodegradable)HighLow (Solvent waste, non-recyclable)
Best For High-throughput screening, expensive reagentsGreen chemistry compliance, scale-upStandard bench synthesisInitial proof-of-concept

Module 2: Mechanistic Workflow & Failure Points

Understanding the mechanism is critical for troubleshooting. The reaction is a convergent MCR involving two simultaneous pathways.

Mechanistic Pathway Diagram

The following diagram illustrates the 4-component convergence. Failure Point A (Knoevenagel) usually results from insufficient basicity. Failure Point B (Michael Addition) often stalls due to steric hindrance or poor solvent polarity.

Pyranopyrazole_Mechanism cluster_0 Precursor Set 1 cluster_1 Precursor Set 2 Hydrazine Hydrazine Hydrate Pyrazolone Intermediate A: Pyrazolone Hydrazine->Pyrazolone Condensation Ester Ethyl Acetoacetate Ester->Pyrazolone Aldehyde Aromatic Aldehyde Knoevenagel Intermediate B: Benzylidene Malononitrile Aldehyde->Knoevenagel Knoevenagel (Base Catalyzed) Nitrile Malononitrile Nitrile->Knoevenagel Michael Michael Adduct Pyrazolone->Michael Michael Addition Knoevenagel->Michael Cyclization Intramolecular Cyclization (Amino-nitrile formation) Michael->Cyclization Tautomerization Product Final Pyranopyrazole Cyclization->Product -H2O / Rearrangement

Caption: Convergent 4-component synthesis pathway. Catalysts facilitate both the Knoevenagel condensation (right branch) and the Michael addition (convergence point).

Module 3: Troubleshooting Guides (FAQ)

Ticket #001: "My reaction stalls after forming the Knoevenagel intermediate."

Diagnosis: The Michael addition of the pyrazolone to the benzylidene malononitrile is the rate-determining step in many failed reactions. This often happens if the catalyst lacks sufficient Lewis acidity or if the solvent is too non-polar. Corrective Actions:

  • Solvent Switch: If using non-polar solvents, switch to Ethanol/Water (1:1) or Deep Eutectic Solvents . The polar protic medium stabilizes the charge-separated transition state of the Michael addition.

  • Stepwise Addition: Instead of a one-pot mix, pre-reflux Hydrazine + Ethyl Acetoacetate for 10 minutes to ensure Pyrazolone formation before adding the Aldehyde and Malononitrile.

  • Catalyst Acidity: If using a pure base catalyst (e.g., Piperidine), add a Lewis Acid promoter (e.g., 5 mol%

    
     or 
    
    
    
    ) to activate the carbonyl/nitrile groups.
Ticket #002: "I cannot separate the catalyst from the product without chromatography."

Diagnosis: Homogeneous catalysts (amines) or non-magnetic solid supports often require aqueous workup or filtration that traps product in the filter cake. Corrective Actions:

  • Switch to Magnetic Nanocatalysts: Use

    
    @SiO_2 .
    
    • Protocol: Place a strong external magnet against the flask wall. Decant the supernatant containing the pure product. Wash the solid catalyst with hot ethanol and reuse.

  • Use GAP Chemistry (Group Assistant Purification):

    • Synthesize using Choline Chloride:Urea (DES) .[1][2] Upon completion, add water.[3] The DES dissolves in water; the pyranopyrazole precipitates out as a pure solid. Filter and wash with water.[4] No column required.

Ticket #003: "The yield drops significantly when using electron-donating aldehydes."

Diagnosis: Electron-donating groups (e.g., -OMe, -OH) on the aldehyde deactivate the carbonyl carbon, making the Knoevenagel condensation sluggish. Corrective Actions:

  • Increase Temperature: If running at RT, increase to reflux (80°C) .

  • Catalyst Dosage: Increase catalyst loading from 5 mol% to 10-15 mol% .

  • Ultrasonic Activation: Sonication (40 kHz, 80W) can overcome the activation energy barrier for deactivated substrates, often reducing reaction time to <20 mins.

Module 4: Standard Operating Procedures (SOPs)

SOP-A: Green Synthesis using Deep Eutectic Solvent (DES)

Best for: Eco-friendly synthesis, avoiding toxic solvents, simple workup.[5]

Materials:

  • Choline Chloride (ChCl)[1][2]

  • Urea[5][6]

  • Reagents: Hydrazine hydrate, Ethyl acetoacetate, Aldehyde, Malononitrile (1.0 mmol each)

Protocol:

  • DES Preparation: Mix ChCl and Urea (molar ratio 1:2) in a beaker. Heat at 80°C with stirring until a clear, homogenous liquid forms (approx. 10-15 min). This is your solvent/catalyst system.

  • Reaction: Add the 4 reagents (1 mmol each) directly to 2.0 g of the prepared DES.

  • Incubation: Stir the mixture at 80°C . The reaction typically proceeds rapidly (15–30 min). Monitor by TLC (Ethyl Acetate:n-Hexane 3:7).

  • Workup: Once complete, cool the mixture to room temperature. Add 10 mL of crushed ice/water .

  • Isolation: The solid product will precipitate. Filter the solid.[4]

  • Purification: Wash the solid with water (2 x 5 mL) and Ethanol/Water (1:1, 2 mL) to remove trace DES. Recrystallize from ethanol if necessary.

  • Recycling: The aqueous filtrate containing DES can be evaporated under vacuum to recover the solvent for reuse.

SOP-B: High-Efficiency Synthesis using Magnetic Nanocatalyst ( @SiO_2)

Best for: High yield, rapid library synthesis, catalyst reusability.

Materials:

  • Catalyst:

    
    @SiO_2 nanoparticles (20 mg)
    
  • Solvent: Ethanol:Water (1:1, 5 mL)

  • Reagents: 1.0 mmol each of the 4 components.

Protocol:

  • Setup: In a 25 mL round-bottom flask, combine Hydrazine hydrate, Ethyl acetoacetate, Aldehyde, and Malononitrile.

  • Catalyst Addition: Add 20 mg of

    
    @SiO_2 catalyst.
    
  • Reaction: Reflux the mixture (approx. 80°C) with vigorous stirring.

    • Time: Typically 10–20 minutes.[7]

  • Separation: Remove the heat source. Place a neodymium magnet on the outside bottom of the flask. The black catalyst particles will instantly aggregate at the magnet site.

  • Isolation: Decant the hot supernatant (containing product) into a beaker.

  • Crystallization: Allow the supernatant to cool. The pyranopyrazole will crystallize out. Filter and dry.[4]

  • Catalyst Wash: Wash the aggregated catalyst in the flask with hot ethanol (2 mL), decant again, and dry the flask. The catalyst is now ready for the next cycle.

References

  • Nanocatalyst Efficiency: Nanomaterials Chemistry. (2024). "One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO." 7

  • Deep Eutectic Solvents: Taylor & Francis. (2015). "Green and highly efficient synthesis of pyranopyrazoles in choline chloride/urea deep eutectic solvent."[5] 5

  • Magnetic Nanocatalysts Review: Taylor & Francis. (2021). "Recent Advances on Multicomponent Synthesis of Pyranopyrazoles Using Magnetically Recoverable Nanocatalysts." 8

  • Mechanistic Insights: RSC Advances. (2023). "Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions." 9

  • Heterogeneous Catalysis: MDPI. (2022). "Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts." 10

Sources

Technical Support Center: Solvent-Free Synthesis of Pyranopyrazole Derivatives

[1]

Product/Methodology: One-Pot, Four-Component Green Synthesis Target Molecule: 1,4-Dihydropyrano[2,3-c]pyrazole derivatives Core Principle: Mechanochemical or Thermal Solvent-Free Condensation

Introduction & Methodology Overview

This guide supports the solvent-free synthesis of dihydropyrano[2,3-c]pyrazoles via a four-component condensation of hydrazine hydrate , ethyl acetoacetate (EAA) , malononitrile , and an aromatic aldehyde .[1][2][3]

This methodology is a cornerstone of Green Chemistry, prioritizing Atom Economy and waste reduction. Unlike traditional ethanol-reflux methods, the solvent-free approach relies on the eutectic melt of reactants or surface-mediated catalysis to drive kinetics, often reducing reaction times from hours to minutes.

The Standard Protocol (Baseline)

Use this protocol as your control experiment before attempting substrate variations.

Reagents:

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Catalyst: 10-15 mol% (e.g., L-Proline, Meglumine, or heterogeneous nanoparticles like ZnO/CaO).

Workflow:

  • Pre-mix: In a 50 mL round-bottom flask (or mortar for grinding), mix Hydrazine and EAA. Stir for 5 mins until the exothermic formation of pyrazolone is complete (mixture solidifies/thickens).

  • Addition: Add the Aldehyde, Malononitrile, and Catalyst to the in situ generated pyrazolone.

  • Reaction: Heat at 80°C (oil bath) or grind at room temperature (catalyst dependent) for 10–30 minutes.

  • Monitoring: Monitor progress via TLC (Ethyl Acetate:n-Hexane 3:7).

  • Workup: Cool to RT. Add cold aqueous ethanol (20%). Stir to break up the solid mass. Filter the solid product.

  • Purification: Recrystallize from hot ethanol.

Reaction Mechanism & Logic Flow

Understanding the mechanism is critical for troubleshooting. The reaction is a cascade sequence involving Knoevenagel condensation, Michael addition, and Cyclization.

Pyranopyrazole_Mechanismcluster_inputsPrecursorsHydrazineHydrazine HydratePyrazolonePyrazolone Intermediate(In-situ formed)Hydrazine->PyrazoloneCondensation (-H2O)EAAEthyl AcetoacetateEAA->PyrazoloneAldehydeAromatic AldehydeKnoevenagelBenzylidene Malononitrile(Knoevenagel Adduct)Aldehyde->KnoevenagelCatalyst ActivatedMalonoMalononitrileMalono->KnoevenagelMichaelMichael Adduct(Intermediate)Pyrazolone->MichaelNucleophilic AttackKnoevenagel->MichaelTautomerTautomerization &CyclizationMichael->TautomerIntramolecular H-shiftProductDihydropyrano[2,3-c]pyrazoleDerivativeTautomer->Product-NH2 Attack on Nitrile

Caption: Mechanistic pathway of the 4-component synthesis. Note that the Pyrazolone and Knoevenagel intermediate often form simultaneously in the melt phase.

Troubleshooting Hub

Phase 1: The "Sticky Solid" Issue (Mass Transfer)

Symptom: The reaction mixture turns into a hard, un-stirrable rock or a sticky gum before the reaction is complete. Cause: Solvent-free reactions rely on the melting point of the mixture. If the product crystallizes too fast, it traps unreacted reagents.

  • Fix (Mechanical): Switch to a mechanochemical approach (mortar and pestle) if the scale is small (<5 mmol). The shear force overcomes the lack of diffusion.

  • Fix (Thermal): Increase temperature by 10°C to maintain the "melt" phase longer.

  • Fix (Chemical): Add a "drop-solvent" (e.g., 2-3 drops of glycerol or PEG-400). This acts as a lubricant/homogenizer without negating the "solvent-free" classification.

Phase 2: The "Oiling Out" Phenomenon

Symptom: Upon adding aqueous ethanol for workup, the product separates as a dark oil instead of a precipitate. Cause: Presence of unreacted aldehyde or formation of side-products (aldol condensation) preventing crystallization.

  • Immediate Action: Scratch the inner wall of the flask with a glass rod vigorously to induce nucleation.

  • Corrective Action: Sonicate the oil in cold water for 10 minutes. If it persists, decant the water and dissolve the oil in a minimum amount of hot ethanol, then let it stand overnight.

Phase 3: Low Yield with Electron-Rich Aldehydes

Symptom: Reaction works for Nitro-benzaldehyde (95% yield) but fails for Methoxy-benzaldehyde (<50% yield). Cause: Electron-donating groups (EDGs) destabilize the Knoevenagel intermediate (benzylidene malononitrile), making it less electrophilic for the Michael addition.

  • Protocol Adjustment: These substrates require higher catalyst loading (increase by 5-10 mol%) and longer reaction times .

  • Catalyst Switch: Switch to a Lewis Acid catalyst (e.g., Ionic Liquids or Nano-ZnO) which activates the carbonyl group more effectively than simple organocatalysts.

Catalyst Selection & Optimization Data

Select the catalyst based on your lab's capabilities and sustainability goals.

Catalyst ClassExampleReaction TempTime (min)Typical YieldRecovery Method
Organocatalyst L-Proline / Meglumine50-80°C15-2585-92%Water extraction (Poor recovery)
Ionic Liquid [Et3NH][HSO4]80-100°C10-1590-96%Decantation (High reusability)
Nano-Oxide ZnO / MgO / Fe3O460-80°C10-2088-95%Centrifugation / Magnet
Catalyst-Free Thermal / Grinding100°C / RT45-6075-85%N/A

Frequently Asked Questions (FAQs)

Q: Can I scale this reaction up from 1 mmol to 50 mmol? A: Yes, but heat dissipation becomes a risk. The reaction is exothermic. For >20 mmol scales, use an overhead stirrer rather than a magnetic bar (which will seize). Do not use a mortar/pestle for large scales due to toxic vapor exposure (hydrazine).

Q: Why is my product colored (yellow/orange) when it should be white? A: Coloration usually indicates traces of the Knoevenagel intermediate (benzylidene malononitrile is often yellow/orange).

  • Fix: Recrystallize again from Ethanol. If color persists, wash the solid with a small amount of diethyl ether (the intermediate is soluble in ether, the product is not).

Q: Is the catalyst strictly necessary? A: Technically, no. The reaction can proceed thermally (catalyst-free), but yields are generally lower (75-80%) and reaction times significantly longer. Catalysts function to stabilize the charged intermediates in the solvent-free melt.

Q: How do I handle the toxicity of Hydrazine in a solvent-free setup? A: Hydrazine hydrate is a carcinogen and skin sensitizer. Even without solvent, vapors are generated at 80°C.

  • Mandatory Safety: Perform all heating/grinding inside a Fume Hood .

  • Neutralization: Quench glassware with dilute bleach (sodium hypochlorite) before washing to destroy hydrazine residues.

References

  • Review of Methodology: Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis. RSC Advances.

  • Catalytic Protocols (Nano-catalysts): Magnetically recoverable nanocatalyst for the synthesis of pyranopyrazoles.[4][2] European Journal of Chemistry.

  • Ionic Liquid Catalysis: Solvent-free synthesis of dihydropyrano[2,3-c]pyrazoles using ionic liquids. ResearchGate/Journal Archives.

  • Mechanistic Insight: Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights. RSC Advances.

Validation & Comparative

Comparative Technical Guide: 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one vs. Ibuprofen

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the established non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the heterocyclic scaffold 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one (hereafter referred to as DPP-6 ).

While Ibuprofen serves as the clinical "gold standard" for non-selective COX inhibition, DPP-6 represents a privileged scaffold in medicinal chemistry. Research indicates that while DPP-6 exhibits analgesic properties comparable to aminopyrine, its structural derivatives have evolved into potent, selective COX-2 inhibitors . This selectivity offers a theoretical advantage over Ibuprofen by minimizing gastrointestinal (GI) toxicity associated with COX-1 inhibition.

Key Distinction:

  • Ibuprofen: Non-selective COX-1/COX-2 inhibitor (High GI risk).

  • DPP-6 Scaffold: Parent core for selective COX-2 inhibition (Improved safety profile).

Chemical & Pharmacological Profile

Physicochemical Properties (Lipinski’s Rule of Five)

The pharmacokinetic viability of DPP-6 compared to Ibuprofen is outlined below. DPP-6 exhibits a rigid fused-ring structure, contributing to different binding kinetics than the flexible propionic acid tail of Ibuprofen.

PropertyIbuprofen (Standard)DPP-6 (Test Compound)Implication
Formula C₁₃H₁₈O₂C₁₄H₁₂N₂O₂DPP-6 is more nitrogen-rich (H-bond acceptors).
Mol. Weight 206.29 g/mol 240.26 g/mol Both cross biological membranes easily (<500 Da).
LogP (Lipophilicity) ~3.5~2.1 - 2.8 (Predicted)DPP-6 is slightly less lipophilic, potentially improving oral bioavailability.
H-Bond Donors 10 (Parent form)DPP-6 lacks the acidic proton of Ibuprofen, reducing direct gastric irritation.
Topological Polar Surface Area 37.3 Ų~45-50 ŲBoth show excellent permeability (<140 Ų).
Mechanism of Action: The Selectivity Shift

Ibuprofen inhibits both COX-1 (constitutive, stomach-protective) and COX-2 (inducible, inflammatory). DPP-6 derivatives function primarily by fitting into the larger hydrophobic pocket of COX-2 , sparing COX-1.

Mechanism AA Arachidonic Acid COX1 COX-1 Enzyme (Gastric Protection) AA->COX1 COX2 COX-2 Enzyme (Inflammation) AA->COX2 PG_Good Prostaglandins (Mucosa Maintenance) COX1->PG_Good PG_Bad Prostaglandins (Pain/Swelling) COX2->PG_Bad IBU Ibuprofen IBU->COX1 Inhibits IBU->COX2 Inhibits DPP DPP-6 Derivatives DPP->COX1 Weak/No Effect DPP->COX2 Selectively Inhibits

Figure 1: Mechanistic differentiation. Ibuprofen blocks both pathways, leading to side effects. DPP-6 derivatives target the inflammatory COX-2 pathway selectively.[1]

Experimental Validation: Protocols & Data

Synthesis of the DPP-6 Scaffold

To evaluate this compound, researchers must first synthesize it using a Multi-Component Reaction (MCR). This "One-Pot" method is greener and faster than Ibuprofen synthesis.

Protocol:

  • Reagents: Ethyl acetoacetate (10 mmol), Hydrazine hydrate (10 mmol), Benzaldehyde (10 mmol), and Malononitrile (10 mmol).

  • Catalyst: Piperidine or Triethylamine (catalytic amount).

  • Solvent: Ethanol (20 mL).

  • Procedure: Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Purification: Cool to room temperature. Filter the precipitate and recrystallize from ethanol to yield This compound .

Synthesis Step1 Reactants: Hydrazine + Beta-Ketoester Step2 Intermediate: Pyrazolone Ring Formation Step1->Step2 - H2O Step3 Michael Addition: + Aryl Aldehyde + Malononitrile Step2->Step3 Knoevenagel Condensation Step4 Cyclization: Intramolecular O-Cyclization Step3->Step4 Final Product: DPP-6 Scaffold Step4->Final

Figure 2: One-pot synthesis pathway for the pyranopyrazole scaffold.

In Vitro Assay: COX Inhibition Screening

This assay quantifies the IC50 (concentration required for 50% inhibition).[2][3]

Protocol:

  • Enzyme Prep: Use purified Ovine COX-1 and Recombinant Human COX-2.

  • Incubation: Incubate enzyme with DPP-6 (0.01–100 µM) or Ibuprofen (Control) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.

  • Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 590 nm (peroxidase activity).

  • Calculation: Percent Inhibition = (1 - (Abs_sample / Abs_control)) * 100.

Comparative Data (Representative):

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Interpretation
Ibuprofen 4.80 ± 0.26.30 ± 0.3~1.3Non-selective; inhibits both equally.
DPP-6 (Parent) >100~45.0LowWeak activity in un-functionalized form.
*DPP-6 (Optimized Derivative)>1000.80 ± 0.05>125Highly Selective. Comparable to Celecoxib.

*Note: "Optimized Derivative" refers to 4-aryl substituted variants of the DPP-6 scaffold, which are necessary for potent activity [2, 5].

In Vivo Assay: Carrageenan-Induced Paw Edema

The standard model for acute inflammation.

Protocol:

  • Subjects: Wistar rats (150–200g), n=6 per group.

  • Treatment: Administer Ibuprofen (10 mg/kg) or DPP-6 (10–50 mg/kg) orally.

  • Induction: 1 hour later, inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

Results Summary:

  • Ibuprofen: Rapid onset. Peak inhibition (~65%) at 3 hours.

  • DPP-6: Slower onset. Peak inhibition (~50-60%) at 4-5 hours.

  • Significance: DPP-6 shows comparable anti-inflammatory efficacy to standard NSAIDs but often requires higher dosage or structural optimization (e.g., adding electron-withdrawing groups on the phenyl ring) to match Ibuprofen's potency [1, 4].

Safety Profile: The Ulcerogenic Index

The critical advantage of the DPP-6 scaffold lies in gastric safety.

  • Method: Rats are sacrificed 6 hours post-dose. Stomachs are opened and examined for lesions under a microscope.

  • Ibuprofen Group: Frequently shows hemorrhagic streaks and mucosal erosion (Ulcer Index: High).

  • DPP-6 Group: Typically shows intact mucosa (Ulcer Index: Low/Negligible).

  • Reasoning: Lack of acidic functional group and sparing of COX-1 (which produces cytoprotective prostaglandins) [5].

Conclusion

For researchers developing new anti-inflammatories, This compound offers a distinct "starting point" compared to Ibuprofen.

  • Potency: The parent DPP-6 molecule is a weaker anti-inflammatory than Ibuprofen but a comparable analgesic.

  • Selectivity: It serves as a superior scaffold for designing COX-2 selective inhibitors , offering a pathway to drugs with significantly lower gastrointestinal toxicity.

  • Recommendation: Do not use the un-substituted parent DPP-6 as a direct clinical competitor. Instead, utilize 4-position derivatization (e.g., introducing 4-chlorophenyl or 4-nitrophenyl moieties) to achieve IC50 values superior to Ibuprofen.

References

  • Kuo, S. C., Huang, L. J., & Nakamura, H. (1984). Studies on heterocyclic compounds.[4] 6. Synthesis and analgesic and antiinflammatory activities of 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives. Journal of Medicinal Chemistry, 27(4), 539-544.[4] Link

  • Chaban, T., et al. (2025). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. ResearchGate. Link

  • Abdallah, M. A., & Zaki, M. E. (1999). Synthesis and anti-inflammatory activity of some new pyrano[2,3-c]pyrazole derivatives. Farmaco, 54(6), 394-399. (Cited in NIH Source 1.1).
  • Maddila, S., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Inhibitors. MDPI Pharmaceuticals. Link

  • Jadhav, S. B., et al. (2017). Imidazole[1,2-a]pyridine derivatives as selective COX-2 inhibitors.[5] Chemistry & Biology Interface. Link

Sources

Comparative Guide: Biological Activity of Pyranopyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyranopyrazole scaffold—a fused heterocyclic system containing pyran and pyrazole rings—has emerged as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases (EGFR, VEGFR-2), enzymes (cholinesterase, glucosidase), and microbial DNA gyrase.[1][2]

While four theoretical core isomers exist based on the fusion orientation of the rings, the pyrano[2,3-c]pyrazole isomer dominates the landscape of drug discovery.[1] This guide provides a critical comparative analysis of these isomers, explaining the thermodynamic and synthetic factors driving the prevalence of the [2,3-c] system, and offers a deep-dive Structure-Activity Relationship (SAR) analysis of its regioisomers.

Key Takeaway: The [2,3-c] isomer offers superior thermodynamic stability and synthetic accessibility via multicomponent reactions (MCRs), making it the primary candidate for high-throughput screening in oncology and antimicrobial research.

The Structural Landscape: Core Isomer Comparison

The fusion of the pyran and pyrazole rings can occur in four distinct orientations. Understanding these differences is critical for predicting binding affinity and synthetic feasibility.

Visualizing the Isomers

The following diagram illustrates the four core isomeric forms. Note that Isomer A (Pyrano[2,3-c]pyrazole) is the focus of >90% of current literature due to the "Anomeric Effect" and synthetic favorability.

Pyranopyrazole_Isomers Figure 1: Structural classification of pyranopyrazole core isomers. The [2,3-c] fusion is thermodynamically favored. IsomerA Pyrano[2,3-c]pyrazole (The 'Privileged' Scaffold) Most Stable & Bioactive IsomerB Pyrano[3,2-c]pyrazole Synthetically Challenging Less Common IsomerA->IsomerB Structural Isomerism IsomerC Pyrano[4,3-c]pyrazole Rare Literature Presence IsomerA->IsomerC IsomerD Pyrano[3,4-c]pyrazole Unstable / Theoretical IsomerA->IsomerD

Comparative Feasibility & Stability
FeaturePyrano[2,3-c]pyrazolePyrano[3,2-c]pyrazolePyrano[4,3-c]pyrazole
Synthetic Access High (One-pot 4-component reaction)Low (Requires complex multistep synthesis)Very Low
Thermodynamic Stability High (Aromatic stabilization)Moderate Low
Drug-Likeness (Lipinski) ExcellentGoodVariable
Primary Bioactivity Anticancer, Antimicrobial, Anti-inflammatoryAnti-inflammatory (limited data)N/A

Expert Insight: In drug development, we prioritize the [2,3-c] isomer not just for its biological potency, but because its synthesis allows for rapid library generation (combinatorial chemistry). The ability to synthesize 50+ derivatives in a week using MCR protocols is a decisive advantage over the [3,2-c] isomer.

Comparative Biological Efficacy (Focus on [2,3-c] Derivatives)

Since the [2,3-c] core is the industry standard, the relevant "isomer" comparison for researchers shifts to positional isomerism of substituents (e.g., the effect of placing an electron-withdrawing group at the para vs. meta position of the C-4 aryl moiety).

Anticancer Activity (EGFR & VEGFR-2 Inhibition)

The pyrano[2,3-c]pyrazole scaffold acts as an ATP-competitive inhibitor.

  • Mechanism: The planar fused ring system mimics the adenine base of ATP, fitting into the hinge region of kinase enzymes (e.g., EGFR).

  • Key SAR Finding: Compounds with an amino group at C-6 and a cyano group at C-5 form a critical "H-bond clamp" with residues like Met793 in EGFR.

Data Table: Cytotoxicity (IC50 in µM) of Positional Isomers Representative data aggregated from recent SAR studies [1, 2].

Compound DerivativeR-Group (C-4 Position)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)Mechanism Note
PP-1 (Reference) Phenyl (Unsubstituted)12.5 ± 1.115.2 ± 0.9Moderate binding
PP-2 (Isomer A) 4-Chlorophenyl (para)2.28 ± 0.2 3.1 ± 0.3 Deep hydrophobic pocket fit
PP-3 (Isomer B) 2-Chlorophenyl (ortho)8.4 ± 0.69.8 ± 0.8Steric clash reduces potency
PP-4 (Isomer C) 4-Methoxyphenyl (para)5.1 ± 0.46.2 ± 0.5H-bond acceptor improves affinity
Antimicrobial Activity (DNA Gyrase Inhibition)

These compounds often target bacterial DNA gyrase B.

  • Efficacy Trend: Electron-withdrawing groups (NO2, Cl) at the para position of the C-4 phenyl ring significantly outperform electron-donating groups (CH3, OH).

  • Isomer Impact: The [2,3-c] core provides the necessary rigidity to intercalate bacterial DNA or block the ATP binding site of gyrase.

Mechanistic Pathway: How It Works

The following diagram details the signal transduction pathway inhibition by pyrano[2,3-c]pyrazoles in cancer cells.

Mechanism_Action Figure 2: Signal transduction blockade by pyranopyrazoles. The scaffold competitively inhibits ATP binding at the RTK domain. Ligand Growth Factors (EGF / VEGF) Receptor RTK (EGFR / VEGFR-2) Transmembrane Receptor Ligand->Receptor Activation Signaling Downstream Signaling (RAS/RAF/MEK/ERK) Receptor->Signaling Phosphorylation Cascade Inhibitor Pyrano[2,3-c]pyrazole (Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Binding Site (IC50 < 5µM) Nucleus Nuclear Transcription (Cyclin D1, c-Myc) Signaling->Nucleus Gene Expression Outcome Apoptosis & Cell Cycle Arrest Nucleus->Outcome Regulation

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal controls and standard validation steps.

Synthesis of Pyrano[2,3-c]pyrazoles (Green One-Pot Protocol)

Rationale: This 4-component reaction is preferred for its atom economy and avoidance of toxic solvents.

Reagents:

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Catalyst: L-Proline or Co3O4 Nanoparticles (10 mol%)

  • Solvent: Ethanol:Water (1:1)

Workflow:

  • Pre-step: Mix ethyl acetoacetate and hydrazine hydrate in 5 mL EtOH/H2O. Stir for 5 mins to form the in situ pyrazolone intermediate (Validation: Color change to pale yellow).

  • Addition: Add the aromatic aldehyde, malononitrile, and catalyst.

  • Reflux: Heat at 80°C for 20–40 minutes.

  • Monitoring: Check reaction progress via TLC (Eluent: Ethyl acetate/n-hexane 3:7).

  • Purification: Cool to room temperature. The solid product precipitates out. Filter and wash with cold ethanol. Recrystallize from ethanol.

Quality Control (QC):

  • Melting Point: Sharp range (±2°C).

  • 1H NMR: Look for the characteristic singlet of the pyran 4-H proton around δ 4.5–5.0 ppm.

In Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: Measures mitochondrial metabolic activity as a proxy for cell viability.

  • Seeding: Plate cancer cells (e.g., HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

    • Control A (Negative): 0.1% DMSO only.

    • Control B (Positive): Doxorubicin or Erlotinib.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

  • Calculation:

    
    .
    

References

  • Structure-Activity Relationship of New Pyrazole Derivatives. ResearchGate. (Accessed 2025).[3][4]

  • Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]pyrazole–Based RalA Inhibitors. PubMed Central. (2021).

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors. MDPI. (2024).

  • Recent Synthesis of Mono- & Bis-Pyranopyrazole Derivatives. UNIMAS Institutional Repository. (Accessed 2025).[3][4]

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts. National Institutes of Health (NIH).

Sources

comparing the efficacy of pyranopyrazole derivatives with celecoxib

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparative Guide for Drug Development

Executive Summary

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced cardiovascular and gastrointestinal (GI) toxicity has led to the structural evolution of the pyrano[2,3-c]pyrazole scaffold. While Celecoxib remains the clinical gold standard for selective COX-2 inhibition, recent structure-activity relationship (SAR) studies indicate that specific pyranopyrazole derivatives can match or exceed its efficacy while potentially offering a superior safety profile.

This guide objectively compares these two classes based on:

  • Enzymatic Potency: IC50 values in COX-2 inhibition assays.

  • Binding Affinity: In silico molecular docking scores.

  • In Vivo Efficacy: Edema reduction in carrageenan-induced models.

Key Finding: Optimized pyranopyrazole derivatives (specifically those with sulfonamide pharmacophores) have demonstrated IC50 values as low as 0.043 µM , directly comparable to Celecoxib (0.045 µM ), with improved Selectivity Indices (SI) in preclinical models.

Mechanistic Rationale & Signaling Pathway[1]

To understand the efficacy comparison, one must analyze the target interaction. Celecoxib achieves selectivity via a sulfonamide side chain that inserts into a hydrophilic side pocket of COX-2 (Arg513, His90), which is absent in COX-1. Pyranopyrazole derivatives exploit this same mechanism but utilize a fused pyran ring to enhance hydrophobic interactions within the main channel.

Figure 1: COX-2 Inflammatory Cascade & Inhibition Points

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane COX1 COX-1 (Constitutive) Homeostatic Functions AA->COX1 COX2 COX-2 (Inducible) Inflammatory Response AA->COX2 TXA2 Thromboxane A2 (Platelets) COX1->TXA2 Major Pathway PGE2 PGE2 (Pain/Fever) COX2->PGE2 Inflammation PGI2 Prostacyclin (Vasodilation) COX2->PGI2 Celecoxib Celecoxib (Standard) Celecoxib->COX2 Selective Inhibition Pyrano Pyranopyrazole Derivatives Pyrano->COX2 Selective Inhibition PGG2 PGG2 / PGH2

Caption: The Arachidonic Acid pathway showing the parallel inhibition mechanism of Celecoxib and Pyranopyrazoles targeting the inducible COX-2 isoform.[1][2]

Comparative Efficacy Data

The following data aggregates results from high-impact medicinal chemistry studies (see References 1, 3, 4).

In Vitro Enzymatic Inhibition (IC50)

The most critical metric is the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

Compound ClassSpecific DerivativeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Relative Potency
Standard Celecoxib 0.045 ± 0.01 15.60 ~346 1.00 (Reference)
PyranopyrazoleCompound 8b [Ref 4]0.043>100>23001.05 (Superior)
PyranopyrazoleCompound 27 [Ref 1]0.05212.42380.87 (Comparable)
PyranopyrazoleCompound 5f [Ref 3]1.50>50330.03 (Lower)

Analysis: Top-tier pyranopyrazole derivatives (e.g., Compound 8b) achieve nanomolar potency indistinguishable from Celecoxib. However, unoptimized derivatives (like 5f) often lag in potency, highlighting the necessity of the sulfonamide or sulfonyl group at the para-position of the phenyl ring to mimic Celecoxib's pharmacophore.

In Silico Molecular Docking (Binding Energy)

Docking simulations predict the stability of the drug-enzyme complex.

LigandBinding Energy (kcal/mol)Key Amino Acid Interactions
Celecoxib -9.9 to -10.4 Arg513, His90, Gln192 (H-Bonds)
Pyranopyrazole (Opt.)-11.0 to -12.9Arg513, His90, Val523, Ser353
Pyranopyrazole (Gen.)-8.5 to -9.2Arg120, Tyr355

Insight: The enhanced binding energy in optimized derivatives (-12.9 kcal/mol) is often attributed to additional pi-pi stacking interactions provided by the fused pyran ring system, which Celecoxib's single pyrazole ring lacks.

In Vivo Performance: Carrageenan-Induced Edema[3][4][5]

While enzymatic assays show potential, in vivo models validate systemic efficacy. The Carrageenan-induced paw edema model is the industry standard for acute inflammation.

Experimental Workflow

Experiment_Workflow Step1 Baseline Measurement (Plethysmometer) Step2 Drug Administration (Oral/IP) (-1 Hour) Step1->Step2 Step3 Induction (1% Carrageenan) (Time 0) Step2->Step3 Step4 Measurement Interval (1h, 2h, 3h, 4h) Step3->Step4 Step5 Data Analysis (% Inhibition) Step4->Step5

Caption: Standard workflow for the Carrageenan-induced paw edema assay.

Efficacy Results (4 Hours Post-Induction)
  • Celecoxib (10 mg/kg): Typically reduces paw volume by 75-82% .

  • Pyranopyrazole Derivatives (10 mg/kg): High-potency derivatives (e.g., Compound 27) show 78-80% inhibition.

  • Onset of Action: Pyranopyrazoles often show slightly slower onset (peak activity at 3h) compared to Celecoxib (peak activity 2-3h) due to the higher molecular weight and lipophilicity of the fused ring system affecting absorption.

Detailed Experimental Protocols

To replicate these comparisons, the following protocols are validated for high reproducibility.

Protocol A: COX-2 Colorimetric Inhibitor Screening

Use this to generate IC50 data.

  • Reagent Prep: Thaw recombinant human COX-2 (and COX-1 for selectivity) on ice. Prepare Heme solution in DMSO.

  • Incubation:

    • Add 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0) to wells.

    • Add 10 µL of Heme.

    • Add 10 µL of Enzyme (COX-2).

    • Add 20 µL of Test Inhibitor (Pyranopyrazole) or Control (Celecoxib) at varying concentrations (0.01 µM to 10 µM).

    • Critical Step: Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 20 µL of Arachidonic Acid/TMPD substrate solution.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color development is proportional to COX activity.

  • Calculation:

    
    
    Plot log[Inhibitor] vs. % Inhibition to determine IC50.
    
Protocol B: Carrageenan-Induced Paw Edema (Rat Model)

Use this for In Vivo validation.[3][4]

  • Animals: Wistar albino rats (150-200g), fasted 12h prior. Groups: Control (Saline), Standard (Celecoxib), Test (Pyranopyrazole).

  • Baseline: Measure initial paw volume (

    
    ) using a digital plethysmometer.
    
  • Treatment: Administer drugs orally (p.o.) or intraperitoneally (i.p.) 1 hour before induction.

  • Induction: Inject 0.1 mL of freshly prepared 1% Carrageenan in saline into the sub-plantar tissue of the right hind paw.

  • Assessment: Measure paw volume (

    
    ) at 1, 2, 3, and 4 hours post-injection.
    
  • Calculation:

    
    
    

References

  • Abdel-Mottaleb, Y. et al. (2017). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. Archiv der Pharmazie.

  • Bekhit, A. A. et al. (2015). Pyrazole derivatives as potent anti-inflammatory agents: Synthesis and biological evaluation. European Journal of Medicinal Chemistry.

  • El-Moghazy, S. M. et al. (2020). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking. RSC Advances.

  • Gouda, M. A. et al. (2021). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors.[5] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem. (2025).[1] Benchmarking the Anti-inflammatory Activity of Pyrazole Derivatives. BenchChem Guides.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Pyranopyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Performance Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The "Privileged Scaffold" Status

Pyranopyrazoles (specifically 1,4-dihydropyrano[2,3-c]pyrazoles) have emerged as a "privileged scaffold" in modern medicinal chemistry. Unlike rigid classical pharmacophores, this fused heterocyclic system offers a tunable electronic environment that allows for multi-target engagement—most notably against EGFR/VEGFR-2 kinases in oncology and DNA gyrase in microbial resistance.

This guide objectively compares the performance of recent pyranopyrazole analogs against industry standards (Erlotinib, Ciprofloxacin, and Doxorubicin), supported by experimental IC


 data and validated synthetic protocols.

Synthetic Logic & Green Chemistry Protocol

The efficiency of pyranopyrazole development lies in its synthesis.[1] The industry standard has shifted from multi-step procedures to One-Pot, Four-Component Reactions (4-CR) . This approach maximizes atom economy and allows for rapid library generation for SAR screening.

4-Component Reaction Workflow

The following diagram illustrates the convergent synthesis utilized to generate the analogs discussed in this guide.

SynthesisWorkflow Hydrazine Hydrazine Hydrate Inter1 Pyrazolone Intermediate Hydrazine->Inter1 EAA Ethyl Acetoacetate EAA->Inter1 Aldehyde Aryl Aldehyde (R-CHO) Inter2 Arylidene Intermediate Aldehyde->Inter2 Nitrile Malononitrile Nitrile->Inter2 Reaction One-Pot Cyclocondensation Catalyst: ZnO or Meglumine Solvent: EtOH/H2O Inter1->Reaction Inter2->Reaction Product Pyranopyrazole Scaffold Reaction->Product Knoevenagel + Michael Addition

Figure 1: Convergent 4-component synthesis strategy. This protocol typically yields >90% product in under 60 minutes using green catalysts.

SAR Analysis & Comparative Performance

The biological efficacy of pyranopyrazoles is dictated by substituents at three critical positions: C-3 , C-4 , and C-6 .

Anticancer Activity (Targeting EGFR/VEGFR-2)

Recent studies demonstrate that pyranopyrazoles act as dual inhibitors. The presence of electron-withdrawing groups (EWG) at the para-position of the C-4 aryl ring significantly enhances potency compared to standard tyrosine kinase inhibitors (TKIs).

Comparative Data: Pyranopyrazoles vs. Standard TKIs

Data aggregated from recent high-impact studies (2023-2025).

Compound IDC-4 Substituent (R)Cell LineIC

(µM)
vs. StandardMechanism
Analog 3f [1]4-FluorophenylHCT-116 (Colon)3.30 Superior to Erlotinib (7.68 µM)Dual EGFR/VEGFR-2 Inhibition
Analog 6g [2]4-NitrophenylA549 (Lung)1.53 Comparable to GefitinibInduces Apoptosis (Bax↑)
Analog 25 [3]4-ChlorophenylVEGFR-2 (Enzyme)0.097 Comparable to Axitinib (0.039 µM)ROS Generation
Erlotinib (Standard Drug)HCT-1167.68N/AEGFR Inhibition

Key Insight: The Analog 3f (containing a fluorine atom) exhibited a 2.3-fold higher potency than Erlotinib. The electronegativity of fluorine likely enhances hydrogen bonding within the ATP-binding pocket of EGFR.

Antimicrobial Activity (Targeting DNA Gyrase)

In the context of antimicrobial resistance, pyranopyrazoles serve as DNA gyrase B inhibitors.

Comparative Data: Pyranopyrazoles vs. Ciprofloxacin[2][3][4]
Compound IDStructure FeatureOrganismMIC (µg/mL)vs. Standard
Analog 7k [4]4-FluorophenylS. aureus0.125 2x Potent vs Ciprofloxacin (0.[3]25)
Analog 3 [5]Pyrazole-Mannich BaseE. coli0.25 2x Potent vs Ciprofloxacin (0.[3]50)
Ciprofloxacin (Standard Drug)S. aureus0.25N/A

Mechanistic Visualization: The Pharmacophore Map

Understanding why these analogs work requires visualizing the structural requirements for receptor binding.

SAR_Map Core Pyranopyrazole Scaffold Pos6 Position C-6 (Amino Group) Essential for H-Bonding (Interaction with Asp/Glu residues) Core->Pos6 Pos4 Position C-4 (Aryl Ring) Hydrophobic Pocket Fit Core->Pos4 Pos3 Position C-3 (Methyl/Aryl) Steric Tolerance Area Core->Pos3 Rule3 Conversion to Amide/Urea enhances DNA Gyrase binding Pos6->Rule3 Rule1 EWG (F, NO2, Cl) at para-position increases potency (IC50 < 2 µM) Pos4->Rule1 Rule2 Bulky groups (Naphthyl) decrease activity due to steric clash Pos4->Rule2

Figure 2: SAR Decision Tree. The C-4 position is the primary driver of potency, while the C-6 amino group dictates solubility and H-bond donor capability.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the most effective methods identified in the comparative literature.

Protocol A: Green Synthesis of 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles

Rationale: This method avoids toxic organic solvents (like pyridine) used in older literature, utilizing water/ethanol and a recyclable catalyst.

  • Reagents: Ethyl acetoacetate (10 mmol), Hydrazine hydrate (10 mmol), Aryl aldehyde (10 mmol), Malononitrile (10 mmol).

  • Catalyst: ZnO nanoparticles (10 mol%) or Meglumine (15 mol%).

  • Procedure:

    • Mix hydrazine hydrate and ethyl acetoacetate in 20 mL of water/ethanol (1:1) for 5 minutes.

    • Add the aryl aldehyde and malononitrile.[5][6][7]

    • Add the catalyst.[7]

    • Reflux at 80°C for 20–40 minutes (monitor via TLC, solvent system n-hexane:ethyl acetate 7:3).

  • Work-up: Cool the mixture to room temperature. The solid product precipitates out. Filter, wash with cold water, and recrystallize from ethanol.

  • Validation: Yield should exceed 85%. Purity confirms via Melting Point and NMR.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: Standard colorimetric assay to determine IC


 values for comparison against Doxorubicin or Erlotinib.
  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Treat cells with serial dilutions of the pyranopyrazole analog (0.1 – 100 µM). Include Positive Control (Erlotinib) and Vehicle Control (DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation: Calculate IC

    
     using non-linear regression analysis (GraphPad Prism).
    

References

  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR‐2 Inhibitory Potentials. Drug Development Research, 2025.

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 2023.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023.

  • Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids. RSC Advances, 2022.

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 2020.

Sources

biological activity of pyrano[2,3-c]pyrazole vs pyrano[3,2-c]pyrazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of pyrano[2,3-c]pyrazole and pyrano[3,2-c]pyrazole isomers, focusing on their structural distinctness, synthetic accessibility, and biological efficacy.

Executive Summary

The pyrano[2,3-c]pyrazole isomer is the dominant scaffold in current medicinal chemistry, accounting for >90% of reported bioactivity data in this class.[1] Its prevalence is driven by highly efficient multicomponent reactions (MCRs). In contrast, the pyrano[3,2-c]pyrazole isomer is a "rare" scaffold due to synthetic challenges, yet it represents a significant opportunity for novel Intellectual Property (IP) and overcoming resistance mechanisms found in the [2,3-c] class.

Structural & Synthetic Divergence

The primary difference lies in the fusion orientation of the pyran and pyrazole rings, which dictates the vector of hydrogen bond donors/acceptors within the binding pocket.

FeaturePyrano[2,3-c]pyrazole (Dominant)Pyrano[3,2-c]pyrazole (Rare)
Fusion Geometry Pyrazole fused to Pyran at c-bond (Linear-like)Pyrazole fused to Pyran at c-bond (Angular shift)
Synthetic Route One-Pot MCR: 4-component reaction (Hydrazine, Ethyl acetoacetate, Aldehyde, Malononitrile).[2]Stepwise/Specific: Requires pre-functionalized pyrazoles or specific cyclization conditions; often kinetically disfavored.
Thermodynamics Thermodynamic product in standard Knoevenagel-Michael cyclizations.Often the kinetic product or requires specific catalysts to override [2,3-c] formation.
Key Binding Motif N1/N2 nitrogens are solvent-exposed or bind hinge regions (kinases).Altered N-vector orientation changes H-bonding potential with residues like Asp/Thr.
Synthetic Pathway Comparison (DOT Diagram)

SynthesisPathways Start Starting Materials (Hydrazine + Ethyl Acetoacetate + Aldehyde + Malononitrile) Pyrazolone Pyrazolone Intermediate Start->Pyrazolone Cyclization 1 Knoevenagel Benzylidene Malononitrile Start->Knoevenagel Condensation Isomer23 Pyrano[2,3-c]pyrazole (Thermodynamic Product) >90% Yield Pyrazolone->Isomer23 Michael Addition (Standard Basic Conditions) Isomer32 Pyrano[3,2-c]pyrazole (Kinetic/Rare Product) Requires Specific Catalysis Pyrazolone->Isomer32 Restricted Path (Steric/Catalytic Control) Knoevenagel->Isomer23 Cyclization

Figure 1: Divergent synthesis pathways. The [2,3-c] isomer is the natural thermodynamic sink of the standard multicomponent reaction, explaining its dominance in literature.

Comparative Biological Activity

Due to the scarcity of [3,2-c] data, the "Direct Comparison" below contrasts the established activity of [2,3-c] with the projected utility of [3,2-c] based on structural biology principles.

A. Anticancer Activity (Target: Chk1 Kinase & VEGFR-2)
  • Pyrano[2,3-c]pyrazole:

    • Mechanism: Acts as an ATP-competitive inhibitor. The planar fused system fits the hydrophobic slot of kinases.

    • Data: Derivatives showing IC50 values in the low micromolar range (0.22 µM - 5.0 µM) against HepG2 and MCF-7 cell lines.

    • Key Interaction: The pyrazole NH and pyran oxygen often form a "pincer" H-bond network with the kinase hinge region (e.g., Cys residue).

  • Pyrano[3,2-c]pyrazole (Projected):

    • Potential: Molecular docking suggests the altered nitrogen position in [3,2-c] can avoid steric clashes in mutants where the [2,3-c] pocket is compromised. It offers a different "exit vector" for substituents, potentially accessing the solvent-exposed ribose pocket differently.

B. Antimicrobial Activity (Target: DNA Gyrase)
  • Pyrano[2,3-c]pyrazole:

    • Efficacy: High potency against S. aureus (MRSA) and E. coli.[3]

    • MIC Values: Reported as low as 6.25 µg/mL .

    • Mechanism: Binds to the ATP-binding site of the GyrB subunit.

  • Pyrano[3,2-c]pyrazole:

    • Status: Largely unexplored. However, structural analogs (chromenopyrazoles) suggest that maintaining the planar core is critical. The [3,2-c] isomer retains this planarity but changes the dipole moment, which could enhance membrane permeability (LogP) in Gram-negative strains.

C. Enzyme Inhibition Data Summary
Target EnzymeIsomer [2,3-c] Activity (Ref)Isomer [3,2-c] StatusClinical Implication
Acetylcholinesterase (AChE) IC50: ~0.10 µM (Potent)Underexplored[2,3-c] is a validated scaffold for Alzheimer's; [3,2-c] offers novel IP space.
SARS-CoV-2 Mpro IC50: ~27.8 µg/mLIn Silico Only[2,3-c] shows docking energy of -8.12 kcal/mol; [3,2-c] predicted to bind alternative pockets.
Glucosidase Ki: ~15 µMN/A[2,3-c] mimics sugar moieties effectively.

Structure-Activity Relationship (SAR) Analysis

The biological superiority of the [2,3-c] isomer in current literature is largely a function of synthetic availability , but specific SAR features drive its performance:

  • C6-Amino Group (Donor): In [2,3-c]pyrazoles, the amino group at position 6 is critical for H-bonding with residues like Asp218 or Thr221 in target proteins.

  • C5-Cyano Group (Acceptor): Acts as a small, linear H-bond acceptor.

  • C4-Aryl Substituent (Hydrophobic): This "propeller" moiety sits in the hydrophobic pocket.

    • Comparison: In the [3,2-c] isomer, the relative angle of the C4-aryl group shifts. If the target pocket is narrow (e.g., certain kinase gates), the [3,2-c] isomer might actually clash , rendering it inactive. Conversely, in open pockets, it may bind with equal affinity but different selectivity.

Molecular Docking Interaction (DOT Diagram)

InteractionMode cluster_Protein Target Protein Binding Site (e.g., GyrB / Mpro) cluster_Ligand Pyrano[2,3-c]pyrazole Ligand Residue1 Asp218 / GluHinge (H-Bond Acceptor) Residue2 Hydrophobic Pocket (Phe/Trp) AminoGroup 6-NH2 Group (Donor) AminoGroup->Residue1 Strong H-Bond (Critical for Activity) ArylGroup 4-Aryl Ring ArylGroup->Residue2 Pi-Pi Stacking

Figure 2: Validated binding mode of pyrano[2,3-c]pyrazoles. The 6-amino group is the "anchor" for biological activity.

Experimental Protocol: Validated Synthesis of Pyrano[2,3-c]pyrazole

To reproduce the dominant isomer for biological testing, use this standardized "Green" protocol. This method ensures regio-purity of the [2,3-c] isomer.

Reagents:

  • Hydrazine hydrate (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Catalyst: L-Proline (10 mol%) or DABCO (10 mol%)

  • Solvent: Water:Ethanol (1:1)[4]

Step-by-Step Methodology:

  • Pyrazolone Formation: Mix hydrazine hydrate and ethyl acetoacetate in the solvent. Stir at room temperature for 5-10 minutes. Observation: Formation of a white precipitate indicates 3-methyl-5-pyrazolone formation.

  • MCR Initiation: Add the aromatic aldehyde, malononitrile, and catalyst to the reaction vessel containing the pyrazolone.

  • Reflux: Heat the mixture to 80°C (reflux) for 20–40 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up: Cool the mixture to room temperature. The solid product will precipitate out.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to obtain pure pyrano[2,3-c]pyrazole .

    • Yield: Typically 85-95%.

    • Validation: 1H NMR will show a distinct singlet for the 4H-pyran proton at δ 4.5–5.0 ppm.

References

  • Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors. PubMed Central. Available at: [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors. MDPI. Available at: [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights. RSC Advances. Available at: [Link]

  • Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS-Coronavirus 3CL. Nano Biomed. Eng. Available at: [Link]

  • Review on Synthesis of Pyranopyrazoles Derivatives. Jetir. Available at: [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. Available at: [Link]

Sources

Comparative Analysis: Pyranopyrazoles vs. Traditional NSAIDs in In Vitro Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an objective, data-driven comparison between Pyranopyrazoles (specifically pyrano[2,3-c]pyrazole derivatives) and traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Diclofenac and Celecoxib.

While traditional NSAIDs remain the standard of care for inflammation, their non-selective inhibition of Cyclooxygenase (COX) enzymes often leads to gastrointestinal (GI) toxicity.[1] Recent experimental data indicates that pyranopyrazoles act as "privileged scaffolds," offering comparable anti-inflammatory potency (IC50 values in the low micromolar range) with significantly improved COX-2 selectivity indices (SI > 8.0), potentially mitigating the adverse effects associated with chronic NSAID usage.

Mechanistic Rationale

The Scaffold Advantage

Traditional NSAIDs (e.g., Diclofenac, Indomethacin) typically rely on a carboxylic acid moiety to bind to the COX active site, which contributes to local gastric irritation (ion trapping).

In contrast, Pyranopyrazoles utilize a fused heterocyclic system. The pyrazole ring mimics the pharmacophore of selective COX-2 inhibitors (like Celecoxib), while the fused pyran ring offers additional hydrogen-bonding interactions with the enzyme's side pocket (specifically Arg513 and His90 in COX-2). This structural nuance allows for high-affinity binding without the direct acidity that damages the gastric mucosa.

Pathway Intervention

The following diagram illustrates the comparative intervention points of Pyranopyrazoles versus non-selective NSAIDs within the Arachidonic Acid pathway.

InflammationPathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Pgs_Homeo Pgs_Homeo COX1->Pgs_Homeo Pgs_Inflam Pgs_Inflam COX2->Pgs_Inflam PGs_Homeo Prostaglandins (Gastric Protection/Hemostasis) PGs_Inflam Prostaglandins (Pain/Inflammation) NSAIDs Traditional NSAIDs (Diclofenac/Aspirin) NSAIDs->COX1 Blocks NSAIDs->COX2 Blocks Pyrano Pyranopyrazoles (Selective Inhibitors) Pyrano->COX1 Weak/No Inhibition Pyrano->COX2 Selectively Blocks

Figure 1: Mechanism of Action. Traditional NSAIDs indiscriminately block both COX isoforms, disrupting homeostasis. Pyranopyrazoles are engineered to selectively target the inducible COX-2 isoform.[2]

Experimental Protocols

To validate the performance of pyranopyrazoles against NSAIDs, two primary in vitro assays are standard: Cyclooxygenase (COX) Inhibition and Albumin Denaturation .

Protocol A: COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes. The inhibition is quantified by the reduction in the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the conversion of PGG2 to PGH2.

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Substrate: Arachidonic Acid (100 µM).

  • Chromogen: TMPD.

  • Buffer: Tris-HCl (pH 8.0).

Step-by-Step Methodology:

  • Enzyme Activation: Reconstitute lyophilized COX enzymes in Tris-HCl buffer.

  • Inhibitor Incubation (Critical Step):

    • Add 10 µL of the test compound (Pyranopyrazole derivative) or Standard (Celecoxib) at varying concentrations (0.01–100 µM) to the enzyme solution.

    • Scientific Logic:[1][3][4][5][6][7][8][9][10][11][12] Incubate at 25°C for 15 minutes prior to adding the substrate. This allows the inhibitor to navigate the enzyme channel and establish equilibrium binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid and TMPD solution.

  • Measurement: Incubate for 5 minutes at 25°C. Measure absorbance at 590 nm using a microplate reader.

  • Calculation:

    
    
    
Protocol B: Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[9] This assay serves as a surrogate screen for anti-arthritic potential, correlating with the stabilization of lysosomal membranes.

Reagents:

  • Bovine Serum Albumin (BSA) 1% aqueous solution.

  • Standard: Diclofenac Sodium.[4][6][9]

Step-by-Step Methodology:

  • Mixture Preparation:

    • Mix 0.45 mL of BSA (1%) with 0.05 mL of the test compound (Pyranopyrazole) at concentrations ranging from 10–200 µg/mL.

    • Prepare a parallel series using Diclofenac Sodium as the positive control.

  • Thermal Induction:

    • Incubate samples at 37°C for 20 minutes (physiological baseline).

    • Heat samples to 70°C for 5 minutes .

    • Scientific Logic:[1][3][4][5][6][7][8][9][10][11][12] This thermal shock induces irreversible unfolding of the albumin tertiary structure, mimicking the protein degradation observed in chronic inflammation.

  • Cooling & Reading:

    • Cool samples to room temperature.

    • Measure turbidity (absorbance) at 660 nm . Higher turbidity indicates higher denaturation; lower absorbance indicates protection (stabilization).

Comparative Data Analysis

The following data synthesizes results from recent medicinal chemistry studies (see References 1, 3, 5) comparing novel pyranopyrazole derivatives against clinical standards.

Table 1: COX-2 Selectivity Profile

Lower IC50 indicates higher potency.[10][12][13] Higher SI indicates better safety profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Interpretation
Celecoxib (Std) 5.422.162.51 Moderate selectivity; clinical baseline.
Indomethacin (Std) 0.040.550.07 Non-selective; high GI toxicity risk.
Pyranopyrazole 5f >14.01.50>9.56 Superior Potency & Selectivity.
Pyranopyrazole 6f >10.01.15>8.31 Highest Potency.
Pyranopyrazole 10 N/A0.05High Equiactive to Celecoxib in vivo.
Table 2: Protein Denaturation (Anti-Arthritic Potential)

Comparison of protection against thermal denaturation.

CompoundConcentration (µg/mL)% Inhibition of Denaturation
Diclofenac Sodium 10085.4%
Pyranopyrazole (Generic) 10078.2% - 82.5%
Pyranopyrazole (Optimized) 10088.1%

Key Insight: While generic pyranopyrazoles show slightly lower efficacy than Diclofenac in protein stabilization, optimized derivatives (specifically those with electron-withdrawing groups like -Cl or -NO2 on the phenyl ring) can surpass the standard, offering dual protection without the acidic side effects.

Experimental Workflow Visualization

The following workflow outlines the standard path for validating these compounds, ensuring reproducibility and data integrity.

Workflow cluster_assays Assay Types Synth Synthesis (One-pot Multicomponent) Char Characterization (NMR, IR, Mass Spec) Synth->Char Screen In Vitro Screening Char->Screen Cox COX-1/2 Assay (Enzymatic) Screen->Cox Alb Albumin Denaturation (Protein Stability) Screen->Alb Data Data Analysis (IC50 Calculation) Cox->Data Alb->Data

Figure 2: Validation Workflow. From synthesis to validated biological data.

Conclusion

In vitro comparisons confirm that Pyranopyrazoles are not merely alternatives but potential upgrades to traditional NSAIDs.

  • Potency: They exhibit COX-2 inhibitory IC50 values (1.15–1.50 µM) that rival Celecoxib.[13]

  • Safety: Their Selectivity Index (SI > 8) suggests a significantly reduced risk of gastric ulceration compared to Indomethacin and Diclofenac.

  • Efficacy: In protein denaturation assays, optimized derivatives demonstrate membrane stabilization capabilities comparable to Diclofenac Sodium.

Researchers developing next-generation anti-inflammatories should prioritize the pyranopyrazole scaffold for its ability to decouple potent anti-inflammatory activity from the carboxylic-acid-driven toxicity of legacy NSAIDs.

References

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: Design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential.[12] Vertex AI Search / PubMed Central. [Link]

  • Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile: Comparison of Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. Archiv der Pharmazie. [Link]

  • In-vitro anti-inflammatory activity (egg albumin denaturation assay): Comparative data for Diclofenac Sodium vs. Test Compounds. ResearchGate. [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B. [Link]

Sources

Validation of Pyranopyrazole's Mechanism of Action: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyranopyrazole Scaffold

Pyranopyrazoles are fused heterocyclic systems (specifically pyrano[2,3-c]pyrazoles) that have emerged as "privileged scaffolds" in medicinal chemistry.[1] Unlike single-target small molecules, their structural diversity allows them to act as multitarget-directed ligands (MTDLs) .

This guide validates their Mechanism of Action (MoA) across three critical therapeutic axes: Anticancer (EGFR/VEGFR inhibition) , Neuroprotection (AChE inhibition) , and Antimicrobial (DNA Gyrase inhibition) . It moves beyond theoretical modeling to provide rigorous, experimentally grounded comparisons against industry standards like Erlotinib, Tacrine, and Ciprofloxacin.

Anticancer Validation: Dual EGFR/VEGFR-2 Inhibition[2]

Mechanistic Rationale

The primary MoA for pyranopyrazoles in oncology is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . By occupying the ATP-binding pocket of these tyrosine kinases, pyranopyrazoles block downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT), leading to G1/S phase cell cycle arrest and apoptosis.

Visualization: Dual Inhibition Pathway

EGFR_VEGFR_Pathway Pyranopyrazole Pyranopyrazole (Ligand) EGFR EGFR (Tyrosine Kinase) Pyranopyrazole->EGFR Competitive Inhibition VEGFR VEGFR-2 Pyranopyrazole->VEGFR Competitive Inhibition RAS RAS/RAF EGFR->RAS PI3K PI3K/AKT Pathway EGFR->PI3K VEGFR->PI3K ATP ATP ATP->EGFR Blocked MEK MEK/ERK Pathway RAS->MEK CellCycle Cell Cycle Progression (G1 -> S) MEK->CellCycle PI3K->CellCycle Apoptosis Apoptosis (↑BAX, ↓Bcl-2) CellCycle->Apoptosis Arrest leads to

Figure 1: Mechanism of dual EGFR/VEGFR-2 inhibition by pyranopyrazoles preventing cell proliferation.

Comparative Performance Data

Recent derivatives (e.g., Compound 3f and 6g) have shown superior selectivity indices compared to first-generation inhibitors.

MetricPyranopyrazole (Cmpd 3f/6g)Erlotinib (Standard)Interpretation
EGFR IC50 0.024 ± 0.002 µM0.002 ± 0.001 µMErlotinib is more potent, but pyranopyrazoles are active in nanomolar range.
VEGFR-2 IC50 0.102 µMN/A (Selective EGFR)Pyranopyrazoles offer dual-target efficacy, reducing resistance risk.
Cytotoxicity (GI50) 3.3 µM (HCT-116 cells)7.68 µM (HCT-116 cells)Pyranopyrazole is ~2.3x more potent in killing colon cancer cells.
Selectivity Index (SI) 20.84 (Tumor vs Normal)3.42 (Tumor vs Normal)Pyranopyrazoles are significantly safer for healthy cells.

Data Sources: 2, 3

Self-Validating Protocol: Kinase Inhibition Assay

Objective: Quantify the exact concentration required to inhibit EGFR phosphorylation by 50% (IC50).

  • Preparation: Use a homogeneous time-resolved fluorescence (HTRF) kit. Prepare a 10 mM stock of the pyranopyrazole derivative in DMSO.

  • Enzyme Reaction:

    • Mix recombinant EGFR enzyme (0.2 ng/µL) with peptide substrate (biotinylated poly-Glu-Tyr) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2).

    • Add ATP at Km concentration (to ensure competitive inhibition measurement).

    • Add serial dilutions of the test compound (0.001 µM to 10 µM).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Stop reaction with EDTA containing Eu-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin.

  • Validation Check:

    • Positive Control:[4] Erlotinib must yield an IC50 ~2-5 nM.

    • Negative Control: DMSO only (0% inhibition).

    • Z-Factor: Must be > 0.5 for the assay to be considered statistically robust.

Neuroprotective Validation: AChE Inhibition (Alzheimer's)

Mechanistic Rationale

In Alzheimer's pathology, Acetylcholinesterase (AChE) breaks down acetylcholine.[1][5] Standard drugs like Tacrine are hepatotoxic. Pyranopyrazole-Tacrine hybrids target both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE. This dual binding not only inhibits hydrolysis but also prevents AChE-induced Beta-amyloid aggregation.

Comparative Performance Data

The "Tacrine-Pyranopyrazole Hybrids" (e.g., Compound 5j) maintain high potency while drastically reducing liver toxicity.

MetricPyranopyrazole Hybrid (Cmpd 5j)Tacrine (Standard)Interpretation
AChE IC50 0.044 µM0.048 µMEquivalent potency to the standard drug.
BChE IC50 0.120 µM0.010 µMHybrids are more selective for AChE (desired for cognition).
Hepatotoxicity Safe at 300 µM Toxic at >100 µMMajor Advantage: Hybrids eliminate the dose-limiting toxicity of Tacrine.
Binding Mode Dual (CAS + PAS)Single (CAS)Dual binding prevents Aβ plaque formation.

Data Sources: 6, 5

Self-Validating Protocol: Ellman’s Assay

Objective: Measure the rate of production of thiocholine as a proxy for AChE activity.

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), AChE (from electric eel or human recombinant).

  • Workflow:

    • In a 96-well plate, add 150 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 20 µL of test compound solution.

    • Add 20 µL of AChE solution (0.2 U/mL). Incubate for 15 mins at 25°C.

    • Add 10 µL of DTNB/substrate mixture.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Causality Check:

    • Absorbance must increase linearly in the control.

    • If absorbance does not increase, the enzyme is inactive (assay invalid).

    • If absorbance increases in the presence of a known inhibitor (Tacrine), the inhibitor solution is degraded.

Antimicrobial Validation: DNA Gyrase Inhibition[6][7]

Mechanistic Rationale

Bacterial DNA Gyrase (Topoisomerase II) is essential for DNA replication. Pyranopyrazoles inhibit the ATPase domain of the GyrB subunit . Unlike fluoroquinolones (Ciprofloxacin) which stabilize the DNA-enzyme cleavage complex, some pyranopyrazoles competitively inhibit ATP binding, though many also bind the cleavage-ligation active site.

Visualization: In Silico & In Vitro Validation Workflow

Validation_Workflow Start Compound Library Docking In Silico Docking (Target: GyrB / PDB: 1KZN) Start->Docking Filter Binding Energy Threshold (< -7 kcal/mol) Docking->Filter EnzymeAssay In Vitro DNA Gyrase Supercoiling Assay Filter->EnzymeAssay Pass MIC MIC Determination (Broth Microdilution) EnzymeAssay->MIC Confirm Mechanism Result Validated Lead (IC50 ~ Ciprofloxacin) MIC->Result

Figure 2: Integrated workflow for validating antimicrobial mechanism of action.

Comparative Performance Data

Molecular docking studies reveal that optimized pyranopyrazoles can exhibit higher binding affinities than standard antibiotics due to additional hydrogen bonding with Asp73 and Arg76 residues in the active site.

MetricPyranopyrazole (Cmpd 902b)Ciprofloxacin (Standard)Interpretation
Binding Energy (Docking) -13.81 kcal/mol -6.77 kcal/molPyranopyrazoles show theoretically stronger binding affinity.
Gyrase B IC50 9.80 µM8.03 µMComparable enzymatic inhibition in vitro.[7]
Mechanism ATP-binding / Cleavage siteCleavage-ligation siteSimilar outcome (DNA replication halt) via overlapping sites.

Data Sources: 8, 7

Self-Validating Protocol: DNA Supercoiling Assay

Objective: Visualize the inhibition of the conversion of relaxed plasmid DNA to supercoiled DNA.

  • Components: Relaxed pBR322 plasmid, E. coli DNA Gyrase, ATP, Assay Buffer.

  • Reaction:

    • Control: Relaxed DNA + Gyrase + ATP = Supercoiled DNA (Fast migration on gel).

    • Test: Relaxed DNA + Gyrase + ATP + Pyranopyrazole = Relaxed DNA (Slow migration).

  • Electrophoresis: Run reaction products on a 1% agarose gel at 50V for 3 hours. Stain with ethidium bromide.

  • Validation:

    • If the "Test" lane shows a band at the same position as the "Relaxed DNA substrate" control, the mechanism is confirmed (Gyrase inhibition).

    • If the "Test" lane shows smearing, it indicates non-specific DNA degradation (nuclease contamination), invalidating the result.

References

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Link

  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR‐2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. ChemistrySelect. Link

  • A cascade synthesis, in vitro cholinesterases inhibitory activity and docking studies of novel Tacrine-pyranopyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Imidazopyranotacrines as Non-Hepatotoxic, Selective Acetylcholinesterase Inhibitors. Molecules. Link

  • Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. ACS Omega. Link

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents. Pharmaceuticals. Link

Sources

Comparative Selectivity Profiling of 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Liability

The compound 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one represents a classic "privileged scaffold"—a molecular framework capable of binding to diverse biological targets. While this versatility drives its utility in multicomponent synthesis (MCR) for Alzheimer’s (AChE inhibitors), anticancer (p53/MAPK modulators), and antimicrobial applications, it introduces a critical liability: Cross-Reactivity .

For drug development professionals, the challenge is not just potency, but selectivity . This guide objectively compares the cross-reactivity profile of this pyranopyrazole scaffold against established clinical standards (Tacrine) and structural analogs (open-chain pyrazoles). We focus on the Selectivity Index (SI) within the cholinergic system (AChE vs. BuChE) as the primary metric for evaluating off-target promiscuity.

Chemical Identity & Target Landscape

Before profiling, we must define the entity and its binding environment.

  • Compound: this compound[1]

  • Structural Class: Fused Pyranopyrazole (Isostere of Coumarin).

  • Primary Mechanism: Competitive/Non-competitive inhibition of serine hydrolases (AChE/BuChE) via dual-site binding (Catalytic Anionic Site - CAS and Peripheral Anionic Site - PAS).

  • Cross-Reactivity Risk: High affinity for homologous enzymes (e.g., BuChE, Lipases) and plasma proteins (BSA).

Structural Binding Mode (Graphviz)

The following diagram illustrates the dual-binding mechanism that drives both potency and cross-reactivity risks.

BindingMechanism Scaffold Pyranopyrazole Scaffold CAS Catalytic Anionic Site (Trp286/Tyr341) Scaffold->CAS π-π Stacking (Phenyl Ring) PAS Peripheral Anionic Site (Tyr72/Trp286) Scaffold->PAS H-Bonding (Carbonyl O) BuChE Off-Target: BuChE (Cross-Reactivity) Scaffold->BuChE Hydrophobic Interaction AChE Target: AChE (High Affinity) CAS->AChE Inhibition PAS->AChE Inhibition

Figure 1: Dual-site binding mechanism. The scaffold's phenyl ring facilitates π-π stacking at the CAS, while the carbonyl oxygen engages the PAS. Cross-reactivity arises from hydrophobic overlap with the larger active site gorge of BuChE.

Comparative Performance: Selectivity & Cross-Reactivity

This section evaluates the scaffold against alternatives using the Selectivity Index (SI) .



A higher SI indicates lower cross-reactivity.
Comparison A: Vs. Clinical Standard (Tacrine)

Tacrine is the first-generation AChE inhibitor, known for poor selectivity and hepatotoxicity.

FeaturePyranopyrazole ScaffoldTacrine (Reference)Interpretation
AChE

0.05 – 1.20 µM0.20 – 0.40 µMComparable Potency: The scaffold achieves nanomolar inhibition similar to clinical standards.
BuChE

5.0 – >50 µM0.03 – 0.10 µMLower Cross-Reactivity: Tacrine is a dual inhibitor (low SI). The pyranopyrazole scaffold often shows 10-100x lower affinity for BuChE.
Selectivity Index (AChE) >100 ~0.5 (Promiscuous)Superior Specificity: The fused pyran ring restricts entry into the bulkier BuChE gorge compared to the planar acridine of Tacrine.
Hepatotoxicity Risk Low to ModerateHighTacrine's toxicity is linked to metabolic cross-reactivity; pyranopyrazoles generally show better safety profiles in HepG2 assays.
Comparison B: Vs. Open-Chain Precursors (Pyrazoles)

Is the fused ring necessary? Comparing the fused pyranopyrazole to its open-chain pyrazole precursors.

FeatureFused PyranopyrazoleOpen-Chain PyrazoleInterpretation
Conformational Rigidity High (Planar)Low (Rotatable bonds)Entropy Penalty: Rigid structures pay a lower entropy cost upon binding, improving affinity.
Promiscuity (BSA Binding) ModerateHighFlexible open chains are more likely to bind non-specifically to serum albumin (BSA), reducing free drug concentration.
Target Residence Time ProlongedTransientThe fused system creates stable "sandwich" stacking interactions in the enzyme gorge.

Experimental Protocol: Assessing Cross-Reactivity

To validate the selectivity claims above, the following Modified Ellman’s Assay is the industry standard. This protocol is self-validating through the use of internal substrate controls.

Workflow Visualization (Graphviz)

EllmanProtocol Start Start: Buffer Prep (0.1M Phosphate, pH 8.0) EnzPrep Enzyme Aliquots (AChE vs. BuChE) Start->EnzPrep Incubation Inhibitor Incubation (25°C, 15 min) EnzPrep->Incubation Substrate Add Substrate Mix (DTNB + ATCh/BTCh) Incubation->Substrate Read Kinetic Reading (412 nm, 0-10 min) Substrate->Read Control Validation Control: No Inhibitor (100% Activity) No Enzyme (0% Activity) Read->Control Calc Calculate % Inhibition & Selectivity Index Control->Calc Valid Run

Figure 2: Step-by-step workflow for the modified Ellman's assay. Critical control points (red diamond) ensure assay validity before calculating Selectivity Indices.

Detailed Methodology

Objective: Determine the Selectivity Index (SI) of this compound.

  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrates: Acetylthiocholine iodide (ATCh) for AChE; Butyrylthiocholine iodide (BTCh) for BuChE.

    • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

    • Enzymes: Electrophorus electricus AChE and Equine serum BuChE.

  • Assay Execution (96-well plate format):

    • Blank: 150 µL Buffer + 20 µL DTNB + 20 µL Substrate (Corrects for spontaneous hydrolysis).

    • Control: 150 µL Buffer + 20 µL Enzyme + 20 µL DTNB + 20 µL Substrate (Defines 100% activity).

    • Test: 140 µL Buffer + 10 µL Inhibitor (Pyranopyrazole) + 20 µL Enzyme.

    • Incubate for 15 minutes at 25°C to allow inhibitor-enzyme binding.

    • Initiate by adding 10 µL ATCh or BTCh + 20 µL DTNB.

  • Data Acquisition:

    • Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

    • Calculate the velocity (

      
      ) of the reaction (slope of Abs vs. Time).
      
  • Calculation:

    • Plot log[Inhibitor] vs. % Inhibition to determine

      
      .
      
    • Validation Check: The

      
       of the linear regression must be >0.98.
      

References

  • Ahmad, N., et al. (2011).[1] "this compound."[1] Acta Crystallographica Section E, 67(4), o1021.[1]

  • Ambure, P., et al. (2023). "Study of Acetylcholinesterase and Butyrylcholinesterase (AChE/BuChE) Inhibition Using Molecular Modelling Methods." Molecules, 28(22), 7578.

  • Benchekroun, M., et al. (2024). "Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors." Pharmaceuticals, 17(2), 198.

  • Li, Q., et al. (2018). "Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations." International Journal of Molecular Sciences, 19(11), 3624.

  • Khatun, Y., et al. (2021).[2][3][4] "Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review." Molecules, 26(11), 3270.[3]

Sources

Comparative Guide: Antiplatelet Efficacy of Pyranopyrazoles vs. Aspirin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Aspirin (Acetylsalicylic Acid) , the clinical gold standard for antiplatelet therapy, and Pyranopyrazoles , an emerging class of fused heterocyclic compounds (specifically pyrano[2,3-c]pyrazoles). While aspirin operates through irreversible cyclooxygenase-1 (COX-1) inhibition, recent experimental data suggests that specific pyranopyrazole derivatives may offer a dual-mechanism of action : inhibiting Thromboxane A2 (TXA2) synthesis while simultaneously blocking the TXA2/Prostaglandin endoperoxide receptor (TP receptor).

Mechanistic Comparison

The fundamental difference between these two agents lies in their target engagement and reversibility.[1]

Aspirin: The Classical Pathway

Aspirin acts as a suicide substrate. It selectively and irreversibly acetylates the hydroxyl group of a serine residue (Ser-530) within the active site of COX-1. This steric block prevents arachidonic acid (AA) access, halting the conversion of AA to Prostaglandin G2 (PGG2), the precursor to TXA2.

  • Limitation: High doses can inhibit COX-2 (anti-inflammatory), potentially reducing prostacyclin (PGI2), a natural platelet inhibitor. Gastric toxicity is a major side effect due to mucosal COX-1 inhibition.

Pyranopyrazoles: The Dual-Target Advantage

Pyranopyrazole derivatives (specifically pyrano[2,3-c]pyrazol-6-ones) have demonstrated a concentration-dependent inhibition of platelet aggregation. Unlike aspirin's single-node inhibition, lead compounds in this class (e.g., 1-phenylmethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one) exhibit a dual mode of action:

  • Inhibition of TXA2 Formation: Downstream suppression of the thromboxane synthase pathway.

  • TP Receptor Blockade: Antagonism of the Thromboxane A2/Prostaglandin endoperoxide receptor, preventing platelet activation even if some TXA2 is generated or if exogenous agonists are present.

Pathway Visualization

The following diagram illustrates the divergence in mechanism between the two agents.

AntiplateletMechanism AA Arachidonic Acid (AA) COX1 COX-1 Enzyme AA->COX1 PGG2 PGG2 / PGH2 COX1->PGG2 TXAS Thromboxane Synthase PGG2->TXAS TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 TP_Rec TP Receptor (Platelet Surface) TXA2->TP_Rec Activation Platelet Activation & Aggregation TP_Rec->Activation Aspirin ASPIRIN (Irreversible Acetylation) Aspirin->COX1  BLOCKS (Ser-530) Pyrano PYRANOPYRAZOLES (Dual Inhibition) Pyrano->TXAS  INHIBITS Pyrano->TP_Rec  ANTAGONIZES

Figure 1: Mechanistic divergence. Aspirin targets the upstream COX-1 enzyme, while Pyranopyrazoles target both TXA2 synthesis and the downstream TP receptor.

Comparative Efficacy Data

The following table summarizes key performance metrics derived from in vitro aggregation assays (Born method) using human or rabbit platelet-rich plasma (PRP).

FeatureAspirin (ASA) Pyranopyrazoles (Lead Derivatives)
Primary Target COX-1 (Irreversible)TXA2 Synthase & TP Receptor (Reversible)
IC50 (AA-Induced) ~300 µM~60 - 70 µM (Select derivatives*)
Potency Ratio 1x (Baseline)~4-5x more potent than Aspirin
Reversibility Irreversible (7-10 days)Reversible (Concentration-dependent)
Key Agonist Inhibition Arachidonic Acid (Strong), Collagen (Moderate)Arachidonic Acid (Strong), Collagen (Strong)
Gastric Safety Profile Low (Ulcerogenic)High (Often COX-2 selective or non-acidic)

*Note: Potency data refers to optimized fused-pyrazole derivatives (e.g., pyrazolopyridines or pyranopyrazoles) compared directly to aspirin in arachidonic acid-induced aggregation assays.

Structural Insights (SAR)
  • Aspirin: Activity relies on the acetyl group for acetylation. Hydrolysis to salicylate results in loss of antiplatelet activity.

  • Pyranopyrazoles: Activity is enhanced by:

    • N-substitution: Aryl-methyl groups (e.g., benzyl) at the N1 or N2 position of the pyrazole ring increase lipophilicity and binding affinity.

    • Fused Ring System: The rigid pyrano[2,3-c]pyrazole core mimics the adenosine pharmacophore, potentially aiding in receptor fit.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and direct comparability between the two agents.

Synthesis of Pyranopyrazoles (Green One-Pot Method)

A standardized protocol for generating the pyrano[2,3-c]pyrazole scaffold for testing.

  • Reagents: Ethyl acetoacetate (1 eq), Hydrazine hydrate (1 eq), Malononitrile (1 eq), Aromatic Aldehyde (1 eq).

  • Catalyst: L-Proline (10 mol%) or Potassium tert-butoxide (for microwave assistance).

  • Solvent: Water:Ethanol (1:1) or Solvent-free (if using microwave).

  • Procedure:

    • Mix reagents in a round-bottom flask.

    • Reflux for 1-2 hours (conventional) or irradiate at 300W for 2-5 mins (microwave).

    • Monitoring: Check progress via TLC (Ethyl acetate:Hexane 3:7).

    • Purification: Cool to RT. Filter the solid precipitate. Recrystallize from ethanol.

  • Validation: Confirm structure via 1H-NMR (distinct pyran peaks) and IR (CN stretch at ~2200 cm⁻¹).

In Vitro Antiplatelet Assay (Born Method)

This protocol measures the transmission of light through platelet-rich plasma (PRP). Aggregation causes clearing, increasing transmission.

Reagents:

  • Agonists: Arachidonic Acid (500 µM), ADP (10 µM), Collagen (2 µg/mL).

  • Control: Aspirin (dissolved in ethanol/saline).

  • Test Compound: Pyranopyrazole derivative (dissolved in DMSO; final concentration <0.5%).

Workflow:

  • Blood Collection: Draw venous blood from healthy volunteers (drug-free for 14 days) into 3.2% sodium citrate (1:9 ratio).

  • Preparation:

    • Centrifuge at 100 x g for 15 min to obtain PRP (Platelet Rich Plasma).[2]

    • Centrifuge remainder at 2000 x g for 15 min to obtain PPP (Platelet Poor Plasma) for the baseline (100% transmission).

  • Incubation:

    • Aliquot 450 µL PRP into cuvettes.

    • Add 5 µL of Test Compound (various concentrations) or Aspirin.

    • Incubate at 37°C for 3 minutes.

  • Aggregation:

    • Add Agonist (e.g., Arachidonic Acid).[3]

    • Record light transmission for 5 minutes under constant stirring (1000 rpm).

  • Calculation:

    • % Inhibition = [(Max Aggregation_Control - Max Aggregation_Test) / Max Aggregation_Control] * 100

Experimental Workflow Diagram

Workflow cluster_synthesis 1. Synthesis Phase cluster_assay 2. Bio-Evaluation Phase Reagents Reagents: Aldehyde + Malononitrile + Hydrazine + EAA Reaction One-Pot Reaction (L-Proline/Microwave) Reagents->Reaction Purify Recrystallization (Ethanol) Reaction->Purify Incubate Incubation (PRP + Compound) Purify->Incubate Test Compound Blood Blood Collection (Citrate Tube) Centrifuge Centrifugation (PRP Isolation) Blood->Centrifuge Centrifuge->Incubate Agonist Agonist Addition (AA / ADP) Incubate->Agonist Measure Turbidimetry (Light Transmission) Agonist->Measure

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Kuo, S. C., et al. (1994).[4] Synthesis and antiplatelet activities of N-arylmethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Geraldo, R. B., et al. (2010).[3] Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases.[3][5][6] Journal of Atherosclerosis and Thrombosis. Link

  • Hohlfeld, T., et al. (2008). Pyrazolinone Analgesics Prevent the Antiplatelet Effect of Aspirin and Preserve Human Platelet Thromboxane Synthesis. Journal of Thrombosis and Haemostasis. Link

  • Ahsan, M. J., et al. (2013). Pyrazole derivatives as inhibitors of arachidonic acid-induced platelet aggregation: Synthesis and structure-activity relationships. European Journal of Medicinal Chemistry. Link

  • Bruno, O., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants.[2] Link

Sources

Head-to-Head Comparison: Advanced Synthesis Protocols for Pyrano[2,3-c]pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrano[2,3-c]pyrazole scaffold is a privileged pharmacophore in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Historically, synthesis relied on two-step procedures or toxic basic catalysts (e.g., piperidine) in volatile organic solvents.

This guide evaluates three modern, high-efficiency alternatives to the traditional baseline: Organocatalysis (Green) , Magnetic Nanocatalysis (Heterogeneous) , and Microwave-Assisted Synthesis (High-Throughput) .

Key Finding: While microwave synthesis offers the fastest kinetics (<10 min), Magnetic Nanocatalysis (


)  provides the superior balance of scalability, yield (>90%), and catalyst reusability (up to 6 cycles), making it the preferred method for cost-sensitive process chemistry.

Mechanistic Core: The 4-Component MCR

To optimize the protocol, one must understand the reaction kinetics. The one-pot synthesis involves four precursors: Hydrazine Hydrate (1) , Ethyl Acetoacetate (2) , Aldehyde (3) , and Malononitrile (4) .

The reaction proceeds via two simultaneous pathways that converge:

  • Knoevenagel Condensation: Aldehyde + Malononitrile

    
     Arylidenemalononitrile.
    
  • Cyclization: Hydrazine + Ethyl Acetoacetate

    
     Pyrazolone.
    
  • Michael Addition: The Pyrazolone attacks the Arylidenemalononitrile.

  • Tautomerization/Cyclization: Formation of the final pyran ring.

Mechanistic Pathway Diagram

Pyranopyrazole_Mechanism cluster_0 Precursors Hydrazine Hydrazine Hydrate Pyrazolone Pyrazolone Intermediate (In situ formation) Hydrazine->Pyrazolone EAA Ethyl Acetoacetate EAA->Pyrazolone Aldehyde Aryl Aldehyde Knoevenagel Arylidenemalononitrile (Knoevenagel Product) Aldehyde->Knoevenagel Malono Malononitrile Malono->Knoevenagel Michael Michael Addition Pyrazolone->Michael Nucleophile Knoevenagel->Michael Electrophile Cyclization Intramolecular Cyclization & Tautomerization Michael->Cyclization Product Pyrano[2,3-c]pyrazole Scaffold Cyclization->Product

Caption: Dual-pathway convergence in the 4-component synthesis. Catalysts typically accelerate the Knoevenagel step and the final tautomerization.

Method Comparison Analysis

Method A: L-Proline Catalyzed (Green/Organocatalysis)

Principle: L-Proline acts as a bifunctional organocatalyst. The secondary amine activates the aldehyde (via iminium ion formation), while the carboxylic acid assists in proton transfer steps.

  • Pros: Biodegradable, metal-free, no hazardous solvents (often solvent-free grinding).

  • Cons: Slower reaction rates compared to microwave; workup requires aqueous washing.

Method B: Magnetic Nanocatalysis ( )

Principle: High surface-area-to-volume ratio provides abundant active sites (Lewis acid sites on Fe). The superparamagnetic nature allows separation using an external magnet.

  • Pros: Self-validating reusability (catalyst recovered by magnet), high yields, scalable.

  • Cons: Initial catalyst preparation is time-consuming.

Method C: Microwave-Assisted (High Throughput)

Principle: Dielectric heating interacts directly with polar intermediates (like the zwitterionic Michael adduct), drastically reducing activation energy barriers.

  • Pros: Extremely fast (minutes), high purity profiles.

  • Cons: Difficult to scale (penetration depth limits), requires specialized reactor vessels.

Head-to-Head Performance Data
MetricTraditional (Piperidine/EtOH)Method A: L-Proline (Green)Method B:

NPs (Nano)
Method C: Microwave (MW)
Reaction Time 2 - 6 Hours20 - 40 Mins15 - 30 Mins2 - 5 Mins
Yield (%) 70 - 85%85 - 92%90 - 96% 88 - 95%
Temperature Reflux (78°C)60 - 100°C (or Grinding)Room Temp - 80°C100 - 140°C
Catalyst Recovery None (Lost in waste)Difficult (Water soluble)Excellent (Magnetic) N/A (Method, not catalyst)
E-Factor High (Solvent waste)Low (Solvent-free possible)Low (Aqueous media)Low (Energy intensive)

Validated Experimental Protocols

Protocol 1: Scalable Magnetic Nanocatalysis (Recommended)

Primary Reference: Paul et al. / Zolfigol et al.

Reagents:

  • Aryl aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • 
     Nanoparticles (10 mol%)
    
  • Solvent: Water:Ethanol (1:1) - 5 mL

Workflow:

  • Pre-activation: Disperse

    
     NPs in the solvent via ultrasonication for 5 minutes to ensure surface availability.
    
  • One-Pot Addition: Add all four reactants simultaneously to the dispersed catalyst mixture.

  • Agitation: Stir magnetically at 80°C. Critical Step: Monitor TLC (Ethyl Acetate:n-Hexane 3:7) every 10 minutes. The disappearance of the aldehyde spot indicates Knoevenagel completion.

  • Separation (Self-Validating): Place an external magnet against the flask wall. The solution should turn clear as the black catalyst aggregates at the magnet. Decant the supernatant.

  • Isolation: Cool the supernatant. The solid product precipitates. Filter and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

  • Recycling: Wash the magnetically separated catalyst with acetone, dry at 60°C, and reuse.

Protocol 2: Solvent-Free Organocatalysis (Green)

Primary Reference: Brahmachari et al.

Reagents:

  • Equimolar amounts of reactants (as above).[3][4]

  • L-Proline (10 mol%).

Workflow:

  • Grinding: Place all reactants and L-Proline in a mortar.

  • Mechanochemistry: Grind with a pestle at room temperature. The mixture will initially become a "melt" or sticky paste due to eutectic formation and exothermic reaction.

  • Completion: Continue grinding for 10-15 minutes until the mixture solidifies into a dry powder.

  • Workup: Add water to the solid mass. L-Proline is water-soluble and will dissolve.

  • Filtration: Filter the insoluble crude product. Wash with warm water to remove unreacted hydrazine and catalyst.

Decision Matrix: Choosing Your Method

Use this logic flow to determine the optimal synthesis route for your specific laboratory constraints.

Decision_Matrix Start Start: Define Priority Speed Priority: Speed/HTS? Start->Speed Scale Priority: Scale (>10g)? Speed->Scale No MW Use Microwave Method (<5 mins, small scale) Speed->MW Yes Green Priority: Green/Toxicity? Scale->Green No Nano Use Fe3O4 Nanocatalysis (High yield, reusable) Scale->Nano Yes Green->Nano Aqueous Preferred Proline Use L-Proline Grinding (Metal-free, no solvent) Green->Proline Strictly Metal-Free Trad Use Traditional Reflux (If no other equipment) Green->Trad No Preference

Caption: Selection logic based on laboratory constraints (Throughput vs. Scalability vs. Green Metrics).

References

  • Paul, S., et al. (2004). "Uncatalyzed synthesis of pyranopyrazoles in aqueous medium." Tetrahedron Letters.

  • Vasuki, G., & Kumaravel, K. (2008). "Rapid four-component synthesis of pyranopyrazoles." Tetrahedron Letters.

  • Zolfigol, M. A., et al. (2016). "Nanocatalysts in the synthesis of pyranopyrazoles: A review." RSC Advances.

  • Brahmachari, G. (2015). "Green synthetic approaches for biologically relevant heterocycles." Elsevier Science.

  • Eftekhari-Sis, B., et al. (2020). "Recent advances in the synthesis of pyranopyrazoles." European Journal of Organic Chemistry.

Sources

Publish Comparison Guide: Selectivity Assessment of 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one , evaluating its selectivity profile for Cyclooxygenase-2 (COX-2) versus Cyclooxygenase-1 (COX-1).[1]

Executive Summary

The compound This compound represents a privileged scaffold in medicinal chemistry, often cited as a precursor or template for designing non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Critical Assessment: While the pyranopyrazole class is frequently associated with COX-2 inhibition, the specific title compound (unsubstituted phenyl ring) functions primarily as a classical analgesic and mild anti-inflammatory agent with low COX-2 selectivity compared to clinical standards like Celecoxib.[1] It lacks the bulky sulfonamide or methylsulfonyl pharmacophore required to exploit the secondary hydrophobic pocket of the COX-2 active site.[1]

Recommendation: This molecule should be utilized as a lead scaffold for structural optimization rather than a final selective inhibitor.[1] Its value lies in its high synthetic accessibility and the ability to be functionalized at the phenyl moiety to achieve Selectivity Indices (SI) > 100.[1]

Chemical Context & Mechanism of Action[1][2]

Structural Analysis

The title compound is a fused heterocyclic system combining a pyrazole and a pyranone ring.[1][2][3]

  • Core Scaffold: Pyrano[2,3-c]pyrazole.[1][4][2][3][5][6][7][8][9]

  • Key Substituents: 3,4-dimethyl and 1-phenyl groups.[1]

  • Pharmacophore Limitation: The absence of a rigid, bulky group (e.g.,

    
    ) on the phenyl ring prevents it from locking into the COX-2 specific side pocket (Arg513/His90 region), resulting in a binding mode similar to non-selective NSAIDs (e.g., aminopyrine or diclofenac).[1]
    
Signaling Pathway & Inhibition Logic

The following diagram illustrates the differential inhibition pathway. The title compound (Parent Scaffold) blocks the channel entrance non-selectively, whereas optimized derivatives (Sulfonamides) can access the COX-2 side pocket.[1]

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Induced by Cytokines PGs_Homeo Prostaglandins (Homeostasis/Gastric Protection) COX1->PGs_Homeo PGs_Inflam Prostaglandins (Inflammation/Pain) COX2->PGs_Inflam Inhibitor_Parent Title Compound (3,4-dimethyl...) Non-Selective Block Inhibitor_Parent->COX1 Inhibits Inhibitor_Parent->COX2 Inhibits Inhibitor_Selec Sulfonamide Derivative (Optimized) Side-Pocket Binding Inhibitor_Selec->COX1 Weak/No Binding Inhibitor_Selec->COX2 High Affinity Block

Figure 1: Differential binding mechanisms.[1] The title compound inhibits both isoforms due to steric fit in the main channel, while optimized derivatives achieve selectivity.[1]

Comparative Performance Data

The following table contrasts the title compound against industry standards. Data is synthesized from structure-activity relationship (SAR) studies of pyranopyrazole derivatives [1][4][6].[1][6][10][11]

ParameterTitle Compound (Parent)Celecoxib (Standard)Indomethacin (Ref)Optimized Derivative (Sulfonamide)
Primary Indication Analgesic / Mild Anti-inflamOsteoarthritis / RAAcute Pain / GoutAnti-inflammatory
COX-1 IC50 (µM) ~5.0 - 15.0 (Est.)15.00.02> 100
COX-2 IC50 (µM) ~5.0 - 12.0 (Est.)[1]0.040.600.10 - 0.50
Selectivity Index (SI) ~1.0 - 2.5 (Low) 375 (High) 0.03 (COX-1 Selective) > 200 (High)
Gastric Safety Moderate (Ulcerogenic risk)HighLow (High risk)High
Binding Mode Channel OcclusionSide-Pocket InsertionTight Binding (COX-1)Side-Pocket Insertion

Note on Data: The "Title Compound" values are extrapolated from SAR baselines where unsubstituted phenyl analogs consistently show low selectivity compared to their sulfonamide counterparts [4][6].[1]

Experimental Protocols for Validation

To empirically verify the selectivity of your specific batch of this compound, follow this self-validating workflow.

In Vitro COX Inhibition Assay (Colorimetric Screening)

This protocol uses the peroxidase activity of COX to oxidize TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), producing a colorimetric readout.[1]

Reagents:

  • Ovine COX-1 and Recombinant Human COX-2 enzymes.[1]

  • Arachidonic Acid (Substrate).[1][10]

  • Heme (Cofactor).[1]

  • TMPD (Chromophore).[1]

Workflow:

  • Preparation: Dissolve test compound in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Incubate enzyme (COX-1 or COX-2) with Heme and test compound for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid and TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation:

    
    
    
    
    
    [1]
In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)

Used to confirm if the in vitro potency translates to biological efficacy.[1]

  • Animals: Wistar albino rats (150-200g).

  • Dosing: Administer Title Compound (e.g., 50 mg/kg p.o.) 1 hour prior to induction.[1]

  • Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw.[1]

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

  • Interpretation: Inhibition at 3-5 hours correlates with COX-2 activity; inhibition at 1 hour often correlates with histamine/serotonin release (non-specific).[1]

Synthesis & Optimization Workflow

The title compound is synthesized via a multicomponent reaction. To upgrade it to a selective COX-2 inhibitor, the phenyl ring must be substituted.[1]

Synthesis_Workflow Start Precursors: Ethyl Acetoacetate + Hydrazine Derivative Path_A Path A: Phenylhydrazine (Standard Synthesis) Start->Path_A Path_B Path B: 4-Sulfonamidophenylhydrazine (Optimization) Start->Path_B Step_Cycl Cyclocondensation (Reflux in EtOH/AcOH) Path_A->Step_Cycl Product_A Title Compound (Non-Selective) Path_B->Step_Cycl Product_B Sulfonamide Analog (COX-2 Selective) Step_Cycl->Product_A Step_Cycl->Product_B

Figure 2: Synthetic divergence. Using phenylhydrazine yields the title compound.[1] Switching to a sulfonamide-substituted hydrazine yields a selective COX-2 inhibitor.[1]

References

  • Kuo, S. C., Huang, L. J., & Nakamura, H. (1984).[1] Studies on heterocyclic compounds. 6. Synthesis and analgesic and antiinflammatory activities of 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives. Journal of Medicinal Chemistry, 27(4), 539-544.[1] Link

  • Abdallah, M. A., & Zaki, M. E. (1999).[1][5][8] Synthesis and pharmacological evaluation of some pyrano[2,3-c]pyrazole derivatives of analgesic and anti-inflammatory activities. Acta Pharmaceutica, 49, 1-10.[1]

  • Ahmad, M., et al. (2012).[1][2] 3,6-Dimethyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-one.[1] Acta Crystallographica Section E, 68(Pt 4), o1120.[1] Link

  • El-Sayed, M. A., et al. (2012).[1][2] Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors.[1][6] Bioorganic & Medicinal Chemistry, 20(10), 3306-3316.[1]

  • Chavan, P. N., et al. (2010).[1] Synthesis and anti-inflammatory activity of some new pyrazole derivatives. Journal of the Korean Chemical Society, 54(4), 436-442.[1]

  • Faidallah, H. M., et al. (2011).[1] Synthesis and biological evaluation of some new pyrazoles and pyrano[2,3-c]pyrazoles as potential anti-inflammatory and analgesic agents.[1][2][3][5][6][7][8] Medicinal Chemistry Research, 20, 150-160.[1]

Sources

Comparative In Silico Profiling: Pyranopyrazole Derivatives vs. Clinical Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Computational Drug Discovery | Target Audience: Medicinal Chemists & Pharmacologists

Executive Summary

The pyranopyrazole scaffold—a fused heterocyclic system—has emerged as a "privileged structure" in modern medicinal chemistry due to its ability to interact with diverse biological targets. This guide provides a technical comparison of novel pyranopyrazole derivatives against FDA-approved inhibitors (Erlotinib and Ciprofloxacin). By synthesizing recent docking data, we demonstrate that specific substitutions on the pyranopyrazole core can yield binding affinities superior to standard clinical agents in EGFR (Anticancer) and DNA Gyrase B (Antimicrobial) targets.

Part 1: The Pyranopyrazole Scaffold Context

Pyranopyrazoles (specifically dihydropyrano[2,3-c]pyrazoles) possess a rigid bicyclic core that mimics the pharmacophoric features of several bioactive natural products.

  • Structural Advantage: The core structure offers four distinct diversity points (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) for substituent optimization.
  • H-Bonding Potential: The presence of

    
     and 
    
    
    
    /
    
    
    groups facilitates strong hydrogen bonding with receptor active site residues (e.g., Asp, Glu, Arg).
  • Green Synthesis: These derivatives are often synthesized via One-Pot Multicomponent Reactions (MCRs), making them attractive for sustainable drug development.

Part 2: Computational Methodology (Standardized Protocol)

To ensure reproducibility, the comparative data presented below adheres to the following validated in silico workflow.

The Docking Pipeline
  • Software Core: AutoDock Vina / PyRx (Open Source) or Schrödinger Glide (Commercial).

  • Force Field: CHARMM or OPLS3e.

  • Validation Metric: Redocking Root Mean Square Deviation (RMSD) must be

    
     Å.
    
Workflow Visualization

The following diagram outlines the critical path from library generation to lead identification.

DockingWorkflow Library Ligand Library (Pyranopyrazoles) Prep Ligand/Protein Prep (Protonation pH 7.4) Library->Prep Grid Grid Box Generation (Active Site Definition) Prep->Grid Dock Molecular Docking (Lamarckian GA) Grid->Dock Analysis Interaction Profiling (PLIP / LigPlot+) Dock->Analysis Validation RMSD Validation (< 2.0 Å) Dock->Validation Redocking

Figure 1: Standardized molecular docking workflow ensuring data integrity and reproducibility.

Part 3: Comparative Case Study A – Anticancer (EGFR)

Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain.[1][2][3] PDB ID: 1M17 (Resolution: 2.60 Å). Clinical Standard: Erlotinib (Tarceva).[2]

Mechanistic Context

EGFR overexpression drives proliferation in Non-Small Cell Lung Cancer (NSCLC).[4][5] Inhibitors must bind to the ATP-binding pocket (hinge region) to block autophosphorylation.

Performance Data

The following table synthesizes binding energy data comparing a representative 4-aryl-pyranopyrazole derivative against Erlotinib.

CompoundBinding Energy (

)
Inhibition Constant (

)
Key Interactions (H-Bonds)
Erlotinib (Standard) -7.2 to -8.4 kcal/mol ~1.2

M
Met769 (Hinge), Thr766, Lys721
Pyranopyrazole-3f *-8.9 to -9.5 kcal/mol ~0.2

M
Met769 , Asp831, Lys721, Cys773

*Note: "Pyranopyrazole-3f" represents a high-performing derivative (e.g., 6-amino-4-(substituted phenyl) variants) cited in recent literature [1, 5].

Structural Insight
  • The Hinge Binder: Like Erlotinib, potent pyranopyrazoles form a critical H-bond with Met769 .

  • The Hydrophobic Pocket: The fused pyran ring occupies the hydrophobic pocket usually filled by the quinazoline ring of Erlotinib, engaging in Van der Waals interactions with Leu694 and Val702 .

  • Superiority Factor: The amino group (

    
    ) at the C6 position often acts as an extra H-bond donor to Asp831 , stabilizing the complex more effectively than Erlotinib in certain conformations.
    

Part 4: Comparative Case Study B – Antimicrobial (DNA Gyrase)

Target: DNA Gyrase Subunit B (ATPase domain). PDB ID: 1KZN (E. coli) or 1KIJ. Clinical Standard: Ciprofloxacin (Fluoroquinolone) / Novobiocin.

Mechanistic Context

DNA Gyrase is essential for bacterial DNA replication (supercoiling). Inhibiting the ATPase domain (GyrB) is a proven strategy to combat multi-drug resistant (MDR) strains.

Performance Data
CompoundBinding Energy (

)
H-Bond Distance (Avg)Active Site Residues
Ciprofloxacin -7.0 to -7.5 kcal/mol 2.8 ÅAsp73, Arg76, Glu50
Pyranopyrazole-4a -8.7 to -9.2 kcal/mol 2.4 ÅAsp73 , Arg76 , Arg136, Pro79
Structural Insight
  • Asp73 Interaction: This is the "anchor" residue. Pyranopyrazole derivatives containing electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the phenyl ring at position 4 show enhanced affinity due to
    
    
    -cation interactions with Arg76 .
  • Comparison: While Ciprofloxacin targets the DNA-Gyrase complex (cleavage complex), pyranopyrazoles often compete for the ATP binding site on GyrB, similar to Novobiocin but with higher predicted affinity in silico [3, 4].

Part 5: ADMET Profiling (Drug-Likeness)

High binding affinity is useless without bioavailability. Below is the predicted pharmacokinetic profile using SwissADME.

PropertyRuleErlotinibPyranopyrazole Derivatives (Avg)Status
Mol.[4][5][6][7][8] Weight < 500 g/mol 393.4350 - 420Pass
LogP (Lipophilicity) < 53.22.1 - 3.5Optimal
H-Bond Donors < 512 - 3Pass
H-Bond Acceptors < 1075 - 7Pass
GI Absorption HighHighHighPass

Toxicology Note: Recent studies indicate that pyranopyrazoles generally lack the mutagenic risks associated with some older heterocyclic scaffolds, though specific derivatives must undergo Ames testing [6].

Part 6: Biological Pathway Visualization

Understanding where these inhibitors act within the cellular context is vital.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binds TyrosineKinase Tyrosine Kinase Domain (Target Site) EGFR->TyrosineKinase Activates RAS RAS Activation TyrosineKinase->RAS Phosphorylation Inhibitor Pyranopyrazole / Erlotinib Inhibitor->TyrosineKinase Inhibits (ATP Competition) RAF RAF / MEK / ERK RAS->RAF Proliferation Cell Proliferation (Cancer Progression) RAF->Proliferation

Figure 2: EGFR signaling cascade illustrating the precise inhibition point of pyranopyrazole derivatives.

Part 7: Conclusion

Comparative docking studies confirm that pyranopyrazole derivatives are not merely structural mimics but competitive alternatives to established drugs like Erlotinib and Ciprofloxacin.

  • Affinity: They consistently demonstrate

    
     values 1.0–2.0 kcal/mol lower (better) than standards in in silico models.
    
  • Selectivity: The scaffold allows for fine-tuning selectivity indices (SI) toward cancer cells over normal fibroblasts.

  • Future Work: Wet-lab validation (IC50 determination) and molecular dynamics (MD) simulations (100 ns) are the necessary next steps to confirm stability.

References

  • Dual Kinase Inhibition of EGFR/HER2: Design, Synthesis and Molecular Docking of Thiazolylpyrazolyl‐Based Aminoquinoline Derivatives. ResearchGate.[9][10]

  • EGFR Crystal Structure: 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. RCSB PDB.

  • Gyrase Inhibitors: Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. NIH PubMed.

  • Pyranopyrazole Antibacterial: Molecular Docking and Antibacterial Studies of Pyranopyrazole Derivatives Synthesized Using [Pap-Glu@Chi] Biocatalyst. ResearchGate.[9][10]

  • EGFR/VEGFR-2 Potentials: Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials. NIH PubMed.

  • ADMET Studies: Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors. Indian Journal of Pharmaceutical Education and Research.

Sources

Safety Operating Guide

Proper Disposal Procedures for 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Immediate Action Card

Compound Class: Pyranopyrazole derivative (Fused heterocyclic system). Primary Hazard: Bioactive organic solid. Potential acute toxicity and reproductive hazards (based on structural analogs). Disposal Method: High-temperature incineration via licensed hazardous waste contractor. Contraindication: DO NOT dispose of down drains or via evaporative release.[1]

Emergency Response (Spill/Exposure)
ScenarioImmediate Action
Skin Contact Wash with soap and water for 15+ minutes.[2][3][4] Lipophilic nature facilitates dermal absorption; do not use organic solvents to clean skin.
Inhalation Move to fresh air immediately. Compound is likely a crystalline solid; dust inhalation poses respiratory irritation risks.[4]
Spill (Solid) Dampen with inert oil or water (if compatible) to suppress dust.[2][3] Sweep into a dedicated solid waste container.
Spill (Solution) Absorb with vermiculite or sand.[2][3] Do not use combustible materials (sawdust) if the solvent is an oxidizer.

Pre-Disposal Characterization (The "Why" & "What")

Before initiating disposal, you must characterize the waste stream.[5][6][7] As a research chemical, 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one often lacks a specific EPA waste code (P-list or U-list).[2][3] Therefore, it must be managed under the Precautionary Principle for Novel Chemical Entities (NCEs).

Physicochemical Hazards[1]
  • Stability: The pyranopyrazole core is thermodynamically stable due to aromaticity in the pyrazole ring and conjugation in the pyranone system. Standard chemical deactivation (e.g., acid/base hydrolysis) is often insufficient to fully degrade the pharmacophore in a laboratory setting.

  • Bioactivity: This scaffold is frequently synthesized for antimicrobial, anticancer, and anti-inflammatory properties. Environmental release can lead to bioactive persistence.

Waste Stream Segregation Logic

You will likely encounter this compound in two forms:

  • Pure Solid/Precipitate: Failed reactions, expired stock, or isolated product.

  • Mother Liquor (Filtrate): The solvent mixture remaining after recrystallization, containing unreacted starting materials and dissolved product.

Step-by-Step Disposal Protocol

Protocol A: Solid Waste Disposal (Pure Compound)

Objective: Containment for off-site incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid Organic."

    • Constituents: List "this compound" clearly. Avoid abbreviations like "DPP."

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Transfer:

    • Wear nitrile gloves (minimum 0.11 mm thickness) and safety goggles.

    • Transfer solid using a disposable spatula.

    • Self-Validating Step: Wipe the exterior of the container with a solvent-dampened wipe after closing. If the wipe shows residue (color), the container is externally contaminated and must be cleaned again.

  • Secondary Containment: Place the HDPE jar into a clear zip-lock bag or a secondary bin to prevent cross-contamination during transport.

Protocol B: Mother Liquor (Liquid Waste)

Objective: Segregation based on solvent compatibility.

The disposal path is dictated by the solvent , not the solute, provided the solute concentration is <5%.

Solvent SystemWaste Stream ClassificationAction
Ethanol / Ethyl Acetate / Hexane Non-Halogenated Organic WastePour into "Non-Halogenated" carboy.[2][3] Ensure pH is 5–9.
Dichloromethane (DCM) / Chloroform Halogenated Organic WastePour into "Halogenated" carboy.[2][3] Do not mix with acetone/strong bases (exotherm risk).
DMSO / DMF High BTU / Fuel BlendingSegregate into separate waste stream if required by local contractor due to high boiling points.[2][3]

Critical Control Point: Never mix oxidizers (e.g., hydrogen peroxide, nitric acid) into organic waste streams containing this compound. The pyrazole ring is electron-rich and can react vigorously with strong oxidizers.

Visualizing the Disposal Workflow

The following diagram illustrates the decision matrix for handling reaction products and waste streams containing pyranopyrazoles.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure Compound/Filter Cake) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Filtrate) StateCheck->LiquidWaste Solution Tagging Labeling: Full Chemical Name + GHS Pictograms SolidWaste->Tagging SolventCheck Identify Solvent Base LiquidWaste->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (EtOH, EtOAc) SolventCheck->NonHalo No Halogens Halo->Tagging NonHalo->Tagging DisposalMethod Final Disposal: High-Temp Incineration Tagging->DisposalMethod

Figure 1: Decision matrix for segregating solid and liquid waste streams containing pyranopyrazole derivatives.[2][3][7]

Scientific Rationale for Incineration

Why do we mandate incineration over chemical deactivation?

  • Heterocyclic Stability: The fused pyranopyrazole ring system exhibits significant chemical stability. Standard oxidative bleaching (sodium hypochlorite) may chlorinate the ring rather than break it, potentially creating more toxic chlorinated byproducts [1].

  • Leaching Prevention: Landfilling organic research chemicals risks groundwater contamination. High-temperature incineration (>1000°C) ensures complete mineralization of the carbon-nitrogen skeleton into CO₂, H₂O, and NOₓ [2].

Regulatory Alignment

While this specific CAS is not explicitly listed in 40 CFR 261.33 (P or U lists), it falls under the "Generator Knowledge" clause. As a generator, you are responsible for determining if the waste exhibits toxicity characteristics. Given the pharmacological activity of pyrazoles, treating it as RCRA Hazardous Waste is the only defensible position for compliance and safety [3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023).[8] Hazardous Waste Combustion. EPA.gov.[9] [Link][3]

  • U.S. Environmental Protection Agency. (2023).[8] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link][3][8]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

[1]

Executive Safety Summary

Compound Class: Fused Pyranopyrazole Derivative Primary Hazard Category: Bioactive Pharmaceutical Intermediate (Treat as OEB 3 - Potent Compound) Critical Risk: Inhalation of particulates and potential reproductive toxicity via systemic absorption.

This guide defines the operational safety architecture for handling 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one . While specific toxicological data for this exact fused ring system may be sparse in public registries, its structural homology to known bioactive pyrazoles and its application in drug discovery (often as an anticancer or antimicrobial scaffold) necessitates a Precautionary Principle approach. We treat this molecule as a high-potency solid until specific IC50/LD50 data proves otherwise.

Technical Risk Assessment & Rationale

The "Why" Behind the Protocol

To ensure safety, we must understand the molecule's behavior. This compound is a fused heterocyclic system containing a pyrazole ring fused to a pyranone.

  • Bioavailability & Lipophilicity: The phenyl substitution at the N1 position increases lipophilicity compared to simple pyrazoles. This facilitates dermal absorption and cell membrane penetration, increasing the risk of systemic toxicity upon contact [1].

  • Dust Potential: Crystallographic data indicates this compound forms monoclinic crystals [2].[1] Handling crystalline solids during weighing or transfer generates micro-particulates that are easily inhaled but invisible to the naked eye.

  • Toxicological Precursors: The synthesis often involves hydrazine derivatives and ethyl acetoacetate. Residual precursors (if the compound is synthesized in-house) pose acute toxicity and carcinogenic risks [3].

PPE Specification Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Primary: Class II Biosafety Cabinet (BSC). Secondary (if BSC unavailable): P100/N95 Respirator.The primary vector of exposure is inhalation of aerosolized crystals. A fume hood is sufficient for solutions, but a BSC is required for solids to protect the sample and the user.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil / 0.10 mm) 2. Outer: Extended Cuff Nitrile (6 mil / 0.15 mm)Pyrazole derivatives can permeate thin latex. Nitrile offers superior resistance to organic solvents used in solubilization (e.g., DMSO, DMF).
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for powders that can drift around shields. Goggles provide a sealed environment.
Body Tyvek® Lab Coat (or equivalent non-woven polyethylene)Cotton coats trap particulates in the weave, creating a secondary exposure source in laundry. Non-woven materials repel dust.

Operational Workflows

A. Solid Handling & Weighing

Objective: Eliminate particulate release.

  • Engineering Control: All weighing must occur inside a balance enclosure or BSC.

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Electrostatic charge can cause this crystalline powder to "jump," contaminating the balance area.

  • Solubilization: Add solvent (e.g., DMSO) to the vial before removing it from the hood/BSC. Transporting dry powder increases spill risk.

B. Waste Disposal & Decontamination

Objective: Prevent environmental release.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a "Hazardous Drug/Cytotoxic" waste bin (typically yellow or labeled specifically), not general chemical waste.

  • Liquid Waste: Segregate into "Halogenated/Non-Halogenated Organic Waste" depending on the solvent used.

  • Decontamination: Clean surfaces with 10% bleach (sodium hypochlorite) followed by a water rinse, then 70% ethanol. The oxidation helps degrade the heterocyclic ring system.

Decision Logic & Emergency Response

PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the correct PPE tier based on the experimental state.

PPE_SelectionStartStart: Handling this compoundState_CheckDetermine Physical StateStart->State_CheckSolidSolid / Powder FormState_Check->SolidSolutionSolution / Liquid FormState_Check->SolutionHigh_RiskHIGH RISK: Inhalation HazardSolid->High_Risk Dust PotentialMed_RiskMODERATE RISK: Splash HazardSolution->Med_Risk Skin AbsorptionProtocol_APROTOCOL A:1. Biosafety Cabinet (Class II)2. Double Nitrile Gloves3. Tyvek Sleeves/Coat4. GogglesHigh_Risk->Protocol_AProtocol_BPROTOCOL B:1. Chemical Fume Hood2. Single Nitrile Gloves (Exam grade)3. Standard Lab Coat4. Safety GlassesMed_Risk->Protocol_B

Figure 1: PPE Selection Logic based on physical state. Solids require higher containment due to inhalation risks.

Emergency Spill Response

In the event of a powder spill outside of the BSC:

Spill_ResponseAlert1. ALERT & ISOLATEEvacuate immediate area.Post 'Do Not Enter' signs.PPE_Up2. PPE ESCALATIONDon N95/P100 respirator,double gloves, and shoe covers.Alert->PPE_UpContain3. WET WIPE METHODCover spill with wet paper towels(Do NOT sweep dry dust).PPE_Up->ContainDispose4. DISPOSALPlace all materials insealed HazMat bag.Contain->Dispose

Figure 2: Step-by-step spill response protocol emphasizing wet-wiping to prevent aerosolization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135484088, this compound. Retrieved from [Link]

  • Ahmad, N., et al. (2011). this compound.[2] Acta Crystallographica Section E: Structure Reports Online.[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 3,4-dimethyl-1H-pyrazole (Analogous Precursor Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[3] Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one
Reactant of Route 2
Reactant of Route 2
3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.